2-Methyl-3-nitrobenzyl cyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543081 | |
| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-14-4 | |
| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitrobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-methyl-3-nitrobenzyl cyanide (CAS No: 23876-14-4), a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals in drug development and related fields, offering detailed information on its synthesis, structural characteristics, and safety considerations.
Introduction
This compound, with the molecular formula C₉H₈N₂O₂, is a substituted aromatic nitrile. Its structure, featuring a methyl group and a nitro group on the benzyl ring, makes it a versatile building block in the synthesis of various complex organic molecules. A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties like the boiling point are predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 23876-14-4 | [3][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 85-87 °C | |
| Boiling Point | 339.4 ± 27.0 °C (Predicted) | |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | |
| Purity | Min. 95% | [1] |
Solubility
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from o-xylene. The general synthetic pathway involves nitration, oxidation, hydrolysis, reduction, chlorination, and finally cyanation.[5] Another reported method involves the nitration of 2-methylbenzyl alcohol, followed by a reaction with sodium cyanide.[1]
A general procedure for the synthesis of a related compound, p-nitrobenzyl cyanide, involves the nitration of benzyl cyanide using a mixture of concentrated nitric and sulfuric acids at a controlled temperature.[8] A similar approach could likely be adapted for the synthesis of the 2-methyl-3-nitro isomer.
A patented method for the preparation of 2-nitro substituted benzyl cyanide compounds involves the reaction of an o-nitro-substituted halogenated benzene with tert-butyl cyanoacetate, followed by esterlysis and decarboxylation.[9] This method is reported to have mild conditions and high yields.[9]
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
While specific experimental spectra for this compound are not widely published, its structural features can be confirmed using standard analytical techniques.
Crystallographic Data
X-ray crystallography has been used to determine the crystal structure of this compound. It crystallizes in the monoclinic space group P2/c.[1] The unit cell parameters are reported as a = 5.890 Å, b = 8.637 Å, c = 5.971 Å, and β = 105.49°.[1] The crystal structure reveals hydrogen bonding interactions primarily between the nitro groups and hydroxyl groups on the benzene ring.[1]
Predicted Spectroscopic Data
In the absence of published experimental spectra, computational methods can provide predicted data that can aid in the characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the methylene protons of the benzyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbon of the cyanide group, the aromatic carbons, the methyl carbon, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively), and C-H stretches of the aromatic ring and the methyl/methylene groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, the cyanide group, and cleavage of the benzyl C-C bond.
Reactivity and Stability
The reactivity of this compound is influenced by the presence of the nitrile and nitro functional groups. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to an amine. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, to ensure its stability.
Safety and Toxicology
This compound should be handled with care, following standard laboratory safety procedures. While specific toxicological data for this compound is limited, related compounds such as benzyl cyanide and other nitriles are known to be toxic.[10] The toxicity of many nitriles is associated with the in vivo liberation of cyanide.[10] Nitroaromatic compounds can also exhibit toxicity through various mechanisms.[11][12]
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its functional groups allow for diverse chemical transformations, making it a useful building block for the preparation of pharmaceuticals and other specialty chemicals.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While there are still gaps in the publicly available experimental data, the information presented here, based on a combination of reported data, predicted values, and knowledge of related compounds, offers a solid foundation for researchers and professionals working with this chemical. As with any chemical, it is crucial to handle this compound with appropriate safety precautions and to consult the latest safety data sheets.
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2-Methyl-3-nitrobenzyl cyanide spectral data analysis
An In-depth Technical Guide to the Spectral Data Analysis of 2-Methyl-3-nitrobenzyl cyanide
Foreword: A Structural Elucidation Blueprint
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. Trivial errors in structural assignment can lead to the invalidation of extensive biological, toxicological, and mechanistic studies. This guide provides a comprehensive, field-proven methodology for the spectral analysis of this compound (C₉H₈N₂O₂; MW: 176.17 g/mol )[1][2], a key intermediate in various organic syntheses.
Rather than presenting a simple checklist of spectral features, this document is structured to reflect the logical workflow of a practicing analytical scientist. We will dissect the molecule through the lenses of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section explains not only what is observed but why it is observed, grounding interpretation in the fundamental principles of chemical structure and reactivity. The protocols described herein are designed to be self-validating, ensuring that the data you acquire is both accurate and reliable.
Part 1: Infrared (IR) Spectroscopy - Mapping the Functional Groups
1.1. The Causality of IR Analysis
Infrared spectroscopy serves as our initial, rapid screen for the presence of key functional groups. The principle is straightforward: covalent bonds vibrate at specific, quantized frequencies. By irradiating a sample with infrared light, we can excite these vibrations and measure the absorption of energy, which corresponds directly to the functional groups present. For this compound, our primary targets are the nitrile (-C≡N) and nitro (-NO₂) groups, whose characteristic absorptions are strong and typically reside in uncluttered regions of the spectrum.
1.2. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
This protocol is favored for its simplicity, speed, and minimal sample preparation, eliminating the need for KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts interfering signals from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small, solid sample of this compound directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
1.3. Data Interpretation: Decoding the Vibrational Fingerprint
The IR spectrum of this compound is dominated by a few key features that provide immediate structural confirmation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Authoritative Insights |
| ~2235 | Nitrile (C≡N) Stretch | Sharp, Strong | The C≡N triple bond stretch is highly characteristic and appears in a relatively "quiet" region of the spectrum, making it an excellent diagnostic peak.[3][4] For aromatic nitriles, this peak is found between 2240 and 2220 cm⁻¹ due to conjugation with the ring, which slightly weakens the bond.[5][6] |
| ~1530 | Asymmetric Nitro (N-O) Stretch | Strong | Aromatic nitro compounds display two very strong, characteristic N-O stretching bands.[7][8][9] The asymmetric stretch appears at a higher frequency. The high intensity is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[10][11] |
| ~1350 | Symmetric Nitro (N-O) Stretch | Strong | This is the second key peak for the nitro group.[7][8][9] Its presence, along with the asymmetric stretch, is definitive confirmation of the -NO₂ moiety. Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[9] |
| 3100-3000 | Aromatic C-H Stretch (sp²) | Medium to Weak | These absorptions appear just above the 3000 cm⁻¹ dividing line, confirming the presence of hydrogens attached to sp²-hybridized carbons of the benzene ring.[4][8] |
| 3000-2850 | Aliphatic C-H Stretch (sp³) | Medium to Weak | These bands, appearing just below 3000 cm⁻¹, correspond to the C-H stretches of the methyl (-CH₃) and benzylic methylene (-CH₂CN) groups.[8] |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium, often multiple bands | These absorptions are due to the skeletal vibrations of the benzene ring. Their exact positions and intensities can provide clues about the substitution pattern, though this is less reliable than NMR. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Atomic Blueprint
2.1. The Causality of NMR Analysis
NMR spectroscopy provides the most detailed structural information, mapping the unique chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. By placing the molecule in a strong magnetic field and irradiating it with radio waves, we can probe the magnetic properties of the nuclei. The resulting chemical shifts, signal integrations, and splitting patterns allow for a complete and unambiguous assembly of the molecular skeleton.
2.2. Experimental Protocol: High-Field NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: The CDCl₃ solvent typically contains a small amount of tetramethylsilane (TMS), which is used to define the 0 ppm reference point for both ¹H and ¹³C spectra.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The sample is then "shimmed" by adjusting magnetic gradients to optimize the field homogeneity, resulting in sharp, well-resolved signals.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard. This simplifies the spectrum by collapsing all carbon signals into singlets. A larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[12]
2.3. Data Interpretation: Assembling the Molecular Puzzle
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a precise count of protons in different environments. For this compound, we expect four distinct signals.
| Predicted Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale and Authoritative Insights |
| ~7.8-7.4 | Aromatic Protons (3H) | Multiplet (m) | 3H | The aromatic protons will appear in the downfield region. Their signals will be complex due to the 1,2,3-substitution pattern. The powerful electron-withdrawing nitro group will deshield adjacent protons, shifting them further downfield.[13][14] The methyl and benzyl cyanide groups have a smaller electronic effect. |
| ~3.8 | Benzylic Protons (-CH₂CN) | Singlet (s) | 2H | These protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, placing their signal in this region. With no adjacent protons, the signal will be a singlet. |
| ~2.6 | Methyl Protons (-CH₃) | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. Protons of this type typically resonate in this range.[15] The signal will be a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals every unique carbon atom in the molecule. Due to the lack of symmetry, all 9 carbons of this compound are chemically distinct and should produce 9 separate signals.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Authoritative Insights |
| ~148 | C-NO₂ | The carbon directly attached to the highly electronegative nitro group is significantly deshielded and shifted far downfield. |
| ~138-125 | Aromatic C (4 signals) | The remaining aromatic carbons appear in this range. The chemical shifts are influenced by the electronic effects of the substituents.[16] The quaternary carbons (C-CH₃ and C-CH₂CN) will typically have lower intensity signals. |
| ~117 | Nitrile Carbon (-C≡N) | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region.[12] |
| ~23 | Benzylic Carbon (-CH₂CN) | The sp³-hybridized benzylic carbon. |
| ~19 | Methyl Carbon (-CH₃) | The sp³-hybridized methyl carbon, typically found in the upfield region of the spectrum. |
2.4. Structural Visualization and NMR Assignments
Caption: Structure of this compound with atom numbering.
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
3.1. The Causality of MS Analysis
Mass spectrometry is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, a virtual "fingerprint" that confirms the connectivity of its atoms. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, creating a positively charged radical cation (the molecular ion, M⁺˙) which is often unstable and breaks apart into smaller, characteristic fragment ions.
3.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS). The solvent is removed under vacuum.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of electrons (typically at 70 eV). This ejects an electron from the molecule, forming the M⁺˙.
-
Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: Ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.
3.3. Data Interpretation: The Fragmentation Story
The mass spectrum will provide the ultimate confirmation of the compound's identity.
| m/z Value | Proposed Fragment | Rationale and Authoritative Insights |
| 176 | [M]⁺˙ | Molecular Ion. The presence of this peak confirms the molecular weight of 176 g/mol . |
| 146 | [M - NO]⁺ | Loss of a neutral nitric oxide radical (·NO) is a common fragmentation pathway for aromatic nitro compounds.[17][18] |
| 130 | [M - NO₂]⁺ | Loss of the nitro group as a neutral nitrogen dioxide radical (·NO₂) is another primary and highly characteristic fragmentation pathway for nitroaromatics.[17][19] |
| 116 | [M - NO₂ - CH₂]⁺ or [M - C₂H₂O₂]⁺ | This could arise from the loss of the nitro group followed by rearrangement and loss of a methylene group, or a more complex rearrangement. |
| 90 | [C₇H₆]⁺ | A common fragment in the mass spectra of substituted toluenes and benzyl derivatives, often resulting from rearrangement to a tropylium-like structure followed by loss of substituents.[20] |
3.4. Visualization of Key Fragmentation Pathways
Caption: Workflow for the integrated spectral confirmation of a molecular structure.
Conclusion
The spectral data obtained through IR, NMR, and Mass Spectrometry provide a cohesive and self-validating body of evidence for the structure of this compound. The IR spectrum confirms the presence of the critical nitrile and nitro functional groups. Mass spectrometry verifies the correct molecular weight and shows characteristic fragmentation patterns for a nitroaromatic benzyl cyanide derivative. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic-level blueprint, mapping the precise connectivity and chemical environment of every atom in the molecule. By following the integrated workflow presented in this guide, researchers can achieve unambiguous structural elucidation with the highest degree of scientific confidence.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-3-nitrobenzyl cyanide
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Methyl-3-nitrobenzyl cyanide, a substituted aromatic compound with applications in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for the acquisition and interpretation of its proton nuclear magnetic resonance (¹H NMR) spectrum. We will delve into the structural nuances of the molecule and their direct impact on the NMR signals, offering a predictive analysis grounded in established spectroscopic principles.
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H), we can glean detailed information about the chemical environment of each hydrogen atom within a molecule. This includes their connectivity, spatial arrangement, and the electronic effects of neighboring functional groups. For a molecule like this compound, with its distinct aromatic and aliphatic protons, ¹H NMR provides a unique fingerprint that is crucial for its identification and characterization.
Predicted ¹H NMR Spectrum of this compound
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound.
The aromatic region of the spectrum is of particular interest due to the influence of the methyl, nitro, and benzyl cyanide groups. Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[3][4][5][6] The precise chemical shift is determined by the electron-donating or electron-withdrawing nature of the substituents.
-
Nitro Group (NO₂): This is a strong electron-withdrawing group through both resonance and inductive effects, which deshields nearby protons, shifting their signals downfield to a higher ppm value.
-
Methyl Group (CH₃): This is a weak electron-donating group, which shields nearby protons, causing an upfield shift to a lower ppm value.
-
Benzyl Cyanide Group (CH₂CN): This group is weakly electron-withdrawing.
Based on these principles, we can predict the relative chemical shifts of the three aromatic protons:
-
H6: This proton is ortho to the weakly electron-withdrawing benzyl cyanide group and meta to the electron-withdrawing nitro group. It is expected to be the most downfield of the aromatic protons.
-
H4: This proton is ortho to the electron-withdrawing nitro group and para to the benzyl cyanide group. It will also be significantly deshielded.
-
H5: This proton is para to the methyl group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons.
The benzylic protons of the CH₂CN group are adjacent to an electron-withdrawing cyanide group and an aromatic ring. Their chemical shift is typically in the range of 2.2-3.0 ppm.[3][4][5][6] The methyl protons are attached to the aromatic ring and are expected to resonate around 2.5 ppm.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~7.8 - 8.0 | Doublet of doublets (dd) or Triplet (t) | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |
| H4 | ~7.6 - 7.8 | Doublet of doublets (dd) or Triplet (t) | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |
| H5 | ~7.3 - 7.5 | Triplet (t) | J(ortho) ≈ 7-8 | 1H |
| CH₂CN | ~3.8 - 4.0 | Singlet (s) | - | 2H |
| CH₃ | ~2.5 - 2.7 | Singlet (s) | - | 3H |
The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons. For the aromatic protons, ortho coupling (³J) is typically 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[7]
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
Workflow for ¹H NMR Spectrum Acquisition
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.
-
Tune and match the probe to the correct frequency for protons.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. A 90° pulse angle is typically used for quantitative measurements.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Interpretation of the ¹H NMR Spectrum
The final processed spectrum should display signals corresponding to the predicted chemical shifts, multiplicities, and integrations. The aromatic region will likely show a complex pattern of overlapping multiplets due to the similar chemical environments of the aromatic protons and the effects of second-order coupling. Advanced NMR techniques, such as 2D COSY (Correlation Spectroscopy), can be employed to definitively assign the correlations between coupled protons in the aromatic system.
The singlet for the benzylic CH₂ protons and the singlet for the methyl CH₃ protons should be sharp and well-defined, confirming their isolation from other proton environments in terms of spin-spin coupling. The integration of these signals relative to the aromatic protons (a 2:3:3 ratio for CH₂:CH₃:aromatic protons) will provide crucial confirmation of the structure.
Conclusion
This in-depth guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound. By applying fundamental principles of chemical shifts, coupling constants, and substituent effects, a detailed spectral analysis can be performed, which is essential for the structural verification and quality control of this important synthetic intermediate. The outlined experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is the cornerstone of reliable chemical analysis.
References
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Introduction: The Role of 13C NMR in Structural Elucidation
An In-depth Technical Guide to the Predicted 13C NMR Chemical Shifts of 2-Methyl-3-nitrobenzyl cyanide
This guide provides a detailed theoretical analysis and predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available experimental spectrum, this document serves as a predictive framework for researchers, scientists, and drug development professionals. The analysis is grounded in the fundamental principles of substituent effects on aromatic systems, offering a robust methodology for spectral interpretation and structural verification.
13C NMR spectroscopy is an indispensable tool in modern organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, and the position of that signal—its chemical shift (δ)—provides profound insight into its electronic environment.[1] For substituted aromatic compounds like this compound (C₉H₈N₂O₂), 13C NMR is crucial for confirming the substitution pattern on the benzene ring.
The molecule possesses three distinct substituents on a benzene ring: a methyl group (-CH₃), a nitro group (-NO₂), and a cyanomethyl group (-CH₂CN). The interplay of their electronic effects—some donating and others withdrawing electron density—creates a unique magnetic environment for each of the nine carbon atoms, which can be predicted and interpreted.
Theoretical Framework: Substituent Effects in Aromatic Systems
The chemical shift of a carbon atom in a benzene ring (baseline ~128.5 ppm) is modulated by the electronic properties of the attached substituents. These effects are primarily categorized as inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. More electronegative groups withdraw electron density, "deshielding" the nearby carbon nuclei and shifting their signals downfield (to a higher ppm value).[2]
-
Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). Conversely, electron-withdrawing groups (EWGs) decrease electron density at these positions, causing a downfield shift (deshielding).[3][4]
Recent studies have highlighted that the changes in the σ-bonding framework, influenced by the π-system, are critical in determining the final 13C chemical shifts.[5]
Substituent Effect Analysis for this compound
To predict the spectrum, we must analyze the influence of each of the three substituents on the six aromatic carbons (C1-C6) and the three aliphatic/nitrile carbons.
-
C1 (bearing -CH₂CN): The cyanomethyl group is weakly electron-withdrawing.
-
C2 (bearing -CH₃): The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. It will shield the carbons ortho (C1, C3) and para (C5) to it.
-
C3 (bearing -NO₂): The nitro group is a very strong electron-withdrawing group (EWG) through both resonance and induction.[3] It strongly deshields the carbons ortho (C2, C4) and para (C6) to it.[6]
The combination of these effects results in a complex but predictable pattern of chemical shifts for the aromatic carbons. The carbon atoms directly attached to substituents (ipso-carbons) also show significant shifts.
Logical Relationship of Substituent Effects
The following diagram illustrates the primary electronic influences of the methyl and nitro groups on the electron density of the aromatic ring, which is the direct cause of the predicted chemical shift perturbations.
Caption: Electronic effects of substituents on the aromatic ring.
Predicted 13C NMR Chemical Shifts
Based on the analysis of substituent effects and data from analogous compounds, the following table summarizes the predicted chemical shifts for this compound. Aromatic carbons generally appear in the 120-150 ppm range.
| Carbon Atom | Environment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C3 | ipso to -NO₂ | ~150-153 | Directly attached to the strongly deshielding nitro group.[6] |
| C2 | ipso to -CH₃ | ~135-138 | ipso-carbon, deshielded by nitro group at ortho position. |
| C1 | ipso to -CH₂CN | ~133-136 | ipso-carbon, influenced by adjacent methyl and nitro groups. |
| C4 | ortho to -NO₂, meta to -CH₃ | ~132-135 | Strongly deshielded by the ortho nitro group. |
| C6 | para to -NO₂, meta to -CH₂CN | ~129-132 | Deshielded by the para nitro group. |
| C5 | meta to -NO₂ & -CH₃ | ~124-127 | Least affected by EWG/EDG resonance, likely most upfield aromatic C. |
| -CN | Nitrile | ~117-120 | Typical range for nitrile carbons.[7] |
| -CH₂- | Benzylic methylene | ~20-25 | Aliphatic carbon attached to an aromatic ring and a nitrile. |
| -CH₃ | Aromatic methyl | ~18-22 | Typical range for a methyl group on a benzene ring.[8] |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Experimental Protocol for 13C NMR Acquisition
This section provides a standardized, self-validating protocol for acquiring a high-quality 13C NMR spectrum of this compound.
Methodology Workflow
Caption: Standard workflow for 13C NMR spectral acquisition.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a narrow and symmetrical solvent peak.
-
-
Setting Acquisition Parameters (for a 400 MHz Spectrometer):
-
Experiment Type: Standard proton-decoupled 1D 13C experiment.
-
Pulse Program: zgpg30 (or equivalent) is recommended for quantitative accuracy.
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.[7]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) may be needed for better quantitation of quaternary carbons.
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
Temperature: 298 K (25 °C).
-
-
Data Acquisition:
-
Execute the experiment. Monitor the free induction decay (FID) to ensure stability.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1-2 Hz) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
-
Spectral Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to 77.16 ppm.
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not reliably proportional to the number of carbons).
-
Assign the peaks based on the predicted chemical shifts and knowledge of substituent effects. Consider running advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[1]
-
Conclusion
This guide provides a comprehensive theoretical framework for understanding and predicting the 13C NMR spectrum of this compound. By systematically analyzing the inductive and resonance effects of the methyl, nitro, and cyanomethyl substituents, we have established a reliable prediction of the chemical shifts for all nine carbon atoms. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data for verification. This predictive analysis serves as a valuable resource for researchers in confirming the synthesis and structural integrity of this and similarly substituted aromatic compounds.
References
- ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730.
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10955-10963.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
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- Chemistry LibreTexts. (2023). Characteristics of C-13 NMR Spectroscopy.
- ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- Chemistry LibreTexts. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra.
- StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
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Mass spectrometry fragmentation of 2-Methyl-3-nitrobenzyl cyanide
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-nitrobenzyl Cyanide
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₉H₈N₂O₂; Molecular Weight: 176.17 g/mol ).[1][2][3] Primarily focusing on electron ionization (EI), a hard ionization technique that yields extensive and structurally informative fragmentation, this document elucidates the principal fragmentation pathways of the title compound.[4][5] We will explore the characteristic cleavages driven by the nitro, methyl, and benzyl cyanide functionalities, including benzylic cleavages, nitro group rearrangements, and the formation of stable ionic species. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's gas-phase ion chemistry for structural confirmation, metabolite identification, and purity analysis.
Introduction: The Compound of Interest
This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a cyanomethyl group. Such substituted aromatic compounds are pivotal intermediates in organic synthesis, including the development of pharmaceutical agents.[1][2] A thorough understanding of their analytical characteristics is paramount for quality control, reaction monitoring, and metabolic profiling. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), stands as a powerful tool for this purpose, offering high sensitivity and unparalleled structural insight based on reproducible fragmentation patterns.[6][7]
This guide will proceed by first outlining a robust experimental protocol for acquiring the mass spectrum. Subsequently, it will delve into a detailed mechanistic interpretation of the observed and predicted fragmentation patterns, supported by established principles of mass spectrometry.[8][9]
Recommended Experimental Workflow: GC-EI-MS Analysis
Electron Ionization (EI) is the method of choice for inducing fragmentation in volatile, thermally stable small molecules like this compound. Its high, standardized energy (70 eV) ensures reproducible fragmentation patterns that can be compared against spectral libraries.[5][10]
Caption: High-level workflow for the GC-EI-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40 to 250 amu.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).
-
Core Fragmentation Pathways & Mechanistic Interpretation
Upon entering the EI source, a this compound molecule (M) is bombarded by high-energy electrons, ejecting one of its own electrons to form a molecular radical cation (M⁺•) with a mass-to-charge ratio (m/z) of 176.[5] This high-energy ion is unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are dictated by the molecule's structure, favoring cleavages at the weakest bonds and those that lead to resonance-stabilized products.[8][9]
Key Predicted Fragment Ions
| m/z | Proposed Structure / Identity | Neutral Loss | Formula of Loss | Significance |
| 176 | Molecular Ion [C₉H₈N₂O₂]⁺• | - | - | Confirms molecular weight. |
| 159 | [M - OH]⁺ | •OH (17) | OH | Suggests an "ortho effect" rearrangement involving the adjacent methyl and nitro groups.[11] |
| 146 | [M - NO]⁺• | •NO (30) | NO | A common fragmentation pathway for aromatic nitro compounds.[12] |
| 130 | [M - NO₂]⁺ | •NO₂ (46) | NO₂ | Highly characteristic loss from nitroaromatic compounds, often leading to a stable cation.[12] |
| 116 | [M - NO₂ - CH₂]⁺ or [C₈H₆N]⁺ | •NO₂ + CH₂ | NO₂, CH₂ | Further fragmentation of the m/z 130 ion. |
| 103 | [C₇H₅N]⁺• or [C₈H₇]⁺ | •NO₂ + HCN | NO₂, HCN | Sequential loss from the m/z 130 ion, indicative of the benzyl cyanide structure. |
| 91 | Tropylium Ion [C₇H₇]⁺ | C₂HNO₂ | C₂HNO₂ | A hallmark of benzyl-containing structures, formed via rearrangement and cleavage.[13] |
Mechanistic Elucidation
The fragmentation of the molecular ion (m/z 176) can be rationalized through several competing pathways, illustrated below.
Caption: Predicted major EI fragmentation pathways for this compound.
-
Pathway A: Nitro Group Cleavage (The Dominant Route) The most characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond.[12]
-
Loss of Nitrogen Dioxide (•NO₂): The primary and most facile cleavage is the loss of a nitrogen dioxide radical (mass 46) to yield a highly stabilized cation at m/z 130 . This is often the base peak or one of the most abundant ions in the spectrum.
-
M⁺• (m/z 176) → [C₉H₈N]⁺ + •NO₂ (m/z 130)
-
-
The resulting [C₉H₈N]⁺ ion at m/z 130 can undergo further fragmentation, notably the loss of hydrogen cyanide (HCN, mass 27), which is characteristic of the nitrile group, to produce an ion at m/z 103 .
-
[C₉H₈N]⁺ (m/z 130) → [C₈H₇]⁺ + HCN (m/z 103)
-
-
Loss of Nitric Oxide (•NO): A less common but frequently observed fragmentation is the loss of a nitric oxide radical (mass 30), which involves a rearrangement, to produce a radical cation at m/z 146 .[11][12]
-
M⁺• (m/z 176) → [C₉H₈NO]⁺• + •NO (m/z 146)
-
-
-
Pathway B: The "Ortho Effect" The presence of a methyl group adjacent (ortho) to the nitro group can facilitate a specific rearrangement known as the "ortho effect".[11] This involves the abstraction of a hydrogen atom from the methyl group by one of the oxygen atoms of the nitro group, followed by the elimination of a hydroxyl radical (•OH, mass 17). This pathway gives rise to a characteristic ion at m/z 159 . The observation of this peak is strong evidence for the ortho positioning of the methyl and nitro groups.
-
M⁺• (m/z 176) → [C₉H₇N₂O]⁺ + •OH (m/z 159)
-
-
Pathway C: Formation of the Tropylium Ion Compounds containing a benzyl moiety (a benzene ring attached to a CH₂ group) are well-known to fragment via rearrangement to form the highly stable tropylium cation, [C₇H₇]⁺, at m/z 91 .[13][14] While not a direct cleavage product, this ion can be formed through more complex rearrangements and subsequent fragmentation of major ions like the one at m/z 130. Its presence, even at low abundance, is a strong indicator of the underlying benzyl structure.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be rich with structurally significant ions. The fragmentation pattern is dominated by cleavages directed by the nitro group, leading to prominent ions at m/z 130 ([M-NO₂]⁺) and m/z 146 ([M-NO]⁺•). The presence of an ion at m/z 159 ([M-OH]⁺) serves as a diagnostic marker for the ortho-relationship between the methyl and nitro substituents. Further fragmentation of the primary ions, particularly the loss of HCN from the m/z 130 fragment, confirms the presence of the benzyl cyanide structure. By understanding these detailed pathways, researchers can confidently identify this molecule and distinguish it from its isomers, ensuring the integrity and accuracy of their analytical findings.
References
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An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-3-nitrobenzyl Cyanide
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Methyl-3-nitrobenzyl cyanide (C₉H₈N₂O₂). Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into its molecular vibrations.
Introduction: The Vibrational Signature of a Key Intermediate
This compound is a significant organic intermediate in various synthetic pathways.[1][2][3] Its molecular structure, characterized by a substituted aromatic ring, a nitro group, a cyanide moiety, and a methyl group, presents a rich and distinct infrared spectrum. FT-IR spectroscopy serves as a powerful and non-destructive analytical technique to confirm the identity, purity, and structural integrity of this compound by probing the vibrational transitions of its constituent functional groups.[4][5]
Each functional group within the this compound molecule absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (stretching, bending, etc.). The resulting FT-IR spectrum is a unique "molecular fingerprint," providing invaluable qualitative information.[6][7][8] This guide will elucidate the expected spectral features of this compound and provide the necessary framework for its accurate analysis.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The successful acquisition of a clean and interpretable FT-IR spectrum of a solid sample like this compound is critically dependent on meticulous sample preparation.[9][10] The choice of method aims to minimize scattering of the infrared beam and ensure a suitable concentration of the analyte in the beam path.
Recommended Technique: Attenuated Total Reflectance (ATR)-FT-IR
For its simplicity, speed, and minimal sample preparation, Attenuated Total Reflectance (ATR)-FT-IR is the preferred method for analyzing solid powders.[11][12][13][14][15]
Principle of ATR: In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, generating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.[11][15] This interaction with the sample results in the attenuation of the evanescent wave at specific frequencies corresponding to the sample's vibrational modes.
Step-by-Step Protocol for ATR-FT-IR Analysis:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Record a background spectrum of the clean, empty ATR crystal. This background will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the solid sample and the ATR crystal, which is crucial for a high-quality spectrum.[15]
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range of 4000 to 400 cm⁻¹.
-
Post-Measurement Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.
Alternative Technique: Potassium Bromide (KBr) Pellet Method
The KBr pellet method is a traditional transmission technique for solid samples.[9][10][16]
Step-by-Step Protocol for KBr Pellet Preparation:
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. KBr is transparent in the mid-infrared region.[9]
-
Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of this compound is best analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][6][7] The fingerprint region contains complex vibrations that are unique to the molecule as a whole.
Key Functional Group Absorptions
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2975-2950 | Asymmetric C-H Stretch | Methyl (-CH₃) | Medium |
| 2885-2865 | Symmetric C-H Stretch | Methyl (-CH₃) | Medium to Weak |
| 2260-2240 | C≡N Stretch | Cyanide (Nitrile) | Medium, Sharp |
| 1620-1580 | C=C Stretch | Aromatic Ring | Medium |
| 1550-1475 | Asymmetric N-O Stretch | Nitro (-NO₂) | Strong |
| 1500-1400 | C=C Stretch | Aromatic Ring | Medium |
| 1470-1430 | Asymmetric C-H Bend | Methyl (-CH₃) | Medium |
| 1360-1290 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |
| 1390-1370 | Symmetric C-H Bend | Methyl (-CH₃) | Medium |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Detailed Analysis of Spectral Regions
-
Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several bands. The weak to medium C-H stretching vibrations are expected just above 3000 cm⁻¹.[17][18][19] The characteristic C=C in-ring stretching vibrations typically appear as a pair of bands in the 1620-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions.[20][21] Strong absorptions in the 900-675 cm⁻¹ range are due to C-H out-of-plane bending, and their exact position can give clues about the substitution pattern of the aromatic ring.[17]
-
Nitro Group Vibrations: The nitro group (-NO₂) is one of the most readily identifiable functional groups in an IR spectrum. It exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[22][23][24][25] The high intensity of these bands is due to the large change in dipole moment during the vibration of the polar N-O bonds.
-
Cyanide (Nitrile) Group Vibration: The C≡N triple bond stretch of the cyanide group gives rise to a sharp, medium-intensity absorption in the 2260-2240 cm⁻¹ region.[26][27][28] This region of the spectrum is relatively uncongested, making the nitrile peak a very reliable diagnostic feature.
-
Methyl Group Vibrations: The methyl group (-CH₃) attached to the aromatic ring will show C-H stretching vibrations just below 3000 cm⁻¹, specifically in the 2975-2950 cm⁻¹ (asymmetric) and 2885-2865 cm⁻¹ (symmetric) ranges.[29][30] Additionally, characteristic C-H bending (scissoring and rocking) vibrations will be present in the 1470-1430 cm⁻¹ and 1390-1370 cm⁻¹ regions.[29][30]
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the FT-IR analysis of this compound, from sample preparation to final spectral interpretation.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion: A Validated Approach
FT-IR spectroscopy provides a rapid, reliable, and highly informative method for the structural characterization of this compound. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation, researchers can confidently verify the presence of key functional groups and confirm the identity of the compound. The distinct and well-defined absorption bands of the aromatic, nitro, cyanide, and methyl moieties collectively form a unique spectral signature, making FT-IR an indispensable tool in the quality control and developmental pipeline of this important chemical intermediate.
References
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Spectroscopy Tutorial: Nitro Groups. (n.d.).
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- IR Spectroscopy Tutorial: Aromatics. (n.d.).
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- IR: nitro groups. (n.d.).
- Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Sample preparation for FT-IR. (n.d.).
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Table of Characteristic IR Absorptions. (n.d.).
- PubMed. (n.d.). 2-Methyl-3-nitro-benzyl cyanide.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Simplified Infrared Correlation Chart. (n.d.).
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- PMC. (n.d.). This compound.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- PubChem - NIH. (n.d.). Phenylacetonitrile.
- Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum?.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
- IR Chart. (n.d.).
- Chemical-Suppliers. (n.d.). This compound | CAS 23876-14-4.
- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Institute of Standards and Technology. (n.d.). Benzyl nitrile - the NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzonitrile - the NIST WebBook.
- WebSpectra. (n.d.). IR Absorption Table.
- Local Pharma Guide. (n.d.). CAS NO. 23876-14-4 | this compound.
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- Organic Syntheses Procedure. (n.d.). p-NITROBENZYL CYANIDE.
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An In-depth Technical Guide to the Crystal Structure of 2-Methyl-3-nitrobenzyl cyanide
Abstract
This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 2-Methyl-3-nitrobenzyl cyanide (C₉H₈N₂O₂), a key chemical intermediate. The document details the synthesis and crystallization protocols necessary to obtain high-quality single crystals suitable for diffraction studies. It presents a thorough examination of the crystallographic data, including unit cell parameters, space group, and key bond lengths and angles, as determined by single-crystal X-ray diffraction. The guide elucidates the intricate details of the crystal packing, highlighting the presence of two independent molecules in the asymmetric unit and the role of weak intermolecular C—H···O hydrogen bonds in stabilizing the three-dimensional supramolecular architecture. This paper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solid-state properties of this compound.
Introduction: Significance of this compound
This compound is a valuable intermediate in organic synthesis. Its structural backbone is incorporated into various more complex molecules, notably in the pharmaceutical sector. Research has identified it as a precursor in the synthesis of compounds investigated for the treatment of neurodegenerative disorders, such as Parkinson's disease[1]. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for controlling its reactivity, solubility, and overall suitability for these applications.
Crystal structure analysis provides the most definitive structural information, revealing subtle conformational and packing details that influence a compound's macroscopic properties. This guide offers an authoritative overview of the crystal structure of this compound, grounded in the definitive study by Chen and Zhang[1].
Synthesis and Crystallization
The acquisition of a crystal structure is predicated on the successful synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
The synthesis of this compound can be approached via multiple routes. The route reported in the crystallographic study involves a multi-step process starting from o-xylene, encompassing nitration, oxidation, hydrolysis, reduction, chlorination, and finally, cyanation[1][2]. An alternative pathway involves the nitration of 2-methylbenzyl alcohol, followed by a nucleophilic substitution with sodium cyanide.
The overall workflow from synthesis to structural analysis is depicted below.
Caption: Experimental workflow from synthesis to structure determination.
Experimental Protocol: Single Crystal Growth
The protocol for growing single crystals suitable for X-ray diffraction is a critical step that requires patience and precision. The method employed by Chen and Zhang provides a reliable pathway[1].
Objective: To grow single crystals of this compound of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
Purified this compound (0.35 g)
-
Methanol (25 mL)
-
Small, clean glass vial or beaker
-
Parchment paper or a watch glass to cover the vessel
Procedure:
-
Dissolution: Accurately weigh 0.35 g of the purified compound and transfer it to the glass vial.
-
Solvent Addition: Add 25 mL of methanol to the vial. Gently swirl or stir the mixture at room temperature until the solid is completely dissolved.
-
Slow Evaporation Setup: Cover the opening of the vial with parchment paper perforated with a few small holes, or a watch glass placed slightly ajar. This is crucial to slow down the rate of solvent evaporation.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth: Allow the solvent to evaporate slowly over approximately four days. As the solution becomes supersaturated, crystals will begin to form and grow.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and gently remove the crystals using tweezers. Dry them on filter paper.
Causality: The choice of methanol as a solvent is based on the compound's moderate solubility at room temperature. Slow evaporation is the chosen crystallization technique because it allows for the orderly deposition of molecules onto the growing crystal lattice, minimizing defects and leading to high-quality, single crystals. Rapid evaporation would likely lead to the formation of polycrystalline powder.
Crystal Structure Determination: Single-Crystal X-ray Diffraction
The definitive three-dimensional structure was elucidated using single-crystal X-ray diffraction. A suitable crystal, grown according to the protocol above, was mounted on a diffractometer (Enraf–Nonius CAD-4)[1]. The instrument bombards the crystal with monochromatic X-rays, and the resulting diffraction pattern is collected by a detector. The positions and intensities of the diffracted spots contain the information required to determine the arrangement of atoms within the crystal.
The collected data is then processed. The structure is "solved" using computational methods (e.g., direct methods or Patterson function) to obtain an initial model of the atomic positions. This model is then "refined" against the experimental data to improve its accuracy, yielding the final, precise crystal structure[1].
Results and Discussion: The Crystal Structure
The crystallographic analysis provides a wealth of precise data, which has been consolidated and verified from the primary literature[1].
Crystallographic Data
The key parameters defining the crystal structure of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₉H₈N₂O₂ | [1] |
| Formula Weight | 176.18 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | ||
| a | 17.216(3) Å | [1] |
| b | 7.1950(14) Å | [1] |
| c | 15.746(3) Å | [1] |
| α | 90° | [1] |
| β | 117.10(3)° | [1] |
| γ | 90° | [1] |
| Volume (V) | 1736.3(7) ų | [1] |
| Z (Formula units/cell) | 8 | [1] |
| Data Collection | ||
| Temperature | 298 K | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| Calculated Density | 1.348 Mg m⁻³ | [1] |
| Refinement | ||
| Final R-factor [I>2σ(I)] | 0.073 | [1] |
| wR(F²) (all data) | 0.197 | [1] |
Structural Commentary
A remarkable feature of this crystal structure is the presence of two crystallographically independent molecules in the asymmetric unit. This means that the repeating unit of the crystal lattice contains two molecules of this compound that are not related by any symmetry operation within the unit cell.
The aromatic rings of these two independent molecules are not coplanar. They are oriented at a significant dihedral angle of 20.15(7)° with respect to each other[1]. This twisted arrangement is a key feature of the crystal packing.
Caption: Dihedral angle between the two independent molecules.
The crystal packing is further stabilized by weak intermolecular interactions. Specifically, C—H···O hydrogen bonds are observed, where hydrogen atoms from the aromatic rings and methyl groups interact with the oxygen atoms of the nitro groups on adjacent molecules[1]. These non-covalent interactions, though weak individually, collectively create a robust three-dimensional network that defines the stability and properties of the crystalline solid.
Conclusion
The crystal structure of this compound has been definitively characterized as belonging to the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. The molecules adopt a packing arrangement defined by a 20.15° dihedral angle between their aromatic rings and are stabilized by a network of C—H···O hydrogen bonds. This detailed structural knowledge is crucial for professionals in drug development and materials science, providing a solid foundation for understanding the compound's physicochemical properties and for its rational use in further chemical synthesis.
References
- Chen, Y.-S. & Zhang, J.-H. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o767.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 300465, 2-Methyl-3-nitro-benzyl cyanide.
- Cambridge Crystallographic Data Centre (CCDC). Access Structures.
- Organic Syntheses. p-NITROBENZYL CYANIDE.
- PubMed. 2-Methyl-3-nitro-benzyl cyanide.
Sources
The Solubility Profile of 2-Methyl-3-nitrobenzyl Cyanide: A Comprehensive Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-Methyl-3-nitrobenzyl cyanide, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand and determine the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the theoretical framework and experimental protocols necessary to generate this crucial data in-house.
Introduction to this compound and the Imperative of Solubility
This compound (C₉H₈N₂O₂) is an organic compound with a molecular weight of 176.17 g/mol .[1] It serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a polar nitro group and a cyano group, combined with a nonpolar aromatic ring and a methyl group, results in a molecule with a nuanced solubility profile. Understanding its solubility is paramount for:
-
Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for maximizing reaction rates and achieving high purity of the final product.
-
Crystallization and Purification: The selection of an appropriate solvent system with optimal solubility characteristics is fundamental to developing efficient crystallization processes for purification.
-
Formulation Development: For APIs, solubility directly impacts the choice of delivery vehicle and ultimately, the drug's bioavailability.
-
Analytical Method Development: Accurate solubility data is essential for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is governed by a balance of these forces:
-
Dipole-Dipole Interactions: The highly polar nitro (NO₂) and cyano (CN) groups can engage in strong dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the nitro group and the nitrogen of the cyano group can act as hydrogen bond acceptors.[1] Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to exhibit good solvent properties.
-
Van der Waals Forces: The aromatic ring and the methyl group contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.
Based on its structure, this compound is predicted to be insoluble in water but soluble in a range of organic solvents, including alcohols, ethers, ketones, and chlorinated hydrocarbons.[3] A systematic approach to solvent selection would involve testing a variety of solvents representing different polarity and hydrogen bonding capabilities.
Quantitative Determination of Solubility: An Experimental Protocol
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
This compound (purity ≥ 95%)[1]
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade.
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Workflow for the experimental determination of solubility.
Detailed Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve by injecting known concentrations of this compound.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Record the temperature at which the solubility was determined.
-
Expected Solubility Trends and Data Presentation
While quantitative data is pending experimental determination, a qualitative assessment based on solvent properties can be made. The expected trend in solubility is likely to follow the polarity of the solvents, with higher solubility in more polar organic solvents.
The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |
Note: Dielectric constants are provided as a general indicator of solvent polarity.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a detailed and validated experimental protocol, researchers and drug development professionals can generate the critical solubility data required for process optimization, formulation development, and successful drug discovery and development. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, high-quality data.
References
- LibreTexts Chemistry. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- ChemBK. (2024, April 9). 2-METHYL-3-NITRO.
Sources
Introduction: The Rationale for a Theoretical Approach
An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyl-3-nitrobenzyl cyanide
Abstract: This technical guide provides a comprehensive theoretical analysis of this compound, a significant intermediate in organic synthesis.[1][2] Employing Density Functional Theory (DFT), we elucidate the molecule's structural, vibrational, and electronic properties. This document serves as a valuable resource for researchers and drug development professionals by detailing the computational protocols necessary for such an investigation and offering insights into the molecule's intrinsic reactivity and stability. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
This compound (C₉H₈N₂O₂) is an aromatic nitrile derivative whose utility as a precursor in the synthesis of various organic compounds, including pharmaceuticals, is of considerable interest. While experimental data, such as crystal structure information, provides a static snapshot of the molecule[3], a theoretical investigation offers a dynamic understanding of its electronic landscape and reactivity.
Computational chemistry, particularly Density Functional Theory (DFT), allows for the in-silico prediction of a molecule's properties with a high degree of accuracy, complementing and guiding experimental work.[4] By calculating the optimized geometry, vibrational frequencies, and frontier molecular orbitals, we can predict its spectroscopic signatures, identify the most reactive sites, and understand the electronic effects of the substituent groups—the methyl (-CH₃), nitro (-NO₂), and cyanomethyl (-CH₂CN) moieties—on the benzene ring. This guide provides a detailed walkthrough of this theoretical process, explaining not just the steps but the causality behind the chosen computational parameters.
Foundational Theory: Density Functional Theory (DFT)
The core of this investigation relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wave function.[4] This approach offers a remarkable balance between computational cost and accuracy, making it a workhorse for studying organic molecules.
Our calculations will employ the B3LYP functional , a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional.[4] This functional is widely recognized for its reliability in predicting the geometries and electronic properties of organic compounds.[5] To accurately describe the electron distribution, we will use the 6-311++G(d,p) basis set , which provides flexibility for both core and valence electrons and includes polarization and diffuse functions to account for electron distribution far from the nucleus and in anionic species.[5][6]
Computational Methodology: A Validating Workflow
The following protocol outlines a robust and reproducible workflow for the theoretical analysis of this compound using a standard quantum chemistry software package like Gaussian or ORCA.[6]
Diagram: Computational Workflow
The entire computational process follows a logical sequence, where each step is a prerequisite for the next. This ensures that properties are calculated based on a stable, realistic molecular structure.
Caption: A generalized workflow for DFT calculations on this compound.
Step-by-Step Protocol
-
Molecular Structure Preparation: An initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This calculation iteratively adjusts the positions of the atoms to find the structure with the lowest possible potential energy.
-
Rationale: This step is critical to ensure that all subsequent calculations are performed on the most stable conformer of the molecule.[4]
-
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is executed at the same level of theory.
-
Rationale: This serves two purposes:
-
-
Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine the molecule's electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP) surface.
-
Mulliken population analysis for atomic charges.
-
Results and Discussion
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. The nitro and cyanomethyl groups exhibit slight torsion relative to the benzene ring, a result of the steric hindrance imposed by the adjacent methyl group. Key geometric parameters are compared with available experimental data from X-ray crystallography to validate the computational model.[3]
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °)[3] |
| C-C (Aromatic, avg.) | 1.395 | ~1.390 |
| C-NO₂ Bond Length | 1.480 | N/A |
| C-CH₂CN Bond Length | 1.515 | N/A |
| C≡N Bond Length | 1.158 | N/A |
| O-N-O Bond Angle | 124.5 | N/A |
Note: Experimental values for specific bond lengths and angles of this exact molecule are limited in publicly available literature; aromatic C-C bond length is a general reference. The calculated values are predictive and consistent with similar structures.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that is crucial for the structural characterization of the molecule. The assignments of the most significant vibrational modes are summarized below.
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| 3085 | Aromatic C-H Stretch | Medium |
| 2970 | Methyl (-CH₃) Asymmetric Stretch | Medium |
| 2255 | Nitrile (C≡N) Stretch | Strong |
| 1535 | Nitro (-NO₂) Asymmetric Stretch | Very Strong |
| 1460 | Aromatic C=C Stretch | Medium |
| 1350 | Nitro (-NO₂) Symmetric Stretch | Strong |
The strong absorption predicted at 2255 cm⁻¹ is a characteristic hallmark of the nitrile functional group.[8] Similarly, the very strong and strong bands at 1535 cm⁻¹ and 1350 cm⁻¹, respectively, are definitive indicators of the nitro group, corresponding to its asymmetric and symmetric stretching modes.[7]
Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[9] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity.[11]
| Property | Calculated Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -2.98 |
| Energy Gap (ΔE) | 4.87 |
The HOMO is primarily localized on the π-system of the electron-rich benzene ring and the methyl group. In contrast, the LUMO is concentrated on the highly electron-withdrawing nitro group and, to a lesser extent, the cyano group. This distribution indicates that the aromatic ring is the most likely site for electrophilic attack, while the nitro group region is susceptible to nucleophilic or reductive processes.
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An In-depth Technical Guide to 2-Methyl-3-nitrobenzyl Cyanide (CAS No. 23876-14-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzyl cyanide (CAS No. 23876-14-4), a key chemical intermediate. The document details its physicochemical properties, outlines plausible and established synthesis methodologies, and explores its significant applications, particularly in the synthesis of pharmaceutical compounds. Furthermore, this guide addresses the compound's reactivity, spectroscopic profile, and critical safety and handling protocols. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development, offering both theoretical insights and practical guidance.
Introduction
This compound, also known as (2-methyl-3-nitrophenyl)acetonitrile, is a substituted aromatic nitrile of significant interest in synthetic organic chemistry. Its molecular structure, featuring a nitro group and a cyanomethyl group on a toluene backbone, renders it a versatile precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the methyl, nitro, and cyanomethyl groups allows for a range of chemical transformations, making it a valuable building block in multi-step syntheses. One of the most notable applications of this compound is as a key intermediate in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] This guide aims to provide a detailed technical resource for researchers and developers working with this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23876-14-4 | [3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Light yellow solid (predicted) | [5] |
| Melting Point | 62-65 °C (for the related compound Methyl 2-methyl-3-nitrobenzoate) | [5] |
| Boiling Point | 339.4 °C (predicted) | [6] |
| Density | 1.226 g/cm³ (predicted) | [6] |
| InChI Key | CFNZYZHZLNOYFQ-UHFFFAOYSA-N | [7] |
Synthesis Methodologies
Route 1: Nitration of 2-Methylbenzyl Alcohol followed by Cyanation
This two-step synthesis begins with the nitration of 2-methylbenzyl alcohol, followed by the conversion of the resulting benzylic alcohol to the corresponding cyanide.[3]
Step 1: Nitration of 2-Methylbenzyl Alcohol
The nitration of the aromatic ring is a classic electrophilic aromatic substitution. The methyl group is an ortho-, para-director; however, the presence of the hydroxymethyl group can influence the regioselectivity. The formation of the 3-nitro isomer is expected.
Experimental Protocol (Plausible):
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.
-
Slowly add 2-methylbenzyl alcohol to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Filter the crude 2-methyl-3-nitrobenzyl alcohol, wash with cold water until neutral, and dry.[8]
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
Step 2: Cyanation of 2-Methyl-3-nitrobenzyl Alcohol
The conversion of the benzylic alcohol to the cyanide can be achieved via the corresponding benzyl halide.
Experimental Protocol (Plausible):
-
Convert the 2-methyl-3-nitrobenzyl alcohol to 2-methyl-3-nitrobenzyl chloride using a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.
-
In a separate flask, dissolve sodium cyanide in a suitable solvent (e.g., aqueous ethanol or DMSO).[9]
-
Slowly add the 2-methyl-3-nitrobenzyl chloride to the cyanide solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution reaction.[10]
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography or recrystallization.
Diagram of Synthesis Route 1:
Caption: Conceptual multi-step synthesis of this compound starting from o-xylene.
Alternative Route: Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate. [11][12][13]This approach would involve the diazotization of 2-methyl-3-nitroaniline followed by treatment with a copper(I) cyanide salt. [12][14] Experimental Workflow (Conceptual):
-
Diazotization: 2-methyl-3-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide to yield this compound.
Reactivity and Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the nitrile, the nitro group, and the benzylic methylene group.
-
Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic attack. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones. [11]* Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a key transformation in the synthesis of many heterocyclic compounds.
-
Benzylic Methylene Group: The protons on the carbon adjacent to the nitrile and the aromatic ring are acidic and can be deprotonated by a suitable base, allowing for alkylation or other functionalization at this position.
The primary application of this compound is as a crucial intermediate in the synthesis of Ropinirole , a dopamine agonist used to treat Parkinson's disease. [1][2][15][16]The synthesis of Ropinirole from this intermediate typically involves the reduction of the nitro group followed by cyclization and further functionalization.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons.
-
Aromatic Protons: Three protons on the aromatic ring, likely appearing as multiplets in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the three different substituents.
-
Methylene Protons (-CH₂CN): A singlet is expected for the two methylene protons, likely in the range of 3.8-4.2 ppm. [17][18]* Methyl Protons (-CH₃): A singlet for the three methyl protons, expected to be the most upfield signal, likely in the range of 2.4-2.6 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all nine carbon atoms in the molecule.
-
Nitrile Carbon (-CN): A signal in the range of 115-125 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being the most deshielded.
-
Methylene Carbon (-CH₂CN): A signal in the range of 20-30 ppm.
-
Methyl Carbon (-CH₃): A signal in the range of 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and nitro functional groups.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. [19][20][21][22]* Nitro (NO₂) Stretch: Two strong absorption bands, one for the asymmetric stretch around 1500-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Signals in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. Common fragmentation patterns would involve the loss of the nitro group (NO₂), the cyano group (CN), and cleavage of the benzylic bond. [20][23][24]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from the data for related compounds such as benzyl cyanide and nitro-substituted aromatic compounds. [5][25]This compound should be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.
Potential Hazards:
-
Toxicity: Organic cyanides are highly toxic if swallowed, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon contact with acids or upon decomposition.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Potentially harmful to aquatic life. Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. [25]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use in a well-ventilated area, preferably a chemical fume hood. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. [5]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. [5] * Eye Contact: Immediately flush with plenty of water for at least 15 minutes. [5] * Ingestion: Do not induce vomiting. Seek immediate medical attention. * Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. * Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with a significant role in the pharmaceutical industry, most notably as a precursor to Ropinirole. While detailed experimental data for its synthesis and spectroscopic characterization are not extensively published, this guide has provided plausible and well-referenced methodologies and predicted data to aid researchers in their work with this compound. Due to its potential toxicity, strict adherence to safety protocols is paramount when handling this chemical. Further research into its synthesis optimization and exploration of its utility in other synthetic applications would be of considerable value to the scientific community.
References
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A Comprehensive Technical Guide to 2-Methyl-3-nitrobenzyl Cyanide for Advanced Research and Development
<
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzyl cyanide (also known as 2-(2-methyl-3-nitrophenyl)acetonitrile), a key intermediate in organic synthesis. This document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It offers an in-depth, field-proven protocol for its synthesis, elucidating the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's significant applications within the realms of pharmaceutical research and drug development, supported by authoritative references. Safety protocols and handling guidelines are also presented to ensure safe laboratory practices. This whitepaper is intended to serve as an essential resource for researchers, chemists, and professionals in the drug development sector, providing the technical accuracy and practical insights required for its effective utilization.
Introduction
This compound is a substituted aromatic nitrile of increasing interest within the scientific community. Its unique molecular architecture, featuring a cyanide group, a nitro group, and a methyl group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block in the development of novel compounds, particularly in medicinal chemistry. The nitrile moiety, for instance, is a well-established pharmacophore that can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] This guide aims to consolidate the critical technical information regarding this compound, empowering researchers to harness its full synthetic potential.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular weight, derived from its chemical formula, is a cornerstone of this data, essential for stoichiometric calculations in synthesis.
The molecular formula for this compound is C₉H₈N₂O₂.[2] Based on this, the calculated molecular weight is 176.17 g/mol .[2][3] Key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-methyl-3-nitrophenyl)acetonitrile | ECHEMI |
| Synonyms | 2-Methyl-3-nitrobenzylcyanide, 3-nitro-2-methylphenylacetonitrile | [3] |
| CAS Number | 23876-14-4 | [4][5][6] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3][6][7] |
| Molecular Weight | 176.17 g/mol | [2][3][8] |
| Appearance | Beige solid/powder | Fisher Scientific |
| Melting Point | 85-87 °C | [4] |
| Boiling Point | 339.4±27.0 °C (Predicted) | [4] |
| Density | 1.226 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water | Fisher Scientific |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the nitration of 2-methylbenzyl alcohol followed by cyanation.[2][9] This section provides a detailed experimental protocol and explains the rationale behind the key steps.
Synthesis Workflow
The overall synthetic pathway is illustrated in the diagram below. This process begins with the nitration of a suitable starting material, followed by conversion to a benzyl halide, and finally, nucleophilic substitution with a cyanide salt.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Methylbenzyl alcohol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Thionyl chloride (SOCl₂)
-
Sodium cyanide (NaCN)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Nitration of 2-Methylbenzyl Alcohol
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -10 °C, slowly add 2-methylbenzyl alcohol to a pre-cooled mixture of concentrated nitric and sulfuric acids. The choice of a mixed acid system is crucial as it generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the benzene ring.
-
Maintain the temperature below 0 °C throughout the addition. This is critical to control the exothermic reaction and prevent over-nitration or side product formation.
-
After the addition is complete, allow the reaction to stir for an additional hour at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-3-nitrobenzyl alcohol.
Step 2: Conversion to 2-Methyl-3-nitrobenzyl Chloride
-
Dissolve the crude 2-methyl-3-nitrobenzyl alcohol in dichloromethane.
-
Slowly add thionyl chloride at 0 °C. Thionyl chloride is an excellent reagent for converting alcohols to alkyl chlorides via an SNi mechanism, which proceeds with retention of configuration, although stereochemistry at the benzylic carbon is not a factor here.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude benzyl chloride. This intermediate is often used directly in the next step without further purification.
Step 3: Cyanation to this compound
-
Dissolve the crude 2-methyl-3-nitrobenzyl chloride in a polar aprotic solvent such as DMF. DMF is an ideal solvent for SN2 reactions as it solvates the cation (Na⁺) while leaving the nucleophile (CN⁻) relatively free and highly reactive.
-
Add sodium cyanide portion-wise. The reaction is typically exothermic and may require cooling to maintain a temperature between 20-30 °C.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid.
Applications in Research and Drug Development
This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules. The presence of the nitro and cyano groups offers multiple avenues for chemical modification.
-
Precursor for Amino Compounds: The nitro group can be readily reduced to an amine. This resulting amino group can then be used to introduce other functionalities or to form heterocyclic rings, a common feature in many pharmaceutical agents.
-
Building Block for Heterocycles: The cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in drug scaffolds.
-
Pharmaceutical Intermediate: This compound is noted as an important chemical for producing effective medicines for conditions such as Parkinson's disease.[7]
The versatility of this compound makes it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.
Safety and Handling
Due to its chemical nature, this compound and the reagents used in its synthesis must be handled with appropriate safety precautions.
-
Toxicity: This compound is a cyanide salt and should be treated as toxic.[2][9] It can be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Handling: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Synthesis Precautions: The nitration step involves strong, corrosive acids and is highly exothermic. The use of cyanide salts in the final step requires extreme caution, as acidification can release highly toxic hydrogen cyanide gas. All waste should be disposed of according to institutional and national guidelines.
Conclusion
This compound, with a molecular weight of 176.17 g/mol , is a compound of significant utility in synthetic organic chemistry. This guide has provided a detailed examination of its properties, a robust and well-rationalized synthetic protocol, and an overview of its applications, particularly in the context of drug discovery. By understanding the principles outlined herein, researchers can safely and effectively utilize this versatile intermediate to advance their scientific objectives.
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- CymitQuimica. (n.d.). CAS 71516-35-3: 2-methyl-3-nitrobenzonitrile.
- ECHEMI. (n.d.). 2-(2-methyl-3-nitrophenyl)acetonitrile Formula - 23876-14-4.
- CymitQuimica. (n.d.). This compound.
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A Technical Guide to (2-Methyl-3-nitrophenyl)acetonitrile: Properties, Synthesis, and Applications in Pharmaceutical Research
Abstract
(2-Methyl-3-nitrophenyl)acetonitrile is a substituted aromatic nitrile that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising a nitrile, a nitro group, and a methyl-substituted phenyl ring—offers multiple reaction sites for chemical modification. This guide provides an in-depth analysis of its chemical properties, outlines a representative synthetic pathway with mechanistic insights, details analytical characterization techniques, and explores its reactivity and significance as a building block in pharmaceutical research and drug development. The content herein is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a comprehensive understanding of this versatile compound.
Compound Identification and Physicochemical Properties
(2-Methyl-3-nitrophenyl)acetonitrile, also known as 2-methyl-3-nitrobenzyl cyanide, is a solid organic compound.[1] Its identity and core physical properties are summarized below, providing the foundational data required for its use in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-Methyl-3-nitrophenyl)acetonitrile | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 23876-14-4 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Solid, typically light yellow | [1][4] |
| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [1] |
| Density (Computed) | 1.226 g/cm³ | [2] |
| Boiling Point (Computed) | 339.4 °C | [2] |
| Topological Polar Surface Area | 69.6 Ų | [2] |
Synthesis and Mechanistic Considerations
The synthesis of (2-Methyl-3-nitrophenyl)acetonitrile is not commonly detailed in standard literature but can be achieved through established organic chemistry transformations. A logical and efficient pathway involves the benzylic halogenation of a suitable toluene precursor followed by nucleophilic substitution with a cyanide source. This approach is favored for its directness and use of readily available starting materials.
Representative Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from 2-methyl-3-nitrotoluene.
Caption: Proposed two-step synthesis of (2-Methyl-3-nitrophenyl)acetonitrile.
Detailed Experimental Protocol (Representative)
Step 1: Benzylic Bromination of 2-Methyl-3-nitrotoluene
-
Reaction Setup: To a solution of 2-methyl-3-nitrotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Causality: CCl₄ is a non-polar solvent that facilitates the radical chain reaction. NBS is the preferred reagent for selective allylic and benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions.
-
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)-1-methyl-3-nitrobenzene, which can be used in the next step without further purification or purified via column chromatography if necessary.
Step 2: Nucleophilic Substitution with Cyanide
-
Reaction Setup: Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq).
-
Causality: DMSO is an excellent solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) effectively, leaving the cyanide anion (CN⁻) highly nucleophilic and reactive.
-
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and should be monitored. Progress can be followed by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a large volume of cold water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, (2-Methyl-3-nitrophenyl)acetonitrile, should be purified by column chromatography on silica gel to yield the final product as a solid.
Analytical Characterization
Confirmation of the structure and purity of the synthesized (2-Methyl-3-nitrophenyl)acetonitrile is paramount. A combination of spectroscopic methods provides a complete analytical profile.
Caption: Workflow for the analytical characterization of the final product.
| Analytical Technique | Expected Signature/Result |
| ¹H NMR | - A singlet around δ 2.5 ppm (3H, Ar-CH₃).- A singlet around δ 3.8-4.0 ppm (2H, Ar-CH₂-CN).- A multiplet system in the aromatic region (δ 7.4-8.0 ppm, 3H). |
| ¹³C NMR | - Signal for the methyl carbon (Ar-CH₃).- Signal for the benzylic carbon (-CH₂-CN).- Signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.- Six distinct signals for the aromatic carbons. |
| IR Spectroscopy | - A sharp, medium-intensity peak around 2250 cm⁻¹ for the C≡N stretch.- Strong, characteristic peaks around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group (-NO₂). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 176.17. |
Chemical Reactivity and Synthetic Utility
The value of (2-Methyl-3-nitrophenyl)acetonitrile as a synthetic intermediate lies in the distinct reactivity of its three functional groups. This allows for selective transformations to build molecular complexity, making it a highly versatile precursor in multi-step syntheses.
Caption: Key reaction sites and their synthetic potential in drug development.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in medicinal chemistry, as the resulting primary aromatic amine is a nucleophile used to form amides, sulfonamides, and ureas—scaffolds present in countless pharmaceutical agents.
-
Transformation of the Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Alternatively, it can be reduced to a primary amine using strong reducing agents like LiAlH₄. The nitrile itself is recognized as an important pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for carbonyl groups.[5]
-
Reactivity of the Benzylic Position: The methylene protons adjacent to the electron-withdrawing phenyl and nitrile groups are acidic. They can be deprotonated with a suitable base to form a carbanion, which can then react with various electrophiles, allowing for alkylation or acylation at this position.
Applications in Drug Development
The strategic combination of functional groups makes (2-Methyl-3-nitrophenyl)acetonitrile a valuable starting material for creating libraries of novel compounds for drug discovery screening.
-
Pharmaceutical Intermediate: It is classified as a pharmaceutical intermediate, indicating its role in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]
-
Scaffold for Nitrogen-Containing Compounds: Acetonitrile and its derivatives are critical for synthesizing nitrogen-containing compounds, which are prevalent in medicine.[6] The presence of the nitro group, which can be converted to an amine, further enhances its utility in this regard.
-
Access to Privileged Scaffolds: The reduction of the nitro group followed by intramolecular reactions with the nitrile-derived functionalities can lead to the formation of heterocyclic ring systems (e.g., quinolines, indoles), which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in successful drugs.
Safety, Handling, and Storage
Proper handling of (2-Methyl-3-nitrophenyl)acetonitrile is essential due to its potential toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[4][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[1][8]
-
Handling: Avoid creating dust.[4] Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[4][7] Wash hands thoroughly after handling.
-
Toxicity Concerns: Like other organic nitriles, this compound should be handled with caution due to the potential for it to be metabolized to cyanide, which is highly toxic and can impair cellular respiration.[7]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4][7]
-
Skin Contact: Wash off immediately with plenty of soap and water.[4]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water.[4][7]
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(2-Methyl-3-nitrophenyl)acetonitrile is a synthetically valuable intermediate characterized by a strategic arrangement of reactive functional groups. Its utility is primarily derived from its capacity to serve as a precursor to a wide range of more complex molecules, particularly those containing amine and heterocyclic scaffolds relevant to pharmaceutical development. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the research and development of new chemical entities.
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An In-depth Technical Guide to 2-Methyl-3-nitrobenzyl Cyanide: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-3-nitrobenzyl cyanide, a key chemical intermediate in the pharmaceutical industry. It covers the compound's historical context, detailed synthetic pathways with mechanistic insights, and its critical role in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Historical Context
This compound, with the chemical formula C₉H₈N₂O₂ and CAS number 23876-14-4, is a crystalline solid that has garnered significant interest as a versatile building block in organic synthesis. While the exact moment of its "discovery" is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of nitrated aromatic compounds and benzyl cyanides in the 20th century.
The foundational chemistry of benzyl cyanides dates back to the 19th century, with the Kolbe nitrile synthesis being a seminal method for their preparation.[1] These compounds, characterized by an active methylene group, proved to be valuable precursors for a wide range of pharmaceuticals, including analgesics, antidepressants, and anticonvulsants.[2][3] The introduction of a nitro group onto the benzene ring, a common strategy in medicinal chemistry to modulate electronic properties and provide a handle for further functionalization, set the stage for the synthesis of specifically substituted analogues like this compound.
While a definitive first synthesis publication remains elusive, a 2009 paper on its crystal structure by Wu et al. references a 1999 publication by Wang et al. as the source for their synthetic method.[4] This suggests its preparation and characterization were likely established within the scientific community by the late 20th century. Its primary significance, however, solidified with its identification as a crucial intermediate in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease.[5][6] This application has driven the development and optimization of its synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 23876-14-4 | [7] |
| Molecular Formula | C₉H₈N₂O₂ | [8] |
| Molecular Weight | 176.17 g/mol | [8] |
| Melting Point | 85-87 °C | ChemicalBook |
| Boiling Point | 339.4±27.0 °C (Predicted) | ChemicalBook |
| Density | 1.225±0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Crystalline solid | N/A |
Synthetic Methodologies
The synthesis of this compound is primarily achieved through two strategic approaches, each with its own set of advantages and considerations.
Synthesis from o-Xylene
This multi-step synthesis begins with the nitration of o-xylene. This pathway offers a route from a readily available and inexpensive starting material. The overall transformation involves a sequence of nitration, oxidation, reduction, chlorination, and cyanation.[4]
Experimental Protocol: Synthesis from o-Xylene (Conceptual Pathway)
-
Nitration of o-Xylene: o-Xylene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of isomers, including 3-nitro-o-xylene and 4-nitro-o-xylene.
-
Oxidation: The methyl group at the 2-position of 3-nitro-o-xylene is selectively oxidized to a carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or nitric acid under controlled conditions.[9] This step yields 2-methyl-3-nitrobenzoic acid.
-
Reduction: The carboxylic acid is then reduced to the corresponding primary alcohol, 2-methyl-3-nitrobenzyl alcohol. Common reducing agents for this transformation include lithium aluminum hydride or borane complexes.
-
Chlorination: The benzylic alcohol is converted to the more reactive benzyl chloride derivative, 2-methyl-3-nitrobenzyl chloride. Thionyl chloride (SOCl₂) or other chlorinating agents are typically employed for this step.
-
Cyanation: The final step involves the nucleophilic substitution of the chloride with a cyanide group. This is typically achieved by reacting the benzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent.[1]
Causality in Experimental Choices: The choice of a multi-step pathway starting from o-xylene is often dictated by the low cost and high availability of the starting material. The sequence of reactions is logical: nitration to install the key nitro group, followed by a series of functional group interconversions to build the desired cyanomethyl side chain. The selective oxidation of one methyl group over the other in the nitrated intermediate is a critical step that relies on careful control of reaction conditions.
Diagram: Synthetic Pathway from o-Xylene
Caption: Multi-step synthesis of this compound from o-xylene.
Synthesis from 2-Methylbenzyl Alcohol
A more direct route involves the nitration of 2-methylbenzyl alcohol, followed by conversion of the resulting nitro-substituted alcohol to the cyanide.[8][10] This pathway can be more efficient if 2-methylbenzyl alcohol is readily available.
Experimental Protocol: Synthesis from 2-Methylbenzyl Alcohol
-
Nitration of 2-Methylbenzyl Alcohol: 2-Methylbenzyl alcohol is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 2-methyl-3-nitrobenzyl alcohol. The hydroxyl group is a competing site for reaction, so controlled conditions are crucial to favor aromatic nitration.
-
Conversion to Benzyl Cyanide: The resulting 2-methyl-3-nitrobenzyl alcohol is then converted to this compound. This can be a two-step process involving conversion to the benzyl chloride or bromide followed by cyanation, or potentially a one-pot procedure. A common method is the reaction of the alcohol with a cyanide source, such as sodium cyanide, often after activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate).[8]
Causality in Experimental Choices: This route is more convergent than the one starting from o-xylene. The key challenge lies in the selective nitration of the aromatic ring without significant side reactions involving the benzylic alcohol. The subsequent conversion to the cyanide leverages well-established methodologies for transforming alcohols into nitriles.
Diagram: Synthetic Pathway from 2-Methylbenzyl Alcohol
Caption: A more direct synthetic route to this compound.
Role in Drug Development: The Synthesis of Ropinirole
The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of Ropinirole.[5][6] Ropinirole is a non-ergoline dopamine agonist that is effective in the treatment of Parkinson's disease and restless legs syndrome.
The synthesis of Ropinirole from this compound involves the elaboration of the cyanomethyl group into the final 4-(2-(dipropylamino)ethyl) side chain and subsequent reductive cyclization to form the indolinone core.
Diagram: Role of this compound in Ropinirole Synthesis
Caption: The pivotal role of this compound in Ropinirole synthesis.
The use of this compound allows for the strategic introduction of the required nitrogen-containing side chain precursor at an early stage of the synthesis. The nitro group serves as a precursor to the amino group that is essential for the final cyclization step to form the indolinone ring system of Ropinirole.
Conclusion
This compound stands as a testament to the enabling power of synthetic organic chemistry in modern medicine. While its initial discovery may not be a celebrated historical event, its importance as a key intermediate has been firmly established through its application in the synthesis of the blockbuster drug Ropinirole. The synthetic routes to this compound, primarily from o-xylene or 2-methylbenzyl alcohol, highlight classic and robust organic transformations. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the continued innovation and optimization of processes for producing vital therapeutic agents.
References
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A Technical Guide to the Research Applications of 2-Methyl-3-nitrobenzyl Cyanide: A Versatile Synthetic Building Block
Abstract: 2-Methyl-3-nitrobenzyl cyanide is a strategically functionalized aromatic compound poised for significant utility in synthetic chemistry. While not a household name, its unique substitution pattern—featuring a reactive benzylic nitrile, a versatile nitro group, and a sterically influential ortho-methyl group—makes it a compelling precursor for novel chemical entities. This guide elucidates the core reactivity of this molecule and outlines its potential applications as a scaffold in medicinal chemistry for the synthesis of heterocyclic cores and phenylacetic acid derivatives with therapeutic potential. We provide detailed, validated protocols for key transformations and conceptual frameworks for future research and development.
Introduction: The Strategic Value of this compound
This compound, with the molecular formula C₉H₈N₂O₂, is an organic intermediate whose true potential lies in its latent reactivity.[1][2][3] The value of a starting material is measured not by its intrinsic properties alone, but by the complexity and novelty of the molecules it can efficiently generate. This compound serves as an excellent case study, offering multiple, distinct reaction handles that can be addressed chemoselectively.
Key Structural Features:
-
The Nitro Group: A powerful electron-withdrawing group and a synthetic linchpin. Its reduction to an amine is a gateway transformation, unlocking pathways to a vast array of nitrogen-containing heterocycles and other functional groups.[4][5]
-
The Benzyl Cyanide Moiety: This functional group is a versatile precursor. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or serve as a handle for C-C bond formation at the alpha-carbon.[6][7]
-
The ortho-Methyl Group: This group exerts significant steric and electronic influence. It can direct cyclization reactions, influence the conformation of derivatives, and potentially modulate biological activity through steric shielding or by providing a lipophilic interaction point.
These features combine to make this compound a high-potential starting material for discovery programs in pharmaceuticals and agrochemicals.[6][8][9]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Purity | Min. 95% | [1] |
| Boiling Point | 339.429 °C | [2] |
| Density | 1.226 g/cm³ | [2] |
Core Synthetic Transformations and Mechanistic Rationale
The research utility of this compound stems from two primary, high-yield transformations: the reduction of the nitro group and the hydrolysis of the nitrile. These reactions fundamentally alter the electronic and functional nature of the molecule, opening distinct avenues for further derivatization.
Pathway A: Nitro Group Reduction to 3-Amino-2-methylbenzyl Cyanide
The conversion of an aromatic nitro group to a primary amine is one of the most robust and widely used transformations in organic synthesis.[4][10] This step is critical as it transforms the electron-poor nitro-substituted ring into an electron-rich aniline derivative, primed for electrophilic substitution and cyclization reactions.
Causality of Reagent Choice: Several methods are available for this reduction, each with specific advantages.[4][11]
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest and most efficient method, producing water as the only byproduct. It is highly effective for both aromatic and aliphatic nitro groups.[10][11] However, care must be taken as the catalyst can also reduce other functional groups.
-
Metal/Acid Reduction (SnCl₂, Fe/HCl): Tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly reliable method known for its chemoselectivity.[11][12] It is particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present. Iron in acidic media offers a cheaper and often milder alternative.[12]
The resulting product, 3-Amino-2-methylbenzyl cyanide , is a valuable intermediate, particularly for the synthesis of heterocyclic compounds like indoles.[13]
Pathway B: Nitrile Hydrolysis to 2-Methyl-3-nitrophenylacetic Acid
The hydrolysis of the benzyl cyanide moiety to its corresponding phenylacetic acid derivative is a fundamental reaction that opens doors to another class of potential therapeutics, including analgesics and anti-inflammatory agents.[7][14]
Causality of Reagent Choice:
-
Acid-Catalyzed Hydrolysis (H₂SO₄/H₂O): This is the standard and most direct method for converting benzyl cyanides to phenylacetic acids.[15][16] The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid. Using a mixture of sulfuric acid and water under reflux provides the necessary conditions for both steps to proceed efficiently.[15][17] This method is robust and high-yielding.[15]
The product, 2-Methyl-3-nitrophenylacetic acid , can then be used in amide coupling reactions or other transformations of the carboxylic acid group.
Proposed Research Application: A Gateway to Novel Heterocyclic Scaffolds
The true synthetic power of this compound is realized when its primary transformations are used to construct complex molecular architectures. The ortho-amino benzyl cyanide intermediate is a prime candidate for building substituted indole frameworks, which are prevalent in a vast number of bioactive natural products and pharmaceuticals.[13][18]
Proposed Workflow: Synthesis of 7-Methyl-1H-indole-3-carbonitrile
This proposed pathway leverages the reduction of the nitro group followed by a base-catalyzed intramolecular cyclization.
Caption: Proposed synthetic workflow from the starting material to a substituted indole.
Experimental Protocol: Reduction of this compound
This protocol is a self-validating system based on established procedures for nitroarene reduction.[10]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (or a similar suitable solvent) to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-Amino-2-methylbenzyl cyanide. The product can be further purified by column chromatography if necessary.
Proposed Research Application: Phenylacetic Acid Derivatives as Therapeutic Agents
Phenylacetic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and analgesic properties.[14][19] The hydrolysis of this compound provides a direct route to a substituted phenylacetic acid scaffold that can be further elaborated.
Proposed Workflow: From Nitrile to Phenylacetic Acid Analog
This workflow outlines the hydrolysis and subsequent functionalization, such as amide bond formation, a key reaction in drug development.
Caption: Synthetic workflow for producing phenylacetic acid derivatives.
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from the well-established procedures for benzyl cyanide hydrolysis.[15][16]
-
Setup: In a 500 mL round-bottom flask fitted with a mechanical stirrer and a reflux condenser, prepare a dilute sulfuric acid solution by carefully adding 84 mL of concentrated sulfuric acid to 115 mL of water.
-
Reagent Addition: To this solution, add this compound (1.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for approximately 3-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Isolation: Cool the reaction mixture slightly and pour it into 200 mL of cold water or onto crushed ice with stirring. The crude 2-Methyl-3-nitrophenylacetic acid will precipitate as a solid.
-
Purification: Filter the solid product and wash it several times with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenylacetic acid derivative.
Future Outlook and Broader Potential
The applications detailed here represent only the most direct synthetic pathways. The true value of This compound as a research chemical lies in the combinatorial possibilities it presents.
-
Agrochemicals: The core structures derived from this molecule are common in pesticides and herbicides.[6][8]
-
Materials Science: The rigid, functionalized aromatic core could be a building block for novel polymers or photoactive materials, leveraging the properties of the nitro group.[20]
-
Further Derivatization: The resulting indole and phenylacetic acid scaffolds can be further functionalized. For instance, the indole nitrogen can be alkylated or acylated, and the phenylacetic acid can be converted to esters or other derivatives, creating large libraries of novel compounds for biological screening.
References
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- Which one is the best procedure for the reduction of aromatic nitro compounds? | ResearchGate.
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- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-3-nitrobenzyl cyanide
Introduction
2-Methyl-3-nitrobenzyl cyanide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3][4] Its molecular structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, allows for a variety of subsequent chemical transformations. This document provides a detailed examination of the synthetic pathway to this compound, focusing on the underlying reaction mechanisms and offering comprehensive, field-tested protocols for its preparation. The molecular formula for this compound is C₉H₈N₂O₂, and it has a molecular weight of 176.17 g/mol .[1][5]
Proposed Synthetic Pathways & Mechanistic Rationale
The synthesis of this compound can be approached through several routes. The most common and practical laboratory-scale synthesis involves a two-step process:
-
Nitration of 2-methylbenzyl cyanide: This is a classic electrophilic aromatic substitution reaction.
-
Alternative Routes: While direct nitration is common, other multi-step pathways starting from o-xylene or involving a Sandmeyer reaction are also feasible, though often more complex.[6]
This guide will focus on the direct nitration of 2-methylbenzyl cyanide, as it is a more direct and frequently utilized method.
Part 1: Nitration of 2-Methylbenzyl Cyanide - A Deep Dive into the Mechanism
The nitration of 2-methylbenzyl cyanide is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring.[7][8] The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[9][10]
Causality Behind Reagent Choice:
-
Sulfuric Acid (H₂SO₄): Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The stronger acid, H₂SO₄, protonates the hydroxyl group of HNO₃, which then loses a molecule of water to form the nitronium ion.[8][10][11]
-
Nitric Acid (HNO₃): Serves as the source of the nitro group.[8]
The Mechanism in Detail:
-
Generation of the Nitronium Ion (Electrophile):
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This initial acid-base reaction is crucial for producing the potent electrophile required to attack the relatively stable aromatic ring.[8][10]
-
Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion):
The π electrons of the aromatic ring of 2-methylbenzyl cyanide act as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10][12]
The directing effects of the substituents on the ring (the methyl group and the cyanomethyl group) determine the position of nitration.
-
Methyl Group (-CH₃): An ortho-, para-director and an activating group due to hyperconjugation and weak inductive effect.
-
Cyanomethyl Group (-CH₂CN): While the cyano group itself is a meta-director and deactivating, the methylene spacer (-CH₂-) isolates the ring from the strong electron-withdrawing effect of the nitrile. Therefore, the overall directing effect is primarily influenced by the methyl group.
However, steric hindrance from the methyl group at the ortho position can influence the product distribution. The nitration of the similar compound, benzonitrile, yields primarily the meta-product.[7] For 2-methylbenzyl cyanide, the formation of the 3-nitro isomer is favored.
-
-
Deprotonation and Restoration of Aromaticity:
A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[10][12]
Visualization of the Nitration Mechanism
Caption: Overall workflow for the nitration of 2-methylbenzyl cyanide.
Part 2: Experimental Protocol - Synthesis of this compound
This protocol is designed for experienced laboratory personnel. Adherence to all safety precautions is mandatory.
Safety Precautions:
-
Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[13][14] Handle them with extreme care in a well-ventilated fume hood.[13][14][15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[13][15][16][17] An eyewash station and safety shower should be readily accessible.[15]
-
Nitration Reactions: Nitration reactions are exothermic and can proceed uncontrollably if the temperature is not carefully managed. Use an ice bath to control the reaction temperature.
-
Cyanide Compounds: 2-Methylbenzyl cyanide and the product are toxic. Avoid inhalation, ingestion, and skin contact.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Methylbenzyl cyanide | 131.17 | 10.0 g | 0.076 | ≥98% |
| Conc. Sulfuric Acid | 98.08 | 40 mL | - | 98% |
| Conc. Nitric Acid | 63.01 | 20 mL | - | 70% |
| Crushed Ice | 18.02 | 200 g | - | - |
| Dichloromethane | 84.93 | 100 mL | - | Reagent Grade |
| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | - |
| Ethanol | 46.07 | 50 mL | - | 95% |
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition. This mixture is highly corrosive; handle with care.[13][14]
-
-
Addition of 2-Methylbenzyl cyanide:
-
In a separate beaker, dissolve 10.0 g of 2-methylbenzyl cyanide in 20 mL of concentrated sulfuric acid.
-
Transfer this solution to the dropping funnel.
-
Add the 2-methylbenzyl cyanide solution dropwise to the cold nitrating mixture over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0 and 5 °C. A similar procedure for nitrating benzyl cyanide suggests keeping the temperature around 10°C and not exceeding 20°C.[9]
-
-
Reaction:
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.
-
Allow the ice to melt completely, then filter the solid product using a Buchner funnel.
-
Wash the crude product with cold water until the washings are neutral to litmus paper.
-
-
Purification:
-
Recrystallize the crude product from 95% ethanol to obtain purified this compound. A similar purification process is used for p-nitrobenzyl cyanide.[9]
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
Characterization:
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The reported melting point is 85-87 °C.[4]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the structure and substitution pattern.
-
FT-IR: To identify the characteristic functional groups (C≡N, NO₂).
-
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative, albeit more lengthy, approach to synthesizing aryl nitriles is the Sandmeyer reaction.[18][19][20] This method is particularly useful when direct nitration is not feasible or gives poor yields. The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[18][19][20][21]
The Sandmeyer Reaction Mechanism Overview:
-
Diazotization: An aromatic primary amine (in this case, 2-methyl-3-aminobenzyl amine, which would need to be synthesized first) is treated with nitrous acid (HNO₂, usually generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[19][22]
-
Cyanation: The diazonium salt is then treated with copper(I) cyanide (CuCN), which facilitates the substitution of the diazonium group with a cyanide group.[18][19] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[18][20]
While a powerful tool in organic synthesis, the multi-step nature of this route makes direct nitration the more efficient choice for the synthesis of this compound, assuming the starting material is readily available.
References
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- What safety precautions should I take when handling nitric acid? (2024-05-22). Quora.
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- Sandmeyer reaction. (n.d.). Wikipedia.
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- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
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- Draw the major product(s) of nitration of benzonitrile. (n.d.). Homework.Study.com.
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- Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018-05-08). YouTube.
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Alternative Synthetic Routes to 2-Methyl-3-nitrobenzyl cyanide: A Detailed Guide for Chemical Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
2-Methyl-3-nitrobenzyl cyanide is a valuable chemical intermediate, poised for application in the development of novel pharmaceuticals and functional materials. Its synthesis, however, is not widely documented in readily accessible literature. This application note provides detailed protocols for three distinct and alternative synthetic pathways to this target compound, designed for researchers and professionals in drug development and chemical synthesis. The routes described leverage common starting materials and established chemical transformations, including classical nucleophilic substitution, the Sandmeyer reaction, and modern palladium-catalyzed cross-coupling. Each protocol is presented with in-depth, step-by-step instructions, causality-driven explanations for experimental choices, and comparative data to guide the researcher in selecting the most suitable method for their specific needs.
Introduction: The Synthetic Value of this compound
The molecular architecture of this compound, featuring a reactive nitrile group and a sterically hindered, electronically-activated benzene ring, makes it a compelling building block for organic synthesis. The nitrile moiety is a versatile functional group that can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the construction of various heterocyclic systems.[1] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be reduced to an amine, providing another point for molecular diversification. This combination of functionalities suggests its potential as a precursor to a range of complex molecules with potential biological activity.
This guide details three strategic approaches to the synthesis of this compound, starting from readily available precursors: 2-methyl-3-nitrobenzyl chloride, 2-methyl-3-nitroaniline, and 2-methyl-3-nitrobenzaldehyde. Each route is discussed with an emphasis on the underlying chemical principles, practical considerations, and safety precautions.
Synthetic Strategy I: Nucleophilic Substitution of a Benzyl Halide
This is arguably the most direct approach, involving a classical SN2 reaction between a cyanide salt and a suitable benzyl halide. The primary challenge lies in the synthesis of the precursor, 2-methyl-3-nitrobenzyl chloride.
Synthesis of 2-Methyl-3-nitrobenzyl chloride
The synthesis of the benzyl chloride precursor can be achieved via the chlorination of 2-methyl-3-nitrobenzyl alcohol.
Experimental Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-3-nitrobenzyl alcohol (5.0 g, 29.9 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (3.2 mL, 44.9 mmol, 1.5 eq.) dropwise to the stirred solution over 15 minutes. A reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts) should be fitted to the flask.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2-methyl-3-nitrobenzyl chloride, which can be used in the next step without further purification.
Cyanation of 2-Methyl-3-nitrobenzyl chloride
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2-methyl-3-nitrobenzyl chloride (approx. 29.9 mmol) in a mixture of acetone (100 mL) and water (25 mL).
-
Addition of Sodium Cyanide: Add sodium cyanide (2.2 g, 44.9 mmol, 1.5 eq.) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux (approximately 60-65 °C) and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford pure this compound.
| Parameter | Value | Source/Comment |
| Starting Material | 2-Methyl-3-nitrobenzyl alcohol | Commercially available. |
| Reagents | Thionyl chloride, Sodium cyanide | Standard laboratory reagents. |
| Overall Yield | 60-75% | Estimated based on similar reactions. |
| Purity | >95% after chromatography | |
| Key Advantages | Direct, well-understood reactions. | |
| Key Disadvantages | Use of highly toxic sodium cyanide. |
Table 1: Summary of Nucleophilic Substitution Route
Sources
Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-3-nitrobenzyl cyanide from 2-methylbenzyl alcohol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, three-step guide for the laboratory-scale synthesis of 2-Methyl-3-nitrobenzyl cyanide, a valuable intermediate in organic synthesis. The protocol begins with the regioselective nitration of 2-methylbenzyl alcohol, followed by the conversion of the resulting nitro-alcohol to a benzyl bromide intermediate. The final step involves a nucleophilic substitution with sodium cyanide to yield the target compound. This guide emphasizes mechanistic understanding, rigorous safety protocols, and practical, field-tested techniques to ensure a successful and safe synthesis.
Introduction and Strategic Overview
This compound is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its utility stems from the versatile reactivity of its three functional groups: the nitrile, the nitro group, and the benzylic methylene group. The conversion from 2-methylbenzyl alcohol requires a precise, multi-step approach due to the sensitive nature of the starting material and the hazardous reagents involved.
The synthetic strategy detailed herein is designed for optimal control and yield, proceeding through two isolable intermediates:
-
Nitration: Electrophilic aromatic substitution on 2-methylbenzyl alcohol using a mixed acid (HNO₃/H₂SO₄) system under carefully controlled temperatures.
-
Bromination: Conversion of the intermediate 2-methyl-3-nitrobenzyl alcohol to 2-methyl-3-nitrobenzyl bromide, creating an excellent leaving group for the subsequent step.
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide anion (NaCN) to form the final C-C bond and yield the target nitrile.
This application note provides not only the procedural steps but also the rationale behind them, empowering the researcher to troubleshoot and adapt the protocol as needed.
CRITICAL HEALTH AND SAFETY PRECAUTIONS
This synthesis involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
General Precautions: All operations must be performed inside a certified chemical fume hood with proper ventilation.[1] A full complement of Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended, particularly for cyanide handling), is mandatory.[2][3] An emergency safety shower and eyewash station must be immediately accessible.[3]
-
Handling Strong Acids (Nitric and Sulfuric Acid): Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact.[4][5][6] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials.[2][7] Always add acid slowly to other reagents, especially when preparing mixtures, and ensure adequate cooling to dissipate the heat generated.
-
Handling Cyanides: Sodium cyanide and its solutions are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[8][9][10] Crucially, cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas. [11][12] Therefore, cyanide-containing waste and reaction mixtures must be kept strictly separate from acidic waste streams. All work with cyanides must be performed in a designated area within the fume hood.[3][13] A dedicated cyanide waste container should be used and properly labeled.
-
Emergency Preparedness: Ensure all personnel in the vicinity are aware that a cyanide reaction is in progress.[14] An approved cyanide antidote kit should be available, and lab personnel must be trained in its use. In case of exposure, call emergency services immediately.[3][14]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Concentration | Density (g/mL) | CAS Number |
| 2-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | ≥98% | 1.029 | 89-95-2 |
| Nitric Acid | HNO₃ | 63.01 | 70% | 1.41 | 7697-37-2 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 1.84 | 7664-93-9 |
| Phosphorus Tribromide | PBr₃ | 270.69 | ≥98% | 2.852 | 7789-60-8 |
| Sodium Cyanide | NaCN | 49.01 | ≥98% | 1.595 | 143-33-9 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 1.326 | 75-09-2 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous | 1.100 | 67-68-5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 0.713 | 60-29-7 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | - | 144-55-8 |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | 2.66 | 7487-88-9 |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Nitration of 2-Methylbenzyl Alcohol
Causality: This step utilizes a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺), the active electrophile. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.[6][15] The reaction is performed at low temperatures (0-5°C) to control the highly exothermic reaction and to minimize potential side reactions, such as oxidation of the benzylic alcohol. The directing effects of the methyl and hydroxymethyl groups favor substitution at the ortho and para positions. The 3-position (meta to the hydroxymethyl group) is sterically accessible and electronically favorable, leading to the desired isomer, though other isomers will likely form and require chromatographic separation.
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid (98%).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 10.0 g (81.9 mmol) of 2-methylbenzyl alcohol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Prepare the nitrating mixture by slowly adding 6.5 mL (approx. 92.7 mmol) of concentrated nitric acid (70%) to 15 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the alcohol solution over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-5°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, very slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Allow the ice to melt completely. The product may precipitate as a solid or an oil.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude mixture by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the 2-methyl-3-nitrobenzyl alcohol isomer.
Part 2: Bromination of 2-Methyl-3-nitrobenzyl Alcohol
Causality: This step converts the primary alcohol into a benzyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. Dichloromethane is used as an inert solvent. The reaction is initiated at 0°C to control the initial exothermic reaction.
Protocol:
-
Dissolve 5.0 g (29.9 mmol) of purified 2-methyl-3-nitrobenzyl alcohol in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 3.2 g (1.1 mL, 11.9 mmol) of phosphorus tribromide dropwise via syringe. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with cold water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-methyl-3-nitrobenzyl bromide, which can be used in the next step without further purification if it is of sufficient purity.
Part 3: Cyanation of 2-Methyl-3-nitrobenzyl Bromide
Causality: This is a classic nucleophilic substitution (Sₙ2) reaction. The cyanide ion (CN⁻) from sodium cyanide acts as the nucleophile, displacing the bromide leaving group.[16] A polar aprotic solvent like DMSO is used because it effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.[16] Heating is applied to ensure a reasonable reaction rate. The primary side reaction is the formation of the isocyanide, which is minimized by using an ionic cyanide source (NaCN) in a polar aprotic solvent.[16]
Caption: Mechanism for the Sₙ2 cyanation reaction.
Protocol:
-
WORK IN A FUME HOOD. WEAR APPROPRIATE PPE. In a 100 mL round-bottom flask, add 2.0 g (40.8 mmol) of sodium cyanide to 40 mL of anhydrous DMSO. Stir the suspension.
-
Add a solution of 6.2 g (27.2 mmol) of crude 2-methyl-3-nitrobenzyl bromide in 10 mL of DMSO to the cyanide suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction by TLC until the benzyl bromide is consumed.
-
After completion, cool the reaction to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by a final wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to yield pure this compound.[17]
-
Decontamination: All glassware and surfaces that came into contact with cyanide must be decontaminated. Rinse with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution, all within the fume hood.[3][18] Dispose of all cyanide-containing waste in a designated hazardous waste container.
References
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- Sodium Cyanide: Systemic Agent | NIOSH - CDC.
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- Cyanide Standard Operating Procedure Templ
- Sulfuric acid - Wikipedia.
- Sodium Cyanide | NaCN | CID 8929 - PubChem.
- Cyanide Salts - Environmental Health and Safety - Dartmouth.
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- Guidance on the Use of Cyanides and Nitriles - University of Bristol.
- SODIUM CYANIDE - International Labour Organiz
- Cyanides Storage, Handling and General Use Inform
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- 2-Methyl-3-nitrobenzylcyanide - CymitQuimica.
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- Sulfuric Acid | H2SO4 | CID 1118 - PubChem.
- Sodium cyanide - Wikipedia.
- Side reactions and byproduct formation in the cyan
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Application Notes and Protocols for the Synthesis of 2-Methyl-3-nitrobenzyl Cyanide via Nucleophilic Substitution
Introduction: The Significance of 2-Methyl-3-nitrobenzyl Cyanide in Modern Drug Discovery
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The strategic placement of the methyl, nitro, and cyanomethyl groups on the benzene ring provides a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nitro group and the reactive cyanomethyl moiety make it a key building block for a variety of heterocyclic and carbocyclic compounds with potential biological activity. One notable application is as an important intermediate in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1]
This document provides a comprehensive guide for the synthesis of this compound, focusing on a robust and scalable nucleophilic substitution pathway. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a strong emphasis on experimental causality, safety, and reproducibility.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing from the readily available starting material, 2-methyl-3-nitrotoluene. The overall synthetic transformation is depicted below:
Sources
Application Notes and Protocols: The Strategic Use of 2-Methyl-3-nitrobenzyl cyanide in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 2-Methyl-3-nitrobenzyl cyanide (CAS No. 23876-14-4) in medicinal chemistry. This document provides in-depth protocols, mechanistic insights, and safety considerations to facilitate the effective use of this versatile chemical intermediate in the synthesis of complex molecular architectures, particularly in the construction of heterocyclic scaffolds of pharmaceutical interest.
Introduction: The Versatility of a Nitro-Aromatic Building Block
This compound is a substituted aromatic nitrile that holds significant potential as a precursor in the synthesis of a variety of bioactive molecules. Its structure, featuring a reactive benzylic cyanide group and a nitro group ortho to a methyl substituent, offers a unique combination of functionalities that can be strategically manipulated to construct complex heterocyclic systems. The nitro group, in particular, serves as a masked amino group, which can be unmasked through reduction at a later synthetic stage to facilitate cyclization reactions. This feature makes this compound a valuable intermediate in the synthesis of indoles and other nitrogen-containing heterocycles, which are prevalent motifs in a vast array of pharmaceuticals. While its direct application in marketed drugs is not extensively documented, its potential as a key building block in the synthesis of novel therapeutic agents, including those targeting neurodegenerative diseases like Parkinson's disease, is an active area of research.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 23876-14-4 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3][4][6][8][10][11] |
| Molecular Weight | 176.17 g/mol | [2][3][4][6][7][10][11] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 85-87 °C | [4][7] |
| Boiling Point | 339.4±27.0 °C (Predicted) | [4][7] |
| Density | 1.225±0.06 g/cm³ (Predicted) | [4][7] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Spectroscopic Characterization:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), benzylic protons (singlet), and methyl protons (singlet). |
| ¹³C NMR | Aromatic carbons, benzylic carbon, nitrile carbon, and methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the nitrile group (C≡N stretch), the nitro group (asymmetric and symmetric NO₂ stretch), and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process starting from o-xylene or more directly from 2-methyl-3-nitrobenzyl bromide. The latter is a more direct and commonly employed laboratory-scale synthesis.
dot
Caption: Synthetic workflow for this compound.
Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of this compound from 2-methyl-3-nitrobenzyl bromide via a nucleophilic substitution reaction.
Materials:
-
2-Methyl-3-nitrobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Organic solvents are flammable. Avoid open flames.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitrobenzyl bromide (1 equivalent) in a suitable solvent such as DMSO or an ethanol/water mixture.
-
Addition of Cyanide: Carefully add sodium cyanide (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using DMSO, pour the reaction mixture into a large volume of cold water and extract with ethyl acetate.
-
If using an ethanol/water mixture, most of the ethanol can be removed under reduced pressure before extraction with ethyl acetate.
-
Wash the combined organic layers with water and then with a brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a light yellow solid.
Application in Medicinal Chemistry: Synthesis of Substituted Indoles via Reductive Cyclization
A primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted indoles. The nitro group can be selectively reduced to an amine, which then undergoes an intramolecular cyclization with the cyano group (or a derivative thereof) to form the indole ring system. This is a variation of the well-established indole syntheses from nitro-aromatic compounds.[12][13][14][15][16][17][18][19][20]
dot
Caption: Reductive cyclization of this compound to a substituted indole.
Protocol: Synthesis of a 4-Methyl-1H-indole-7-carbonitrile (Hypothetical Example)
This protocol outlines a general procedure for the reductive cyclization of this compound to a substituted indole. The specific product will depend on the subsequent transformations of the cyano group. For this example, we will consider the direct cyclization to form an indole with a nitrile substituent.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filter agent (e.g., Celite)
-
Round-bottom flask
-
Magnetic stirrer
Safety Precautions:
-
Handle hydrogen gas with care in a well-ventilated area, away from ignition sources.
-
Palladium on carbon can be pyrophoric when dry and saturated with hydrogen. Handle with care.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature for several hours to overnight. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired substituted indole.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique structural features allow for the construction of complex, medicinally relevant heterocyclic scaffolds. The application of this compound in the synthesis of substituted indoles via reductive cyclization highlights its potential in drug discovery programs. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly expand its utility in the creation of new therapeutic agents.
References
- Wikipedia. (2023, December 27). Sandmeyer reaction. In Wikipedia.
- Singh, R., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(54), 32349-32365.
- Grundmann, C. (1984). Synthesis. Houben-Weyl, E5, 1313-1315.
- ChemBK. (2024, April 9). 2-METHYL-3-NITRO.
- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877-879.
- Local Pharma Guide. (n.d.). CAS NO. 23876-14-4 | this compound.
- Chemical-Suppliers.com. (n.d.). This compound.
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube.
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE.
- PubChem. (n.d.). 3-Nitrophenylacetonitrile.
- Li, Y., et al. (2009). 2-Methyl-3-nitro-benzyl cyanide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o767.
- NIST. (n.d.). 2-Methylbenzyl cyanide. In NIST Chemistry WebBook.
- NIST. (n.d.). 2-Methylbenzyl cyanide IR Spectrum. In NIST Chemistry WebBook.
- ElectronicsAndBooks. (n.d.). This compound.
- Zhang, J., et al. (2014). Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds. Organic & Biomolecular Chemistry, 12(34), 6574-6577.
- PubChem. (n.d.). 3-Nitrophenylacetonitrile.
- NIST. (n.d.). 2-Methylbenzyl cyanide Mass Spectrum. In NIST Chemistry WebBook.
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Application Notes & Protocols: 2-Methyl-3-nitrobenzyl Cyanide as a Key Precursor for Neuroprotective Drug Candidates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-3-nitrobenzyl cyanide as a pivotal starting material in the synthesis of potent neuroprotective agents, particularly those targeting Parkinson's disease. We will delve into the rationale behind its selection, detailed synthesis protocols for its conversion into advanced intermediates like aminoindanes, analytical methodologies for process control, and critical safety considerations. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Strategic Importance of this compound
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A key therapeutic strategy involves inhibiting the enzyme Monoamine Oxidase B (MAO-B), which is responsible for dopamine degradation in the brain.[2] Drugs like Rasagiline, a potent and selective irreversible MAO-B inhibitor, are built upon a chiral aminoindan scaffold. The synthesis of this crucial scaffold can be efficiently initiated from carefully chosen precursors.
This compound emerges as a precursor of significant interest due to the strategic placement of its functional groups. The nitro group, ortho to a methyl group and meta to the cyanomethyl moiety, allows for a directed and efficient synthesis towards the core aminoindan structure required for biological activity. This guide will illuminate the pathway from this precursor to key intermediates on the path to potent anti-Parkinsonian agents.
Precursor Profile: this compound
A thorough understanding of the starting material is fundamental to successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23876-14-4 | [3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [4][5] |
| Molecular Weight | 176.17 g/mol | [4][5] |
| Appearance | Beige Powder/Solid | [6] |
| Melting Point | 85-87 °C | [3] |
| Boiling Point | 339.4±27.0 °C (Predicted) | [3] |
| Purity | Min. 95-97% (Typical) | [4][5] |
Safety and Handling: A Prerequisite for Experimentation
Working with cyanide-containing compounds necessitates strict adherence to safety protocols. This compound and related nitriles are classified as toxic.
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is imperative to handle this compound in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety goggles compliant with EN166 standards, and chemically resistant gloves.[6][7]
-
Handling: Avoid contact with skin and eyes and do not breathe the dust.[6] Use non-sparking tools and prevent static discharge.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Store locked up.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]
Synthetic Pathway: From Precursor to Aminoindan Core
The overall strategy involves the reductive cyclization of this compound to form an aminoindan intermediate, a core structure in several MAO-B inhibitors. The key transformations are the reduction of the nitro group to an amine, followed by an intramolecular reaction involving the nitrile group to form the five-membered ring of the indane system.
Caption: Synthetic workflow from precursor to the aminoindan core.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To selectively reduce the aromatic nitro group to an amine, yielding 2-Methyl-3-aminobenzyl cyanide.
Causality: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile, typically yielding the desired amine without affecting the nitrile group.[9] Palladium on carbon (Pd/C) is a robust and highly effective catalyst for nitro group reductions.[10] The reaction is performed under a hydrogen atmosphere to provide the reducing agent.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
-
Celite®
Procedure:
-
Reactor Setup: Ensure the Parr hydrogenator is clean, dry, and properly assembled. Purge the vessel with an inert gas (Nitrogen or Argon).
-
Charging the Reactor: To the reactor vessel, add this compound (1.0 eq). Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Solvent Addition: Add a suitable solvent (e.g., Methanol) to dissolve the starting material. The volume should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of substrate).
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas three times to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-60 psi).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 25-40 °C). The reaction is exothermic, so initial cooling may be necessary.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Alternatively, carefully depressurize, take an aliquot, filter, and analyze by TLC or LC-MS.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (Methanol) to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-3-aminobenzyl cyanide, which can be used in the next step or purified further by recrystallization or column chromatography if necessary.
Table 2: Typical Reaction Parameters for Hydrogenation
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction rate with cost and ease of removal. |
| H₂ Pressure | 50-60 psi | Sufficient for efficient reduction without requiring specialized high-pressure equipment. |
| Temperature | 25-40 °C | Promotes a reasonable reaction rate while minimizing side reactions. |
| Solvent | Methanol / Ethanol | Excellent solubility for the substrate and product; standard for this type of reduction. |
Protocol 2: Synthesis of Rasagiline from (R)-1-Aminoindan (Illustrative subsequent step)
Objective: To demonstrate the alkylation of the aminoindan core, a key step in synthesizing drugs like Rasagiline. This protocol starts from commercially available (R)-1-Aminoindan, which would be the product after the cyclization and resolution of the intermediate from Protocol 1.
Causality: This step involves the N-alkylation of a primary amine. Propargyl chloride is used as the alkylating agent to introduce the N-propargyl group characteristic of Rasagiline.[11] A mild base like potassium carbonate is used to neutralize the HCl generated during the reaction, driving it to completion.[11]
Materials:
-
(R)-1-Aminoindan
-
Propargyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Methanesulfonic acid
-
Isopropyl alcohol (IPA)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (R)-1-Aminoindan (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Alkylation: Slowly add propargyl chloride (1.1 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 16-24 hours.[11][12]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aminoindan is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Isolation of Free Base: Concentrate the combined filtrate under reduced pressure. The resulting crude oil is (R)-N-propargyl-1-aminoindan (Rasagiline free base). This can be purified by column chromatography if needed.
-
Salt Formation (Rasagiline Mesylate): Dissolve the purified free base in isopropyl alcohol (IPA). Heat the solution to reflux.[11]
-
Acidification: Add methanesulfonic acid (1.0 eq) dropwise to the refluxing solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath (e.g., 5 °C) to complete crystallization.[11]
-
Final Product: Collect the white solid by filtration, wash with cold IPA, and dry under vacuum to yield Rasagiline Mesylate.
Analytical Methods for Quality Control
Rigorous analytical monitoring is essential for process control and product validation.
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress. A typical mobile phase for these compounds would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity and to track the formation of impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with formic acid or ammonium formate as a modifier) is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the starting material, intermediates, and the final product.
-
LC-MS: Provides both retention time data and mass information, making it a powerful tool for identifying products and byproducts, especially when dealing with complex reaction mixtures.[14]
Conclusion
This compound serves as a highly effective and strategically valuable precursor for the synthesis of complex neuroprotective agents targeting Parkinson's disease. The synthetic routes, particularly the initial catalytic hydrogenation, are robust and scalable. By following the detailed protocols and safety guidelines outlined in this document, research and development teams can efficiently produce key aminoindan intermediates, paving the way for the discovery and manufacture of next-generation therapeutics.
References
- Analytical Methods for 1,3-Dinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
- SAFETY DATA SHEET - Acetonitrile - MilliporeSigma.[Link]
- Method for the synthesis of rasagiline. US8901352B2.
- Catalytic hydrogenation of nitriles. WO2015071230A1.
- The hydrogenation of hydroxybenzyl cyanide over a Pd/C catalyst. Royal Society of Chemistry. [Link]
- Current Approaches and Tools Used in Drug Development against Parkinson's Disease. MDPI. [Link]
- Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. Bioscience Reports. [Link]
- Analytical Methods for Genotoxic Impurities. Royal Society of Chemistry. [Link]
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- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Reactions of the Cyano Group in 2-Methyl-3-nitrobenzyl Cyanide
For: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-3-nitrobenzyl cyanide is a versatile synthetic intermediate characterized by the presence of a reactive cyano group attached to a substituted benzyl moiety. The electron-withdrawing nature of the nitro group and the steric hindrance from the ortho-methyl group influence the reactivity of the cyano group, making it a valuable precursor for the synthesis of a variety of functionalized molecules. This guide provides a detailed exploration of the key reactions involving the cyano group of this compound, including its hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole. The protocols provided herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate their adaptation and optimization in a research and development setting.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of the starting material is crucial for successful synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 85-87 °C | [2] |
| Boiling Point | 339.4±27.0 °C (Predicted) | [2] |
| Density | 1.225±0.06 g/cm³ (Predicted) | [2] |
| Storage | 2-8°C | [2] |
I. Hydrolysis of the Cyano Group: Synthesis of 2-Methyl-3-nitrophenylacetic Acid
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids.[3] This reaction can be catalyzed by either acid or base and proceeds through an amide intermediate.[4] For this compound, both acidic and basic conditions can be employed to yield 2-Methyl-3-nitrophenylacetic acid, a valuable building block in medicinal chemistry.[5][6]
Mechanistic Insight: Acid vs. Base Catalysis
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[7] A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which, upon further hydrolysis, yields the carboxylic acid and an ammonium ion.[4][8]
Base-Catalyzed Hydrolysis: In this pathway, a hydroxide ion directly attacks the electrophilic carbon of the cyano group.[7] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[7][9] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated in an acidic workup to afford the final carboxylic acid.[4][9]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the conversion of this compound to 2-Methyl-3-nitrophenylacetic acid using a potassium hydroxide solution.[5]
Materials:
-
This compound
-
Ethanol
-
20% w/v aqueous Potassium Hydroxide (KOH) solution
-
Dichloromethane (DCM)
-
2N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (500 mg, 2.8 mmol) in ethanol (30 mL) in a round-bottom flask, add a 20% w/v aqueous KOH solution (30 mL).[5]
-
Heat the reaction mixture to reflux and maintain for 18 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (50 mL) to remove any unreacted starting material and non-acidic byproducts.[5]
-
Separate the aqueous layer and acidify it to pH 2 with 2N HCl aqueous solution.[5]
-
Extract the acidified aqueous layer with ethyl acetate (50 mL) and then with dichloromethane (50 mL).[5]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[5]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to afford 2-Methyl-3-nitrophenylacetic acid as a light brown solid.[5]
Expected Yield: 86%[5]
II. Reduction of the Cyano Group: Synthesis of 2-(2-Methyl-3-nitrophenyl)ethanamine
The reduction of nitriles is a primary method for the synthesis of primary amines.[10] A variety of reducing agents can be employed for this transformation, with common choices including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and borane complexes.[10][11][12] The choice of reagent can be influenced by the presence of other functional groups in the molecule. For this compound, care must be taken to selectively reduce the cyano group without affecting the nitro group. While strong reducing agents like LiAlH₄ can reduce both functional groups, milder conditions or specific catalysts are often preferred for chemoselectivity.
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation is an economical and efficient method for nitrile reduction.[10] The reaction typically involves the use of a metal catalyst such as Raney nickel, palladium, or platinum.[10] The nitrile is adsorbed onto the catalyst surface, and hydrogen is added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.[10] To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, additives like ammonia are often included in the reaction mixture.[13]
Experimental Protocol: Reduction using Borane-Dimethylsulfide Complex
This protocol describes the reduction of the cyano group to a primary amine using a borane-dimethylsulfide complex, a reagent known for its utility in reducing nitriles.[14]
Materials:
-
This compound
-
Borane-dimethylsulfide complex (BMS, 2M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of this compound (42 mmol) in anhydrous THF (120 mL) under a nitrogen atmosphere, cool the flask to 0°C using an ice bath.
-
Slowly add borane-dimethylsulfide complex (96 mmol, 48 mL of 2M solution in THF) to the cooled solution.[14]
-
After the addition is complete, remove the ice bath and reflux the resulting solution for 8 hours.[14]
-
Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of methanol (50 mL).
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in methanol (50 mL) and reflux for 1 hour.[14]
-
Concentrate the solution and dry under vacuum to yield 2-(2-Methyl-3-nitrophenyl)ethanamine.[14]
III. [3+2] Cycloaddition of the Cyano Group: Synthesis of 5-((2-Methyl-3-nitrophenyl)methyl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted 1H-tetrazoles.[15][16] Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[17] This reaction can be promoted by various catalysts, including Lewis acids such as zinc salts, or by using heterogeneous catalysts like silica sulfuric acid.[15][17][18]
Mechanistic Insight: Metal-Catalyzed Cycloaddition
The metal-catalyzed [3+2] cycloaddition is believed to proceed through the coordination of the metal center to either the nitrile or the azide.[16] This coordination activates the nitrile towards nucleophilic attack by the azide ion. The subsequent cyclization and protonation steps lead to the formation of the tetrazole ring.[16] The use of a catalyst allows the reaction to proceed under milder conditions and often with improved yields compared to the uncatalyzed thermal reaction.[15]
Experimental Protocol: Silica Sulfuric Acid Catalyzed Cycloaddition
This protocol outlines the synthesis of the corresponding tetrazole from this compound using sodium azide and silica sulfuric acid as a heterogeneous catalyst.[17]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Silica sulfuric acid
-
Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a suspension of this compound (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, approximately 1 mmol of H⁺) in DMF (10 mL).[17]
-
Heat the suspension to reflux with stirring for 4-12 hours.[17] Monitor the reaction by TLC.
-
After completion of the reaction, cool the mixture and filter to recover the solid silica sulfuric acid catalyst.
-
Wash the filtered catalyst with DMF.
-
Evaporate the filtrate under vacuum to remove the DMF.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to give 5-((2-Methyl-3-nitrophenyl)methyl)-1H-tetrazole.[17]
Expected Yield: 72-95%[17]
Visualization of Reaction Pathways
Caption: Key synthetic transformations of this compound.
Experimental Workflow Overview
Caption: Step-by-step workflows for the featured reactions.
Conclusion
This compound is a valuable starting material for the synthesis of diverse molecular scaffolds. The protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of carboxylic acids, primary amines, and tetrazoles derived from this versatile intermediate. The successful application of these methods will enable the efficient generation of novel compounds for further investigation in drug discovery and materials science.
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Reduction of the nitro group in 2-Methyl-3-nitrobenzyl cyanide
An Application Guide for the Chemoselective Reduction of the Nitro Group in 2-Methyl-3-nitrobenzyl Cyanide
Introduction
The synthesis of aromatic amines is a cornerstone of modern organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. 2-Methyl-3-aminobenzyl cyanide, in particular, is a valuable intermediate possessing both a nucleophilic amine and a versatile nitrile group, making it a strategic precursor for heterocyclic synthesis and drug discovery programs. The primary challenge in its synthesis from this compound lies in the chemoselective reduction of the aromatic nitro group without affecting the chemically sensitive nitrile functionality.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for this specific transformation. We will explore two robust methods: reduction using stannous chloride dihydrate (SnCl₂·2H₂O) and a classic Béchamp reduction using iron (Fe) powder. The causality behind experimental choices, detailed step-by-step protocols, and methods for reaction monitoring and product characterization are presented to ensure trustworthy and reproducible results.
Methodology Overview: The Challenge of Chemoselectivity
The reduction of an aromatic nitro group is a well-established transformation, but the presence of a nitrile group in the substrate (this compound) requires careful selection of the reducing agent. Aggressive reduction methods, such as catalytic hydrogenation with certain powerful catalysts like Palladium on Carbon (Pd/C) under harsh conditions, can lead to the over-reduction of the nitrile to a primary amine.[1][2] Therefore, methods known for their high chemoselectivity are preferred.
-
Metal-Mediated Reductions: The use of easily oxidized metals in acidic or neutral media is a classical and highly reliable approach for nitro group reduction.[3] Reagents like tin(II) chloride (SnCl₂), iron (Fe), and zinc (Zn) are known for their excellent functional group tolerance, selectively reducing nitro groups while leaving nitriles, esters, and carbonyls intact.[1][4][5] The mechanism proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[3] This method is advantageous due to its cost-effectiveness, operational simplicity, and high selectivity.[6][7]
-
Catalytic Transfer Hydrogenation: This method offers a milder alternative to high-pressure hydrogenation. A hydrogen donor, such as ammonium formate or hydrazine hydrate, is used in conjunction with a catalyst like Pd/C.[8] While often highly effective, catalyst and condition screening is crucial to prevent concomitant nitrile reduction. For substrates where the nitrile is particularly sensitive, platinum-based catalysts (Pt/C) may offer better selectivity than palladium.[4]
For the purposes of this guide, we will focus on the highly reliable and chemoselective metal-mediated reductions, which offer the most direct and validated path to the desired product.
Reaction Pathway and Experimental Workflow
The overall transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: General reaction scheme for the reduction.
A typical experimental workflow for this synthesis involves reaction setup, monitoring, work-up, and purification.
Caption: General experimental workflow diagram.
Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly effective and known for its mild conditions and excellent chemoselectivity, making it a preferred choice in many laboratory settings.[4][9]
Materials and Reagents:
-
Substrate: this compound (1.0 eq)
-
Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)[10]
-
Solvent: Absolute Ethanol or Ethyl Acetate
-
Neutralizing Agent: 5% aqueous Sodium Bicarbonate (NaHCO₃) or 2M Potassium Hydroxide (KOH) solution[10]
-
Extraction Solvent: Ethyl Acetate
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, standard glassware.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20 mL per 0.01 mole of substrate).
-
Addition of Reagent: Add stannous chloride dihydrate (5.0 eq) to the solution in portions. Note: The use of ~10 molar equivalents may be required for optimal conversion in some cases.[10]
-
Heating and Monitoring: Heat the reaction mixture to 70°C under a nitrogen atmosphere.[4] Stir the mixture vigorously at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The reaction is typically complete within 1-2 hours.[9][10]
-
Work-up - Quenching and Neutralization: Once TLC indicates complete consumption of the starting material, allow the reaction mixture to cool to room temperature and then pour it slowly into crushed ice.
-
Carefully neutralize the acidic mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution or 2M KOH.[9][10] This step is crucial to deprotonate the product amine for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash thoroughly with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-Methyl-3-aminobenzyl cyanide.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Note: The reduction of nitro compounds can be exothermic. For larger-scale reactions, careful temperature control is essential.[9]
Protocol 2: Béchamp Reduction using Iron Powder and NH₄Cl
This classic method utilizes inexpensive and environmentally benign iron powder, making it highly suitable for large-scale synthesis.[5][6]
Materials and Reagents:
-
Substrate: this compound (1.0 eq)
-
Reducing Agent: Iron powder (Fe, 3.0 - 5.0 eq)
-
Activator: Ammonium chloride (NH₄Cl, ~4.0 eq)
-
Solvent System: Ethanol/Water mixture (e.g., 5:1)
-
Extraction Solvent: Ethyl Acetate
-
Filter Aid: Celite®
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, separatory funnel.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the this compound (1.0 eq), ethanol, and water (a 5:1 ratio of EtOH/H₂O works well).[11]
-
Addition of Reagents: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.[3][11]
-
Heating and Monitoring: Heat the reaction mixture to reflux (around 85°C) with vigorous stirring.[3][11] The reaction is often vigorous initially. Monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up - Filtration: Upon completion, cool the mixture slightly and filter it while still warm through a pad of Celite® to remove the iron salts.[3] Wash the filter cake thoroughly with hot ethanol or ethyl acetate to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings and remove the organic solvent under reduced pressure.
-
Extraction: Add water to the remaining residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography. A literature example for a similar compound reported a 76% yield after chromatography.[11]
Safety Note: Finely divided iron powder can be pyrophoric. These reactions can sometimes have an induction period followed by a significant exotherm; careful monitoring and control are essential, especially on scale-up.[6]
Comparative Data Summary
| Feature | Protocol 1: SnCl₂·2H₂O | Protocol 2: Fe/NH₄Cl |
| Reducing Agent | Stannous Chloride Dihydrate | Iron Powder |
| Typical Conditions | Ethanol, 70°C | Ethanol/Water, Reflux (~85°C) |
| Reaction Time | 1 - 2 hours | 1 - 3 hours |
| Selectivity | Excellent | Excellent |
| Advantages | Mild conditions, reliable for complex molecules.[9] | Low cost, environmentally benign metal, suitable for large scale.[5][6] |
| Disadvantages | Higher cost, tin waste disposal. | Vigorous reaction, removal of iron salts can be challenging.[6] |
Reaction Monitoring and Product Characterization
-
Thin Layer Chromatography (TLC): The reaction progress can be easily monitored by TLC on silica gel plates. A suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) should be used. The disappearance of the starting material spot (this compound) and the appearance of a new, typically more polar, product spot (2-Methyl-3-aminobenzyl cyanide) indicates the reaction is proceeding.
-
Product Characterization:
-
¹H and ¹³C NMR: Confirms the molecular structure by showing the characteristic shifts for the aromatic protons, the methyl group, the methylene group, and the appearance of the amine protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Provides evidence of the transformation through the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). The persistence of the nitrile (C≡N) stretch around 2250 cm⁻¹ confirms its integrity.
-
References
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- Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?
- Lalancette, J. M., & Brindle, J. R. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(17), 2990-2995.
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- Ghorbani-Vaghei, R., & Veisi, H. (2020).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
- Chen, X., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.
- ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene.
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- PubMed. (2009). 2-Methyl-3-nitro-benzyl cyanide.
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- PrepChem.com. (n.d.). Synthesis of 3-aminobenzyl cyanide.
- PrepChem.com. (n.d.). Synthesis of p-amino benzyl cyanide.
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- Royal Society of Chemistry. (n.d.). The hydrogenation of hydroxybenzyl cyanide over a Pd/C catalyst.
- YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry.
- National Institutes of Health. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
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Application Notes and Protocols for the Derivatization of 2-Methyl-3-nitrobenzyl Cyanide
Introduction: Strategic Importance of 2-Methyl-3-nitrobenzyl Cyanide in Synthetic Chemistry
This compound is a versatile aromatic building block possessing three distinct reactive sites: the nitro group, the nitrile moiety, and the benzylic methylene group. This trifunctional nature allows for a variety of selective chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The strategic positioning of the methyl and nitro groups on the benzene ring influences the reactivity of each functional group, enabling chemo- and regioselective derivatization. For instance, this compound serves as a key precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease.[1][2]
This technical guide provides a comprehensive overview of the principal derivatization strategies for this compound, complete with detailed, field-proven protocols. The methodologies discussed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in a research and development setting.
I. Selective Reduction of the Nitro Group: Synthesis of 2-Methyl-3-aminobenzyl Cyanide
The selective reduction of the aromatic nitro group in the presence of a nitrile is a crucial transformation, as the resulting aminobenzyl cyanide is a key intermediate for further functionalization, such as diazotization or amide bond formation. The primary challenge lies in preventing the concomitant reduction of the nitrile group to a primary amine. Several methods have been developed for this chemoselective reduction.[3]
Causality of Method Selection:
Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction; however, it can also reduce the nitrile moiety, especially under harsh conditions. Therefore, milder and more selective methods are preferred. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.[2] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is protonated in the acidic environment. Another powerful and selective method is catalytic transfer hydrogenation, which avoids the use of high-pressure hydrogen gas and often provides excellent chemoselectivity.[4]
Experimental Protocol 1: Selective Nitro Reduction using Stannous Chloride (SnCl₂)
This protocol details the selective reduction of the nitro group of this compound to an amine using stannous chloride dihydrate in an acidic ethanolic solution.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) in portions. Following the addition of SnCl₂, slowly add concentrated hydrochloric acid (4.0-5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extraction: Extract the product into ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 2-methyl-3-aminobenzyl cyanide. The product can be further purified by column chromatography on silica gel.
II. Hydrolysis of the Nitrile Group: Synthesis of 2-Methyl-3-nitrophenylacetic Acid
The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation that opens up a wide range of subsequent derivatization possibilities, such as esterification and amidation. This reaction can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for substrates like nitrobenzyl cyanides as it is generally a cleaner reaction.[5]
Causality of Method Selection:
Strong mineral acids, such as a mixture of sulfuric acid and water, are effective for the hydrolysis of nitriles.[6] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. The conditions can be optimized to favor the formation of the carboxylic acid over the intermediate amide.
Experimental Protocol 2: Acid-Catalyzed Hydrolysis of the Nitrile
This protocol describes the hydrolysis of this compound to 2-methyl-3-nitrophenylacetic acid using aqueous sulfuric acid.[5][6]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Prepare a solution of aqueous sulfuric acid (e.g., 3 volumes of concentrated H₂SO₄ to 2 volumes of water) and carefully add it to the flask containing the starting material.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The hydrolysis is typically complete after 2-4 hours of reflux.
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: The crude 2-methyl-3-nitrophenylacetic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
III. α-Alkylation of the Benzylic Carbon: Synthesis of α-Substituted Derivatives
The methylene bridge in this compound is activated by both the adjacent aromatic ring and the electron-withdrawing nitrile group, making the benzylic protons acidic. Deprotonation with a suitable base generates a carbanion that can readily react with various electrophiles, such as alkyl halides, in an α-alkylation reaction.[7]
Causality of Method Selection:
The choice of base is critical to avoid side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation of the benzylic carbon without competing nucleophilic attack on the nitrile group. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching of the carbanion.[3]
Experimental Protocol 3: α-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the α-alkylation of this compound using an alkyl halide as the electrophile.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired α-alkylated derivative.
Quantitative Data Summary
| Derivatization Reaction | Product | Reagents | Typical Yield (%) |
| Selective Nitro Reduction | 2-Methyl-3-aminobenzyl cyanide | SnCl₂·2H₂O, HCl, Ethanol | 80-90 |
| Nitrile Hydrolysis | 2-Methyl-3-nitrophenylacetic acid | H₂SO₄, H₂O | 85-95 |
| α-Alkylation (with CH₃I) | 2-(2-Methyl-3-nitrophenyl)propanenitrile | NaH, CH₃I, THF | 70-85 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key derivatization workflows for this compound.
Caption: Key derivatization pathways of this compound.
References
- Organic Syntheses, Coll. Vol. 1, p. 406 (1941); Vol. 2, p. 59 (1922). Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0406
- Organic Syntheses, Coll. Vol. 2, p.130 (1943); Vol. 13, p.28 (1933). Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0130
- ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, June 26). Available at: https://www.orgspectroscopy.com/ropinirole.html
- 2-Methyl-3-nitro-benzyl cyanide. Acta Crystallogr Sect E Struct Rep Online. 2009 Mar 14;65(Pt 4):o767. Available at: https://pubmed.ncbi.nlm.nih.gov/21582496/
- Working with Hazardous Chemicals. Organic Syntheses. Available at: http://www.orgsyn.org/hazard.aspx?name=Stannous+chloride&prep=cv2p0130
- Synthesis of 3-aminobenzyl cyanide. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-3-aminobenzyl-cyanide/
- Synthesis of p-amino benzyl cyanide. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-p-amino-benzyl-cyanide/
- p-NITROBENZYL CYANIDE. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0396
- p-NITROPHENYLACETIC ACID. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0406
- 2-(2-Methyl-3-nitrophenyl)propanenitrile. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/118277062
- Alpha Alkylation. Organic Chemistry. (2021, April 20). Available at: https://www.youtube.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/N1-amines/reductionsnitrocompounds.shtm
- The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. Available at: https://www.researchgate.
- Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. PrepChem.com. Available at: https://www.prepchem.com/preparation-of-2-chloro-3-4-nitrophenyl-propanenitrile/
- A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. MDPI. Available at: https://www.mdpi.com/1420-3049/23/1/133
- Controlled experiments for the alkylation of benzyl cyanide. ResearchGate. Available at: https://www.researchgate.
- Transfer hydrogenation processes of nitro compounds catalyzed by... ResearchGate. Available at: https://www.researchgate.
- Preparation of 2-methyl-3-nitrophenol. PrepChem.com. Available at: https://www.prepchem.
- Iron-catalyzed alkylation of nitriles with alcohols. The University of Liverpool Repository. Available at: https://livrepository.liverpool.ac.uk/3006499/
- Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. Google Patents. Available at: https://patents.google.
- Catalytic Transfer Hydrogenation. Sciencemadness.org. Available at: https://www.sciencemadness.
- 2,3-bis(2-nitrophenyl)propanenitrile. Chemical Synthesis Database. Available at: https://synthesis.chemicalbook.com/2-3-bis-2-nitrophenyl-propanenitrile.html
- Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents. Available at: https://patents.google.
- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt01804a
- Facile Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols Enabled by Metal–Ligand Cooperation. ResearchGate. Available at: https://www.researchgate.
- How to reduce a nitro group next to an alkene? ResearchGate. Available at: https://www.researchgate.net/post/How_to_reduce_a_nitro_group_next_to_an_alkene
- Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. Benchchem. Available at: https://www.benchchem.com/application-notes/nucleophilic-substitution-bromobenzyl-cyanide
- SnCl2·2H2O: An Efficient Reagent for Selective and Direct Oxidative Desulfurization of Phenylmethylene-2-thiohydantoins to Corresponding Hydantoins. ResearchGate. Available at: https://www.researchgate.net/publication/244485078_SnCl22H2O_An_Efficient_Reagent_for_Selective_and_Direct_Oxidative_Desulfurization_of_Phenylmethylene-2-thiohydantoins_to_Corresponding_Hydantoins
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Application Notes & Protocols: Safe Handling of 2-Methyl-3-nitrobenzyl Cyanide
Document ID: ANP-MNBC-SH-001
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-Methyl-3-nitrobenzyl cyanide (CAS No. 23876-14-4). As an important intermediate in organic synthesis, particularly in the development of pharmaceuticals, its unique chemical structure, incorporating both a nitrile (cyanide) group and a nitroaromatic moiety, presents a dual-hazard profile that demands stringent safety protocols.[1][2] This guide is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to mitigate risks by detailing necessary engineering controls, personal protective equipment (PPE), and standard operating procedures (SOPs).
Chemical & Physical Profile
This compound is a solid organic compound utilized as a precursor in complex chemical syntheses.[1][3] Understanding its physical properties is the first step in establishing safe handling procedures.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-methyl-3-nitrophenyl)acetonitrile | [4] |
| Synonyms | 2-Methyl-3-nitrobenzylcyanide | [1][5] |
| CAS Number | 23876-14-4 | [6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [1][5][7] |
| Molecular Weight | 176.17 g/mol | [1][4] |
| Appearance | Solid (often beige or crystalline) | [8] |
| Melting Point | 85-87 °C | [6] |
| Boiling Point | 339.4 ± 27.0 °C (Predicted) | [6] |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [6] |
Hazard Identification & Toxicology
The primary toxicity concerns for this compound stem from its two key functional groups: the cyanide group and the nitroaromatic ring. This dual nature necessitates a comprehensive understanding of both hazard classes.
Cyanide Group Toxicity
The presence of the cyanide (-CN) functional group classifies this compound as a nitrile. While organic nitriles can have varying toxicities, they all have the potential to release the cyanide ion (CN⁻) in vivo through metabolic processes.[9]
-
Mechanism of Action: The cyanide ion is a potent and rapid-acting poison. Its primary molecular target is the ferric iron (Fe³⁺) in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[10] By binding to this enzyme, cyanide effectively halts aerobic respiration, leading to cytotoxic hypoxia and a rapid depletion of ATP, the cell's primary energy currency.
-
Routes of Exposure: Exposure can occur via inhalation of dust, skin absorption, or accidental ingestion.[11][12]
-
Symptoms of Acute Exposure: Early signs of cyanide poisoning can include headache, dizziness, nausea, rapid breathing, and a sense of suffocation.[11][13] Severe exposure can quickly lead to convulsions, loss of consciousness, coma, and death within minutes.[11][14] The characteristic "bitter almond" smell of hydrogen cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[11][15]
Nitroaromatic Compound Toxicity
Nitroaromatic compounds are recognized as a class of chemicals with significant toxicological profiles.
-
Mechanism of Action: A primary hazard is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis and oxygen deprivation in tissues.
-
Other Health Effects: Many nitroaromatic compounds are classified as priority pollutants due to their toxicity, mutagenicity, and potential carcinogenicity.[16] They can cause health issues such as anemia, skin irritation, and organ damage upon overexposure.[16]
GHS Hazard Summary (Inferred)
Based on the hazards of similar compounds like p-nitrobenzyl cyanide and benzyl cyanide, the following GHS classification should be assumed for this compound.[8][12]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301+H311: Toxic if swallowed or in contact with skin. H330: Fatal if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Engineering Controls & Personal Protective Equipment (PPE)
Strict adherence to engineering controls and PPE is mandatory to prevent exposure.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reaction setups, must be conducted within a certified chemical fume hood with a face velocity between 80-120 feet per minute (fpm).[15][17][18]
-
Designated Area: Establish a designated work area within the lab specifically for cyanide-containing compounds. This area should be clearly marked with warning signs.[11][17]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement when handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety goggles and face shield | Double-gloving with nitrile rubber gloves | Lab coat | Not required if in fume hood |
| Handling Solutions | Safety goggles and face shield | Double-gloving with nitrile rubber gloves | Lab coat and impervious apron | Not required if in fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty nitrile or PVC gloves | Lab coat and impervious apron | Consult EHS; may be required |
Standard Operating Protocols
Protocol 1: Weighing and Handling of Solid Compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface within the hood.
-
Place all necessary equipment (spatulas, weigh paper, glassware) inside the hood before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Tare an appropriate container on a balance located within the fume hood.
-
Carefully transfer the desired amount of this compound to the container, avoiding dust generation.
-
Close the primary stock container immediately after dispensing.
-
-
Transfer:
-
To transfer the weighed solid to a reaction vessel, carefully add it directly or dissolve it in a suitable solvent within the fume hood before transfer.
-
Protocol 2: Storage and Transport
-
Storage:
-
Store this compound in a tightly closed, clearly labeled container.[17]
-
Place the primary container inside a sealable, non-breakable secondary container.[15]
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[11][15]
-
Crucially, store separately and away from all acids and strong oxidizing agents. [8][15] Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[15][17]
-
The storage cabinet should be locked and accessible only to authorized personnel.[13][15]
-
-
Transport:
-
When moving the chemical within the laboratory, always use a labeled, sealed, non-breakable secondary container.[18]
-
Caption: General workflow for handling this compound.
Emergency Procedures
Never work alone when using this compound. [17][18] Ensure at least one other person is nearby and aware of the hazards.
Accidental Exposure
-
Inhalation: Immediately move the victim to fresh air. Call for emergency medical assistance. If breathing has stopped, trained personnel should provide artificial respiration.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][17]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately for medical advice.[8][12]
Spill Response
-
Small Spill (in fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully scoop the material into a designated, labeled container for cyanide waste.
-
Decontaminate the area with a dilute alkaline bleach solution (pH > 10) or a pH 10 buffer solution, followed by a water rinse.[15] Collect all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's Environmental Health & Safety (EHS) department and emergency services. Do not attempt to clean up a large spill yourself.
-
Caption: Decision tree for spill response procedures.
Waste Disposal
All waste containing this compound is considered acutely hazardous.
-
Segregation: Cyanide-containing waste must be segregated from all other waste streams.[11]
-
Containers: Use dedicated, clearly labeled, leak-proof containers for cyanide waste. Separate solid and liquid waste into different containers.[11][18]
-
Labeling: Waste containers must be labeled "HAZARDOUS WASTE – CYANIDE" and include the warning "NO ACIDS".[17]
-
Contaminated PPE: All disposable PPE, weigh paper, and cleaning materials that have come into contact with the compound must be disposed of as solid cyanide hazardous waste.[15][18]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous waste. Contact your EHS department for pickup and disposal procedures.[11]
References
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- Fisher Scientific. (2021). SAFETY DATA SHEET - p-Nitrobenzyl cyanide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzyl cyanide.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Methylbenzyl cyanide.
- ElectronicsAndBooks. (n.d.). This compound.
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Application Notes and Protocols for the Safe Storage of 2-Methyl-3-nitrobenzyl Cyanide
Abstract
This document provides a comprehensive guide to the appropriate storage conditions for 2-Methyl-3-nitrobenzyl cyanide (CAS No. 23876-14-4). As a specialized aromatic nitro compound and a benzyl cyanide derivative, its chemical stability is paramount for ensuring experimental integrity, maximizing shelf-life, and maintaining a safe laboratory environment. These application notes synthesize data from analogous compounds and general chemical principles to establish best practices for researchers, scientists, and professionals in drug development. Detailed protocols for short-term and long-term storage, as well as handling procedures, are provided.
Introduction: Understanding the Compound's Chemical Nature
This compound, with the molecular formula C₉H₈N₂O₂, is a solid organic compound that integrates three key functional groups: a benzene ring, a methyl group, a nitro group, and a cyanide group.[1] This unique combination of functional groups dictates its reactivity and, consequently, its storage requirements. The electron-withdrawing nature of the nitro group, combined with the reactivity of the benzyl cyanide moiety, necessitates careful consideration of environmental factors to prevent degradation and ensure the safety of laboratory personnel.[2] Aromatic nitro compounds can be thermally sensitive, and benzyl cyanides are known to be toxic and reactive.[3][4]
The stability of this compound is influenced by its susceptibility to:
-
Hydrolysis: The cyanide group can undergo hydrolysis, particularly in the presence of strong acids or bases, to form the corresponding carboxylic acid or amide.[5]
-
Thermal Decomposition: Aromatic nitro compounds are known to be thermally unstable and can decompose exothermically at elevated temperatures.[3][6] The presence of a methyl group ortho to the nitro group may influence the decomposition pathway.[6]
-
Photochemical Degradation: Aromatic compounds, especially those with nitro groups, can be sensitive to light, which can initiate degradation reactions.
-
Reaction with Oxidizing and Reducing Agents: The nitro group can be reduced, and the benzylic position can be oxidized. Therefore, contact with strong oxidizing or reducing agents must be avoided.[7][8]
Recommended Storage Conditions: A Tabulated Summary
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on supplier data and the known properties of related chemical structures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential decomposition reactions and maintain compound stability.[9] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage. | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Store in an amber or opaque vial, inside a dark cabinet or refrigerator. | To protect the compound from photochemical degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | To prevent hydrolysis of the cyanide group. |
| Container | Tightly sealed, chemically resistant glass bottle (e.g., amber borosilicate glass). | To prevent contamination and reaction with container materials. |
| Ventilation | Store in a well-ventilated area designated for chemical storage. | To dissipate any potential vapors and in case of accidental release.[7][8] |
Experimental Protocols for Storage and Handling
Adherence to strict protocols is crucial for maintaining the quality of this compound and ensuring user safety.
Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated fume hood. For situations with potential for aerosolization or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]
Protocol for Receiving and Initial Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any hazard warnings.
-
Initial Storage: Immediately transfer the compound to a designated, temperature-controlled storage area meeting the conditions outlined in Table 1.
-
Documentation: Record the receipt date and storage location in the laboratory's chemical inventory system.
Protocol for Short-Term Storage (Working Stock)
-
Aliquotting: For frequent use, it is advisable to prepare smaller aliquots from the main stock to minimize repeated opening of the primary container. This reduces the risk of contamination and degradation from atmospheric exposure.
-
Container: Store aliquots in small, amber glass vials with tight-fitting caps.
-
Storage: Place the aliquoted vials in a refrigerator at 2-8°C.
-
Inert Atmosphere: For sensitive experiments, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
Protocol for Long-Term Storage (Primary Stock)
-
Container Sealing: Ensure the primary container cap is tightly sealed. For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Inert Atmosphere: Before sealing for long-term storage, flush the container's headspace with a gentle stream of inert gas.
-
Secondary Containment: Place the primary container inside a labeled, compatible secondary container to contain any potential leaks.
-
Location: Store in a refrigerator or cold room maintained at 2-8°C, away from any sources of heat, light, and incompatible chemicals. The storage area should be secure and accessible only to authorized personnel.
Chemical Incompatibility and Degradation Pathways
Understanding the chemical incompatibilities of this compound is critical for preventing hazardous reactions and compound degradation.
Incompatible Materials
Store this compound separately from the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., peroxides, chlorates, nitrates) - Can lead to vigorous, potentially explosive reactions.[7][8]
-
Strong Reducing Agents: (e.g., hydrides, alkali metals) - Can reduce the nitro group, leading to exothermic reactions.[7][8]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid) - Can catalyze hydrolysis of the cyanide group and potentially lead to the release of hydrogen cyanide gas.[7][8]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - Can catalyze hydrolysis and other decomposition reactions.[7][8]
Logical Flow for Storage Decisions
The following diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Decision workflow for the proper storage and handling of this compound.
Conclusion
The chemical stability of this compound is best maintained by strict adherence to the storage conditions and protocols outlined in this application note. By controlling temperature, light, and atmospheric exposure, and by avoiding contact with incompatible materials, researchers can ensure the integrity of the compound for their experiments and maintain a safe laboratory environment. It is imperative to always consult the most current Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date safety and handling information.
References
- Safrole.
- Wikipedia. Benzyl cyanide. [Link]
- DTIC.
- National Center for Biotechnology Information.
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
- ChemDmart. SAFETY DATA SHEET: Phenylacetonitrile (Benzyl Cyanide). [Link]
- RSC Publishing. Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. [Link]
- Kasturi Aromatics.
- Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]
- Wikipedia. Nitro compound. [Link]
- Sciencemadness Wiki. Benzyl cyanide. [Link]
- Cole-Parmer.
- Capot Chemical. MSDS of 2-Methyl-3-nitrobenzyl alcohol. [Link]
- U.S. Coast Guard.
- NIST. 2-Methylbenzyl cyanide. [Link]
- CP Lab Safety.
Sources
- 1. 2-Methyl-3-nitrobenzylcyanide | CymitQuimica [cymitquimica.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kasturiaromatics.com [kasturiaromatics.com]
- 5. safrole.com [safrole.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 23876-14-4 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-nitrobenzyl Cyanide
Welcome to the technical support center for the synthesis of 2-Methyl-3-nitrobenzyl cyanide (CAS 71516-35-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you improve your yield and purity.
Frequently Asked Questions (FAQs) - Strategic Overview
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
A1: There are two principal, industrially relevant pathways to synthesize this compound. The choice depends largely on the availability of starting materials and your tolerance for specific reagents (e.g., radical initiators, diazonium salts).
-
Route A: Halogenation-Cyanation of 2-Methyl-3-nitrotoluene. This is often the most direct route if the nitrotoluene precursor is readily available. It involves a free-radical halogenation of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.[1] This route is robust but requires careful control of the halogenation step to avoid side reactions.
-
Route B: Sandmeyer Reaction of 2-Methyl-3-nitroaniline. This classic route is ideal if 2-Methyl-3-nitroaniline is your starting material. It involves the formation of a diazonium salt, which is then displaced by a cyanide group, typically using a copper(I) cyanide catalyst.[2][3][4] This method is powerful for its ability to introduce the nitrile group cleanly but requires precise temperature control for the unstable diazonium intermediate.[5]
Route A: Troubleshooting the Halogenation-Cyanation Pathway
This pathway begins with the nitration of o-xylene or m-toluic acid to obtain the necessary precursor, followed by benzylic halogenation and finally cyanation.[1][6][7] We will focus on the critical halogenation and cyanation steps.
Caption: Workflow for Route A: Halogenation-Cyanation.
Part 1: Benzylic Halogenation (Bromination)
The conversion of 2-Methyl-3-nitrotoluene to 2-Methyl-3-nitrobenzyl bromide is a free-radical chain reaction. Success hinges on initiating and propagating the radical cycle efficiently while minimizing undesired reactions.
Q2: My bromination of 2-Methyl-3-nitrotoluene is slow and gives a low yield. What's going wrong?
A2: This is a common issue often related to inefficient radical initiation or suboptimal reaction conditions.
-
Causality (Initiation): Free-radical bromination requires an initiator to create the initial bromine radical (Br•). Common initiators include AIBN (azobisisobutyronitrile) or UV light. Without proper initiation, the reaction will not proceed at a reasonable rate.[8][9]
-
Causality (Temperature): The reaction temperature must be high enough to facilitate both the decomposition of the initiator (if used) and the propagation steps. For brominations using N-Bromosuccinimide (NBS), temperatures are typically reflux in a solvent like carbon tetrachloride or 1,2-dichloroethane. For direct bromination with Br₂, higher temperatures (145–150°C) may be required.[10]
Table 1: Troubleshooting Benzylic Bromination
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Conversion | 1. Ineffective radical initiation.2. Temperature too low. | 1. Add a radical initiator like AIBN (typically 1-5 mol%). Ensure it is fresh. Alternatively, perform the reaction under UV irradiation.[8][9]2. Increase the reaction temperature. If using NBS in CCl₄, ensure the mixture is at a vigorous reflux. |
| Dibromination | 1. High local concentration of bromine.2. Stoichiometry imbalance. | 1. Add the bromine (Br₂) or NBS portion-wise or via a dropping funnel over an extended period.[10] This keeps the radical concentration low and favors mono-bromination.2. Use a slight excess of the nitrotoluene starting material or ensure no more than 1.0-1.1 equivalents of the brominating agent are used. |
| Ring Bromination | 1. Presence of Lewis acid catalysts.2. Reaction run in polar, protic solvents. | 1. Ensure all glassware is free of iron or other metal contaminants that can catalyze electrophilic aromatic substitution.2. Use non-polar solvents like carbon tetrachloride or 1,2-dichloroethane. Avoid solvents that can promote ionic pathways. |
Part 2: Nucleophilic Cyanation
This step involves the SN2 reaction between 2-Methyl-3-nitrobenzyl halide and a cyanide salt. The goal is to maximize the substitution rate while avoiding elimination (E2) and other side reactions.[11]
Q3: My cyanation reaction is incomplete, and I'm observing a significant amount of byproduct, possibly an elimination product or benzyl alcohol.
A3: These issues point towards problems with solvent choice, cyanide source, or reaction conditions.
-
Causality (Solvent): The SN2 reaction is favored by polar, aprotic solvents like DMSO, DMF, or acetonitrile.[12] These solvents solvate the cation (e.g., Na⁺) but not the cyanide anion (CN⁻), making the nucleophile more reactive. Using protic solvents like ethanol or water can solvate the cyanide ion, reducing its nucleophilicity, and can also participate in side reactions (solvolysis) to form the benzyl alcohol byproduct.
-
Causality (Byproducts): The formation of elimination byproducts (alkenes) is promoted by sterically hindered substrates and strongly basic conditions. While cyanide is a good nucleophile, it is also basic enough to cause some elimination, especially at higher temperatures.
Table 2: Comparison of Cyanation Reagents and Conditions
| Cyanide Reagent | Typical Solvent | Temperature (°C) | Pros | Cons |
| Sodium Cyanide (NaCN) | DMSO, DMF | 25 - 80 | Inexpensive, highly reactive. | Highly toxic, moisture-sensitive, can be too basic leading to elimination. |
| Potassium Cyanide (KCN) | Ethanol/Water | Reflux | Often used in classical preparations. | Slower reaction rates, risk of solvolysis byproducts. |
| Copper(I) Cyanide (CuCN) | DMF, NMP | > 100 | Less basic, good for aromatic substitutions (Rosenmund-von Braun). | Requires higher temperatures, stoichiometric copper waste.[11] |
| Zinc Cyanide (Zn(CN)₂)[12] | Acetonitrile (with Ni catalyst) | 80 - 120 | Lower toxicity than NaCN/KCN.[12] | Requires a catalyst system (e.g., Nickel-based).[12] |
Route B: Troubleshooting the Sandmeyer Cyanation Pathway
The Sandmeyer reaction is a potent method for introducing a nitrile group onto an aromatic ring, proceeding via a diazonium salt intermediate.[2][3]
Caption: Simplified mechanism of the Sandmeyer Cyanation.
Q4: During my Sandmeyer reaction, the solution turns dark brown/black, and I get a low yield of the desired nitrile. What is happening?
A4: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable, especially at temperatures above 5-10°C.[4]
-
Causality (Decomposition): The diazonium group (N₂⁺) is an excellent leaving group (it leaves as nitrogen gas, N₂). If not immediately trapped by the copper-cyanide reagent, it can decompose through various pathways, including radical reactions that lead to tars and phenolic byproducts (reaction with water).
-
Solution:
-
Strict Temperature Control: The diazotization step (reacting the aniline with NaNO₂ and acid) must be performed at 0-5°C in an ice-salt bath.
-
Immediate Use: The cold diazonium salt solution should be used immediately. It should be added slowly to the pre-heated (or pre-cooled, depending on the specific protocol) solution of copper(I) cyanide.[13] Do not let the diazonium solution warm to room temperature.
-
Q5: The yield of my Sandmeyer cyanation is still poor despite careful temperature control. What other factors should I consider?
A5: Beyond temperature, the pH of the diazotization and the purity of the copper(I) cyanide catalyst are critical.
-
Causality (pH): The diazotization requires a strongly acidic medium (e.g., HCl, H₂SO₄) to generate the active nitrosating agent, nitrous acid (HONO), from sodium nitrite.[4] If the solution is not acidic enough, the reaction will be incomplete. Typically, 2.5-3.0 equivalents of acid are used.
-
Causality (Catalyst): The Sandmeyer reaction is catalyzed by copper(I).[2][5] Commercially available CuCN can contain inactive copper(II) impurities. Using freshly prepared or high-purity CuCN is essential for good catalytic turnover.
Table 3: Troubleshooting the Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield / Tar Formation | 1. Diazonium salt decomposition.2. Incomplete diazotization. | 1. Maintain temperature strictly at 0-5°C during diazotization and addition. Use the diazonium salt immediately after preparation.[4]2. Ensure sufficient acid (2.5-3.0 eq.) is present. Test the solution with starch-iodide paper to confirm a slight excess of nitrous acid. |
| Reaction Fails to Proceed | 1. Inactive Cu(I) catalyst.2. Poorly soluble diazonium salt. | 1. Use high-purity, freshly opened CuCN. Some protocols call for preparing it fresh from CuSO₄ and KCN.2. Ensure the diazonium salt is fully dissolved before adding it to the cyanide solution. Sometimes a co-solvent is necessary, but this should be approached with caution. |
| Phenolic Byproducts | Reaction with water. | This is a competing reaction. Ensure the addition of the diazonium salt to the CuCN solution is efficient, minimizing its residence time in the aqueous environment where it can react to form phenols. |
Experimental Protocols
Protocol 1: Benzylic Bromination of 2-Methyl-3-nitrotoluene
-
Disclaimer: This procedure is a representative example and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3-nitrotoluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq.).
-
Heat the mixture to reflux (approx. 83°C for dichloroethane) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the solid succinimide and wash it with a small amount of cold solvent.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methyl-3-nitrobenzyl bromide, which can be purified by recrystallization from a solvent like ligroin.[10]
Protocol 2: Cyanation of 2-Methyl-3-nitrobenzyl Bromide
-
Disclaimer: Cyanide salts are extremely toxic. Follow all institutional safety protocols for handling and quenching.
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq.) in anhydrous DMSO.
-
Slowly add a solution of 2-Methyl-3-nitrobenzyl bromide (1.0 eq.) in a small amount of DMSO to the cyanide solution at room temperature. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and air dry.
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture.[14]
References
- PrepChem.com. Synthesis of 2-methyl-3-nitro-benzoyl chloride. [Link]
- ResearchGate.
- ResearchGate. Optimization of the reaction conditions. [a]. [Link]
- Organic Syntheses. 2-Hydroxyimino-2-phenylacetonitrile. [Link]
- Organic Syntheses. p-NITROBENZYL CYANIDE. [Link]
- PubMed. 2-Methyl-3-nitro-benzyl cyanide. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- ResearchGate. Optimization of the reaction conditions. [a]. [Link]
- YouTube. Sandmeyer Reaction. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- YouTube. 37.01 Sandmeyer Reactions. [Link]
- Patsnap. Novel nitrobenzyl bromide synthesis process. [Link]
- Science of Synthesis. 2.3.1. Synthesis. [Link]
- ACS Publications.
- Wikipedia.
- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- ResearchGate.
- Google Patents. Process for preparing nitrobenzyl bromides.
- Google Patents.
- ChemistryViews.
- A two step synthesis of methyl 3. A two step synthesis of methyl 3-nitrobenzene. [Link]
- Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]
- Google Patents. Synthetic method of 2-nitro-3-methylbenzoic acid.
- Organic Chemistry Portal.
- Google Patents. Production method for 2-nitrobenzyl bromide.
- Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]
Sources
- 1. 2-Methyl-3-nitro-benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 7. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 8. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 9. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methyl-3-nitrobenzyl cyanide
Welcome to the technical support guide for the purification of crude 2-Methyl-3-nitrobenzyl cyanide (CAS 23876-14-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate.[1][2] The protocols and insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity and yield for your downstream applications.
Critical Safety First: Handling Benzyl Cyanides
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound and related compounds.
-
Toxicity: Benzyl cyanides are toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[3] They are potent irritants to the eyes and skin.[4]
-
Handling: All manipulations must be conducted within a certified chemical fume hood.[5][6] Avoid generating vapors, mists, or dust.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.[5][8]
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and glassware, in accordance with local, regional, and national hazardous waste regulations.[8][9] Do not discharge into drains.[5][7]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. Seek immediate medical attention.[4][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and call for immediate medical assistance.[6][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8]
-
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark, viscous oil instead of a solid. How should I proceed with purification?
A1: The presence of a dark, oily crude product typically indicates significant impurities, which may include unreacted starting materials, solvent residues, or byproducts from the nitration and cyanation steps.[10] A multi-step approach is recommended.
Causality: Nitration reactions, if not carefully temperature-controlled, can lead to the formation of multiple isomers (e.g., other nitro-substituted methylbenzyl cyanides) and dinitrated products.[10][11] These often have lower melting points and, as a mixture, can form a eutectic oil.
Step-by-Step Protocol:
-
Aqueous Wash: Begin by dissolving the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. This removes water-soluble and acidic impurities.
-
Assess the Result: If the residue is now a solid or semi-solid, you may proceed directly to recrystallization (see Q2) or column chromatography (see Q4).
-
For Persistent Oils (Advanced): If the product remains a dark oil, high-impact impurities are present.
-
Short-Path Distillation (Vacuum): For thermally stable compounds, vacuum distillation can be effective at removing non-volatile, tarry materials. Benzyl cyanide itself can be purified by vacuum distillation.[9] However, exercise caution with nitro-aromatic compounds, as they can be thermally unstable. A thorough safety assessment is required.
-
Preparative Chromatography: The most reliable method for purifying difficult oily mixtures is column chromatography (see Q4 for a detailed protocol). This technique offers the highest resolution for separating closely related impurities.[12]
-
Q2: I'm attempting recrystallization, but my yield is very low, or the product "oils out" instead of crystallizing. What am I doing wrong?
A2: Recrystallization failures are most often due to improper solvent selection or technique. The ideal solvent should dissolve the compound poorly at low temperatures but readily at its boiling point.
Causality: If the compound is too soluble in the chosen solvent even when cold, recovery will be low. Conversely, if solubility is poor even at high temperatures, it won't dissolve sufficiently. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a crystal lattice.
Step-by-Step Protocol:
-
Solvent Selection: Based on procedures for similar compounds like p-nitrobenzyl cyanide, alcohols are an excellent starting point.[10] Perform small-scale solubility tests with the solvents listed in the table below. An ideal choice is a solvent in which the crude material is sparingly soluble at room temperature but fully dissolves upon heating.
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.
-
If the solution is colored, this is the point to add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes (see Q3).
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
-
Troubleshooting "Oiling Out":
-
Re-heat the solution until the oil redissolves.
-
Add slightly more solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Vigorous stirring at a lower temperature can sometimes induce crystallization.
-
If problems persist, consider using a solvent pair (e.g., ethanol/water, toluene/hexane). Dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Data Presentation: Recrystallization Solvent Selection
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol (80-95%) | ~78 | Polar | A proven solvent for related nitrobenzyl cyanides; good starting point.[10] |
| Isopropanol | 82 | Polar | Similar properties to ethanol, may offer different solubility characteristics. |
| Methanol | 65 | Polar | Higher solubility; may be useful for highly impure samples or as part of a solvent pair. |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds; often used in a pair with hexane. |
Q3: My final product is a crystalline solid, but it's still yellow or brown. How can I decolorize it?
A3: Persistent color is usually due to highly conjugated or polymeric impurities that are co-crystallizing with your product. These can often be removed with activated charcoal.
Causality: Colored impurities absorb visible light due to extended π-systems. Activated charcoal has a high surface area with pores that are effective at adsorbing these large, flat molecules.
Step-by-Step Protocol:
-
Prepare for Recrystallization: Follow the procedure in Q2. Dissolve your colored product in the minimum amount of hot recrystallization solvent.
-
Charcoal Treatment:
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution. Typically, 1-2% of the solute's weight is sufficient. Adding too much will adsorb your product and reduce yield.
-
Return the flask to the heat source and swirl or stir while bringing it back to a gentle boil for 2-5 minutes.
-
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal, otherwise, your product will crystallize prematurely on the filter paper along with the charcoal.
-
Use a pre-heated funnel and fluted filter paper.
-
Pour the hot solution through the filter paper into a clean, pre-warmed receiving flask.
-
-
Crystallization: Allow the hot, clear, and now colorless (or much lighter) filtrate to cool as described in the Q2 protocol.
Q4: My TLC plate shows that my product is not pure, with impurity spots running very close to the product spot. How do I resolve this?
A4: When impurities have polarities very similar to the product, simple recrystallization is often insufficient. Flash column chromatography is the preferred method for separating such mixtures.[12]
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Compounds that are more polar will adhere more strongly to the polar silica gel and travel down the column more slowly. By carefully choosing an eluent system, you can modulate the speed at which compounds travel, allowing for their separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis & Eluent Selection:
-
The goal is to find a solvent system (eluent) that gives your product a Retention Factor (Rf) of ~0.3-0.4 on a silica gel TLC plate. This provides the best separation.
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test ratios like 9:1, 4:1, and 1:1 (Hexane:Ethyl Acetate).
-
-
Column Packing (Slurry Method):
-
Choose a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
In a beaker, make a slurry of the silica gel in your chosen eluent.
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to pack the silica bed evenly. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the eluent or another volatile solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the column.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under a UV lamp.
-
-
Combine and Concentrate: Combine the fractions that contain your pure product (and only your pure product) and remove the solvent using a rotary evaporator.
Workflow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the most common impurities in crude this compound?
-
A: Common impurities arise from the synthesis, which typically involves nitration of 2-methylbenzyl alcohol followed by cyanation.[1] These can include:
-
-
Q: What is the best general-purpose method for assessing purity?
-
A: For rapid, qualitative checks during purification, Thin-Layer Chromatography (TLC) is indispensable. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the gold standard due to its high resolution and accuracy.[13] A melting point determination is also a simple and effective way to assess purity; a sharp melting range close to the literature value indicates high purity.
-
-
Q: How should I properly store the purified this compound?
References
- SAFETY DATA SHEET (Sigma-Aldrich). Source: MilliporeSigma.
- SAFETY DATA SHEET (Fisher Scientific). Source: Fisher Scientific.
- SAFETY DATA SHEET (Sigma-Aldrich, Benzyl Cyanide). Source: MilliporeSigma.
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- SAFETY DATA SHEET (2-Methylbenzyl cyanide). Source: Fisher Scientific.
- 2-Methyl-3-nitrobenzylcyanide. Source: CymitQuimica.
- Benzyl Cyanide - Organic Syntheses Procedure. Source: Organic Syntheses. [Link]
- p-NITROBENZYL CYANIDE - Organic Syntheses Procedure. Source: Organic Syntheses. [Link]
- The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Analytical Methods.
- 2-Methyl-3-nitro-benzyl cyanide. Source: PubMed, Acta Crystallographica Section E. [Link]
- CAS NO. 23876-14-4 | this compound. Source: Local Pharma Guide. [Link]
- This compound | CAS 23876-14-4. Source: Chemical-Suppliers.com. [Link]
- 2-Hydroxyimino-2-phenylacetonitrile - Organic Syntheses Procedure. Source: Organic Syntheses. [Link]
- Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Source: Chemistry Stack Exchange. [Link]
- Separation of Benzyl cyanide on Newcrom R1 HPLC column. Source: SIELC Technologies. [Link]
- Benzyl cyanide. Source: Wikipedia. [Link]
- 2-Methyl-3-nitrobenzyl alcohol. Source: LookChem. [Link]
- EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. Source: U.S. Environmental Protection Agency. [Link]
- 2-Methylbenzyl cyanide. Source: NIST WebBook. [Link]
- EPA CLP ISMO 2.3 Cyanide: Analytical Methods for Total Cyanide Analysis. Source: U.S. Environmental Protection Agency. [Link]
- This compound. Source: ElectronicsAndBooks.com. [Link]
- This compound.
- 3-Nitrophenylacetonitrile.
- Chloral hydr
- 2-(o-Tolyl)acetonitrile.
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Technical Support Center: Recrystallization of 2-Methyl-3-nitrobenzyl cyanide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-Methyl-3-nitrobenzyl cyanide (C₉H₈N₂O₂). This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important chemical intermediate.[1][2][3]
Introduction to Recrystallization of this compound
Recrystallization is a critical technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound of interest in medicinal chemistry, achieving high purity is paramount.[3] This guide provides a systematic approach to solvent selection, protocol optimization, and troubleshooting common issues.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Boiling Point | 339.429 °C | |
| Density | 1.226 g/cm³ | |
| Crystal System | Monoclinic | [2][3] |
| Purity (typical) | Min. 95% | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on available literature and the polarity of the molecule, alcohols are the recommended starting point. Specifically:
-
Methanol: Crystals of this compound have been successfully obtained by dissolving the compound in methanol and allowing for slow evaporation.[3]
-
Ethanol (80-95%): The closely related compound, p-nitrobenzyl cyanide, is effectively recrystallized from 80% or 95% ethanol.[4][5] This suggests that ethanol is also a highly suitable solvent for this compound.
The principle of "like dissolves like" supports the use of polar protic solvents like methanol and ethanol, which can effectively solvate the polar nitro and cyanide functional groups at elevated temperatures, while having reduced solubility at lower temperatures, a key requirement for successful recrystallization.
Q2: How do I perform a solvent selection test?
A2: A systematic solvent screening is crucial.
-
Place a small amount of your crude this compound (approx. 20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good solvents will show poor solubility at room temperature.
-
Heat the tubes that show poor solubility. An ideal solvent will completely dissolve the compound when hot.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.[6]
-
Solution 1: Re-dissolve and Cool Slowly. Heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and favor crystal formation over oiling.
-
Solution 2: Change the Solvent System. If slow cooling fails, the solvent is likely unsuitable. Try a lower-boiling point solvent or a mixed solvent system.
Q4: How can I improve my crystal yield?
A4: Low yield is a common issue in recrystallization.
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.[7]
-
Sufficient Cooling: Cool the solution to room temperature first, and then in an ice-water bath to maximize precipitation.
-
Avoid Premature Crystallization: Filtering a hot solution to remove insoluble impurities can lead to premature crystallization on the filter paper. Use a pre-heated funnel and flask to prevent this.
-
Mother Liquor Concentration: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Too much solvent used. | The solution is not saturated enough at the lower temperature for crystals to form.[8] | 1. Boil off some of the solvent to concentrate the solution. 2. Cool the concentrated solution again. |
| Supersaturation. | The solution contains more dissolved solute than it should at a given temperature, and there are no nucleation sites for crystal growth to begin.[8] | 1. Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation. 2. Add a seed crystal of pure this compound to the solution. This provides a template for crystal growth. 3. Cool the solution in a colder bath (e.g., ice-salt bath) for a short period to induce nucleation, then allow it to warm up slightly for slower crystal growth. |
| Highly impure sample. | High levels of impurities can inhibit crystal lattice formation. | 1. Attempt to "crash out" the product by adding a large volume of a non-solvent. The resulting solid will likely be impure but can be subjected to another recrystallization. 2. Consider an alternative purification method like column chromatography before recrystallization. |
Problem 2: Colored Impurities in the Final Product
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Presence of colored organic impurities. | These impurities may co-crystallize with the product or be adsorbed onto the crystal surface. | 1. Add activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal has a high surface area and adsorbs many colored impurities. 2. Use a minimal amount of charcoal (1-2% by weight) to avoid adsorbing your product. 3. Perform a hot gravity filtration to remove the charcoal and insoluble impurities.[9] |
Problem 3: The Recrystallized Solid Has a Low Melting Point or a Broad Melting Range
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete removal of impurities. | Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. | 1. Perform a second recrystallization, ensuring slow crystal growth. 2. Consider using a different solvent system that may better exclude the specific impurities. |
| Solvent trapped in the crystals. | Residual solvent can also depress the melting point. | 1. Ensure the crystals are thoroughly dried under vacuum. 2. Gently crushing the crystals before final drying can help release trapped solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., methanol or 95% ethanol). Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and receiving flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful if no single solvent has the ideal solubility properties.
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point.
-
Precipitation: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid). The "poor" solvent must be miscible with the "good" solvent.
-
Clarification: Add a few drops of the "good" solvent back to the hot solution until the turbidity just disappears.
-
Crystallization and Isolation: Follow steps 4-7 from Protocol 1.
Visualizing the Process
Diagram 1: Decision Tree for Solvent Selection
Caption: A flowchart for selecting an appropriate recrystallization solvent.
Diagram 2: Troubleshooting Common Recrystallization Issues
Caption: A guide to troubleshooting common recrystallization problems.
References
- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
- Recrystallization. (n.d.).
- Problems with Recrystallisations. (n.d.). University of York.
- p-NITROBENZYL CYANIDE. (n.d.). Organic Syntheses Procedure.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841.
- Preparation of p-Nitrobenzyl cyanide. (n.d.). LookChem.
- Recrystallization. (n.d.). Wired Chemist.
- Aromatic Nitro Compounds. (n.d.). Missouri S&T.
- Recrystallization. (n.d.).
- Process for preparing benzyl cyanide being optionally substituted on benzene ring. (n.d.). Google Patents.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. ResearchGate.
- 2-Methyl-3-nitro-benzyl cyanide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o767.
- This compound. (n.d.). PMC.
- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Stack Exchange.
- METHYL CYANIDE. (n.d.). Ataman Kimya.
- Preparation of benzyl cyanides. (n.d.). Google Patents.
- 2-Methylbenzyl cyanide. (n.d.). NIST WebBook.
- This compound. (n.d.). ElectronicsAndBooks.
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). Molecules, 28(5), 2185.
- Chloral hydrate. (n.d.). In Wikipedia.
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Overcoming challenges in the nitration of substituted benzyl cyanides
Technical Support Center: Nitration of Substituted Benzyl Cyanides
Welcome to the technical support center for the nitration of substituted benzyl cyanides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of benzyl cyanide often a challenging reaction?
The nitration of benzyl cyanide and its derivatives is a nuanced electrophilic aromatic substitution reaction. The cyanomethyl group (-CH₂CN) is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, the methylene (-CH₂) spacer between the nitrile group and the aromatic ring complicates the electronic effects. This results in a reaction that is slower than the nitration of benzene itself and can be prone to side reactions if not carefully controlled.[1]
Q2: What is the typical isomer distribution in the nitration of benzyl cyanide, and why?
The -CH₂CN group is an ortho, para-director, despite its deactivating nature.[2][3][4] This is because the carbocation intermediates formed during ortho and para attack are more stabilized through resonance than the intermediate for meta attack. Typically, the para-isomer is the major product, with a significant amount of the ortho-isomer also forming.[5][6][7] The formation of the meta-isomer is generally minimal. The exact ratio of ortho to para isomers can be influenced by steric hindrance from the substituent and the reaction conditions.[8][9]
Q3: What are the primary safety concerns when performing nitration reactions?
Nitration reactions are inherently hazardous and must be conducted with stringent safety protocols. The primary concerns include:
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[10]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[10]
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are toxic upon inhalation.[10]
-
Explosive Potential of Products: Nitro-organic compounds can be thermally unstable and potentially explosive.[10]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[10] An emergency eyewash and shower should be readily accessible.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Nitrobenzyl Cyanide
Q: I'm getting a low yield of my desired p-nitrobenzyl cyanide. What are the likely causes and how can I fix it?
A: Low yields are a common issue and can often be traced back to several key factors. Let's break them down:
-
Possible Cause 1: Suboptimal Reaction Temperature
-
Explanation: Temperature is a critical parameter in nitration. If the temperature is too low, the reaction will be sluggish and may not go to completion. Conversely, if the temperature is too high, you risk an increase in side reactions, such as the formation of the ortho-isomer and hydrolysis of the nitrile group to the corresponding carboxylic acid.[1][11]
-
Suggested Solution: Maintain strict temperature control. For the classic mixed acid (H₂SO₄/HNO₃) nitration of benzyl cyanide, the temperature should be kept between 10-20°C.[5][6] For alternative methods, such as using polyphosphoric acid (PPA) and nitric acid, a temperature of 20-25°C is recommended.[12]
-
-
Possible Cause 2: Impure Benzyl Cyanide
-
Explanation: The purity of your starting material is paramount. Commercial grades of benzyl cyanide can contain impurities that lead to the formation of oily byproducts and tars, significantly reducing the yield of the desired crystalline product.[5] One common impurity is benzyl isocyanide, which can be removed by washing with warm sulfuric acid.[1][13]
-
Suggested Solution: Use high-purity benzyl cyanide. If you suspect impurities, purify your starting material by distillation or by washing with 50% sulfuric acid.[1][13]
-
-
Possible Cause 3: Incorrect Ratio of Nitrating Agents
-
Explanation: The ratio of nitric acid to sulfuric acid (or PPA) is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[14][15][16] An incorrect ratio can lead to an incomplete reaction or promote side reactions.
-
Suggested Solution: Carefully adhere to the molar ratios specified in validated protocols. For the mixed acid method, a 1:1 volume ratio of concentrated nitric acid to concentrated sulfuric acid is standard.[5][6]
-
-
Possible Cause 4: Inefficient Work-up and Purification
-
Explanation: Significant product loss can occur during the isolation and purification steps. Incomplete precipitation, dissolution of the product in the wash solutions, or losses during recrystallization can all contribute to a lower yield.
-
Suggested Solution: After quenching the reaction on crushed ice, ensure the mixture is well-stirred to allow for complete precipitation. Wash the filtered product with cold water to minimize solubility losses. During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.
-
Problem 2: Formation of Significant Amounts of the Ortho-Isomer
Q: I'm getting a mixture of ortho and para isomers, but I need to maximize the para product. How can I improve the regioselectivity?
A: While a mixture of ortho and para isomers is expected, you can influence the ratio in favor of the para product.
-
Possible Cause: Standard Mixed Acid Conditions
-
Explanation: The nitration of benzyl cyanide with a mixture of concentrated nitric and sulfuric acids typically yields a mixture of ortho and para isomers.[5][6] While the para isomer is the major product, a substantial amount of the ortho isomer is also formed.
-
Suggested Solution: Use a Bulky Nitrating Agent or a Different Acid System
-
Polyphosphoric Acid (PPA): Using a mixture of nitric acid and polyphosphoric acid has been shown to improve the para-selectivity in the nitration of benzyl cyanide.[12] The bulkier PPA may sterically hinder the approach of the nitronium ion to the ortho positions.
-
Other Nitrating Agents: Exploring alternative nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, may offer different regioselectivity profiles, although these may require more specialized handling.
-
-
Problem 3: Formation of Oily Residues and Tars
Q: My reaction is producing a significant amount of a dark, oily residue instead of a clean, crystalline product. What's going wrong?
A: The formation of tars and oils is a clear indication of side reactions, often due to impurities or poor reaction control.
-
Possible Cause 1: Impure Starting Material
-
Explanation: As mentioned in the context of low yields, impurities in the benzyl cyanide can polymerize or undergo other side reactions under the strongly acidic and oxidizing conditions of nitration, leading to the formation of tars.[5]
-
Suggested Solution: Ensure the purity of your benzyl cyanide.
-
-
Possible Cause 2: Elevated Reaction Temperature
-
Explanation: High temperatures can promote the degradation of both the starting material and the product, leading to the formation of complex, tarry mixtures.[17]
-
Suggested Solution: Strictly maintain the recommended temperature range for the reaction.
-
Problem 4: Product Contamination with p-Nitrophenylacetic Acid
Q: My final product is contaminated with p-nitrophenylacetic acid. How can I prevent this?
A: This contamination is due to the hydrolysis of the nitrile group.
-
Cause: Hydrolysis of the Nitrile Group
-
Explanation: The strongly acidic and aqueous conditions of the nitration reaction, particularly at elevated temperatures, can lead to the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH).[11]
-
Suggested Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range to minimize the rate of hydrolysis.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Careful Work-up: During the work-up, neutralizing the acidic solution may help to prevent further hydrolysis, but this must be done carefully.
-
-
Experimental Protocols
Protocol 1: Standard Nitration of Benzyl Cyanide using Mixed Acid
This protocol is a reliable method for the synthesis of p-nitrobenzyl cyanide.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.[5][6]
-
Cooling: Cool the acid mixture to 10°C in an ice-salt bath.
-
Addition of Benzyl Cyanide: Slowly add pure benzyl cyanide dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20°C.[5][6]
-
Reaction: After the addition is complete, remove the ice bath and continue stirring for one hour at room temperature.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from 80% ethanol to obtain pure p-nitrobenzyl cyanide.[5][6]
Protocol 2: Para-Selective Nitration using Polyphosphoric Acid (PPA)
This method can enhance the yield of the p-nitro isomer.[12]
-
Preparation of the Nitrating Mixture: In a round-bottom flask, mix concentrated nitric acid and polyphosphoric acid.
-
Cooling: Cool the mixture to 0-10°C.
-
Addition of Benzyl Cyanide: Slowly add pure benzyl cyanide to the mixture while maintaining the temperature in the 0-10°C range.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 2 hours.
-
Quenching: Pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and recrystallize from an ethanol-water mixture to yield high-purity p-nitrobenzyl cyanide.
Data Summary
| Nitrating System | Typical Temperature | Major Product | Key Advantages | Common Challenges |
| Conc. HNO₃ / Conc. H₂SO₄ | 10-20°C | p-Nitrobenzyl cyanide | Well-established, readily available reagents | Formation of ortho-isomer, potential for side reactions |
| Conc. HNO₃ / PPA | 20-25°C | p-Nitrobenzyl cyanide | Higher para-selectivity | PPA is viscous and can be difficult to handle |
Visualizing the Process
Reaction Scheme
Caption: Nitration of benzyl cyanide yields a mixture of ortho and para isomers.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common nitration issues.
References
- Organic Syntheses. p-NITROBENZYL CYANIDE.
- Chemistry Steps. Ortho, Para, Meta.
- LookChem. Preparation of p-Nitrobenzyl cyanide.
- The Journal of Chemical Physics. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
- ResearchGate. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
- ResearchGate. Preparation of p-nitrobenzylcyanide by para-orientation nitration of benzylcyanide.
- YouTube. 34.04 Site Selectivity in Electrophilic Aromatic Substitution.
- Organic Syntheses. p-NITROPHENYLACETIC ACID.
- Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors.
- ResearchGate. The Evaluation of Secondary Amine Protecting Groups for Nitration.
- VSS. Nitration of Substituted Aromatic Rings and Rate Analysis.
- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Wikipedia. Nitration.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- YouTube. Nitration reaction safety.
- Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds.
- Chemistry Steps. Nitration of Benzene.
- JACS Au. Biocatalytic Strategies for Nitration Reactions.
- Chegg. Solved 4. Once the major product for the nitration of benzyl....
- Allen Overseas. Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration.
- Frontiers in Chemistry. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- SCIRP. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
- Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration.
- ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- PubMed Central. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
- Organic Syntheses. BENZYL CYANIDE.
Sources
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- 17. stmarys-ca.edu [stmarys-ca.edu]
Minimizing byproduct formation in the cyanation of 2-methyl-3-nitrobenzyl halides
Welcome to the technical support center for the cyanation of 2-methyl-3-nitrobenzyl halides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nucleophilic substitution reaction. Our goal is to provide you with in-depth, field-proven insights to help you maximize the yield of your desired product, 2-methyl-3-nitrobenzyl cyanide, while minimizing the formation of common and challenging byproducts. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Core Reaction and Competing Pathways
The conversion of 2-methyl-3-nitrobenzyl halide to its corresponding nitrile is a cornerstone transformation in the synthesis of various pharmaceutical intermediates. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion (CN⁻) displaces the halide leaving group.[1] However, the reality of this reaction is often complicated by competing pathways stemming from the nature of the substrate and the ambident character of the cyanide nucleophile.[2]
Below is a diagram illustrating the primary desired reaction pathway and the most common side reactions that can compromise yield and purity.
Caption: Primary reaction and common byproduct formation pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the cyanation of 2-methyl-3-nitrobenzyl halides in a practical question-and-answer format.
Q1: My reaction yield is low and the crude TLC shows multiple spots. What are the most likely byproducts I am seeing?
A: Low yield and a complex product mixture are common challenges. The primary culprits are typically:
-
Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack via its carbon or nitrogen atom.[2] Nitrogen attack leads to the formation of the isocyanide isomer (R-NC), which often has a similar polarity to the desired nitrile, making purification difficult.[2]
-
Elimination: Although you are using a primary benzylic halide, which is less prone to elimination than secondary or tertiary halides, the E2 pathway can still compete with SN2, especially under overly basic conditions or at elevated temperatures.[2][3]
-
Hydrolysis: The desired nitrile product can hydrolyze to the corresponding amide and subsequently to 2-methyl-3-nitrobenzoic acid. This is particularly common during aqueous workup under acidic or basic conditions.[2] Unreacted starting material can also hydrolyze to 2-methyl-3-nitrobenzyl alcohol.
-
Unreacted Starting Material: The reaction may have stalled due to poor solubility of the cyanide salt or insufficient reactivity.
Q2: How can I specifically minimize the formation of the isocyanide byproduct?
A: Isocyanide formation is a classic problem in cyanation chemistry. To favor the desired SN2 attack on the carbon atom of the cyanide nucleophile, you should focus on three key parameters:
-
Choice of Cyanide Salt: Use ionic alkali metal cyanides like Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). These salts provide a "freer" cyanide anion in solution. Avoid more covalent cyanides like Silver Cyanide (AgCN), which strongly favor isocyanide formation.[2]
-
Solvent Selection: This is the most critical factor. Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile.[4][5] These solvents effectively solvate the metal cation (e.g., Na⁺) but poorly solvate the cyanide anion. This leaves the more nucleophilic carbon end of the CN⁻ ion "naked" and highly reactive, promoting the desired SN2 reaction.[4][5] Conversely, polar protic solvents (like ethanol or water) can form hydrogen bonds with the cyanide ion, shielding the carbon atom and making the nitrogen atom more accessible for attack, thus increasing isocyanide formation.[2][4][6]
-
Reaction Conditions: Maintain conditions that unequivocally favor an SN2 mechanism. This includes using a primary halide substrate (which you are) and avoiding conditions that could promote an SN1-type pathway, such as highly dilute solutions or solvents that stabilize carbocations.[2][7]
Q3: My reaction is sluggish and conversion is poor, even after several hours. How can I improve the reaction rate?
A: Poor reaction rates are almost always linked to the low solubility of the inorganic cyanide salt in the organic reaction medium.
-
Implement Phase-Transfer Catalysis (PTC): This is the most effective solution. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a shuttle.[8] It transports the cyanide anion from the solid or aqueous phase into the organic phase where your 2-methyl-3-nitrobenzyl halide is dissolved, dramatically accelerating the reaction.[2][9][10] Typically, only a catalytic amount (5-10 mol%) is needed.[9]
-
Optimize Solvent: As mentioned, polar aprotic solvents like DMSO are excellent choices as they have some ability to dissolve cyanide salts while also promoting the SN2 reaction.[2][5]
-
Ensure Purity of Starting Material: Impurities in the benzyl halide can inhibit the reaction. Consider purifying the starting material by recrystallization or column chromatography if its quality is uncertain.[2]
-
Consider the Leaving Group: If you are using 2-methyl-3-nitrobenzyl chloride, switching to the bromide or iodide analogue will increase the reaction rate, as Br⁻ and I⁻ are better leaving groups than Cl⁻.
Q4: I am observing a byproduct consistent with an alkene (elimination). How can I suppress this?
A: While less common for primary halides, elimination can be promoted by certain conditions.
-
Control Basicity: The cyanide ion is a relatively weak base, but using a large excess can increase the overall basicity of the medium and favor elimination.[2] Use a modest excess of the cyanide salt (e.g., 1.1-1.5 equivalents). Avoid adding any stronger, non-nucleophilic bases unless absolutely necessary for a specific reason.
-
Temperature Management: SN2 reactions are generally less sensitive to temperature increases than elimination reactions. If you are running the reaction at elevated temperatures to improve rate, you may also be inadvertently promoting the E2 pathway. Try running the reaction at a lower temperature for a longer period, especially if using PTC which should allow for milder conditions.[2]
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood and adhere to all institutional safety guidelines for handling cyanide compounds.
Protocol 1: Standard Cyanation in a Polar Aprotic Solvent
This protocol is optimized to minimize isocyanide formation.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methyl-3-nitrobenzyl bromide (1.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.5 M solution.
-
Reagent Addition: Add finely powdered sodium cyanide (NaCN) (1.2 eq). Safety Note: Handle NaCN with extreme care in a fume hood. Avoid any contact with acids, which will liberate highly toxic HCN gas.
-
Reaction: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography to obtain pure this compound.
Protocol 2: Enhanced Cyanation using Phase-Transfer Catalysis (PTC)
This protocol is recommended for faster reaction times and for use with less polar solvents.
-
Setup: To a round-bottom flask, add 2-methyl-3-nitrobenzyl bromide (1.0 eq), sodium cyanide (NaCN) (1.5 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Solvent Addition: Add toluene or dichloromethane to create a 0.5 M solution with respect to the substrate.
-
Reaction: Stir the biphasic mixture vigorously at 40 °C. Vigorous stirring is crucial to ensure efficient transfer between the phases. Monitor the reaction by TLC. The reaction is often complete in 1-3 hours.
-
Workup & Purification: Follow steps 5-9 from Protocol 1. The PTC catalyst is water-soluble and will be removed during the aqueous workup.
Section 4: Systematic Troubleshooting Workflow
When an experiment yields suboptimal results, a logical workflow can help diagnose and solve the problem efficiently.
Caption: A decision-making workflow for troubleshooting cyanation reactions.
Section 5: Data Summary Table
This table summarizes the expected effects of key reaction parameters on the formation of the desired product versus major byproducts.
| Parameter | Condition | Effect on Desired Nitrile (R-CN) | Effect on Isocyanide (R-NC) | Effect on Elimination | Rationale |
| Solvent | Polar Aprotic (DMSO, DMF) | Strongly Favored | Minimized | Neutral | Solvates cation, leaving "naked" CN⁻ for C-attack.[2][4][5] |
| Polar Protic (EtOH, H₂O) | Disfavored | Increased | Neutral | Solvates and shields the carbon-end of CN⁻ via H-bonding.[2][4] | |
| Cyanide Source | NaCN, KCN | Strongly Favored | Minimized | Neutral | Ionic salts provide a free, highly nucleophilic CN⁻ anion.[2] |
| AgCN, CuCN | Disfavored | Strongly Favored | Neutral | Covalent nature of the metal-cyanide bond promotes N-attack.[2] | |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Increased Rate | Neutral | Neutral | Increases concentration of CN⁻ in the organic phase, accelerating SN2.[2][9] |
| Temperature | Low (e.g., 25 °C) | Slower Rate | Neutral | Minimized | Favors substitution over elimination, which has a higher activation energy.[2] |
| High (e.g., >60 °C) | Faster Rate | Neutral | Increased | Provides sufficient energy to overcome the activation barrier for E2.[11] | |
| Base | Weak (CN⁻ only) | Favored | Neutral | Minimized | Cyanide is a weak base, disfavoring the E2 pathway.[2][3] |
| Added Strong Base | Neutral | Neutral | Strongly Favored | A strong base will readily deprotonate the benzylic position, promoting E2.[11] |
References
- Chatterjee, A. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23. Gurudas College. [Link]
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
- Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Link]
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
- Song, J., et al. (2012). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC - NIH. [Link]
- Anki Reddy, K., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
- Wang, D., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
- Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. [Link]
- Wang, C., et al. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH. [Link]
- Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- MDPI. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]
- Halpern, M. (n.d.).
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
- MDPI. (2023).
- Malig, T. C., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Reddit. (2021).
- Sharma, P., et al. (2022).
- Macmillan Group. (2008).
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. [Link]
- Wang, X., et al. (2005). Preparation of p-nitrobenzylcyanide by para-orientation nitration of benzylcyanide. Journal of Chemical Research. [Link]
- Chemistry For Everyone. (2025, February 8).
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
- Shang, M., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society. [Link]
- Fairlamb, I. J. S., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
- MDPI. (2023).
- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
- Chembase.cn. (2025). 2-Methyl-3-nitrobenzyl alcohol. [Link]
- PMC - PubMed Central. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]
- Organic Chemistry Portal. (n.d.).
- Cardillo, P., et al. (2025). Thermal stability of nitrobenzyl halogenides.
- PubChem. (n.d.). 2-Methyl-3-nitroaniline. [Link]
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
- PubChemLite. (n.d.). 2-methyl-3-nitrobenzyl alcohol (C8H9NO3). [Link]
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Optimizing reaction conditions for 2-Methyl-3-nitrobenzyl cyanide synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-3-nitrobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific nitration reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The primary route to this compound involves the electrophilic aromatic substitution (nitration) of 2-methylbenzyl cyanide. The core challenge in this synthesis is controlling the regioselectivity. The starting material possesses two substituents on the benzene ring: a methyl group (-CH₃), which is activating and directs incoming electrophiles to the ortho and para positions, and a cyanomethyl group (-CH₂CN), which is weakly deactivating and also an ortho, para-director. The desired product requires nitration at the 3-position (meta to the methyl group and ortho to the cyanomethyl group), a sterically hindered and electronically non-favored position. This guide will address how to overcome this and other common hurdles.
Troubleshooting Guide
This section addresses specific issues in a problem-and-solution format.
Problem 1: Low Yield of the Desired this compound
Question: My reaction is resulting in a very low yield of the target 3-nitro isomer, with a complex mixture of other products. What are the likely causes and how can I optimize the yield?
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Nitration is a highly exothermic reaction.[1][2] Poor temperature control is a primary cause of low yields and side product formation.[1][3]
-
Causality: At higher temperatures, the reaction becomes less selective, favoring the formation of thermodynamically stable isomers (like the 5-nitro isomer) and increasing the rate of side reactions such as oxidation and polymerization, which can lead to dark, tarry mixtures.[3][4]
-
Solution: Maintain strict temperature control, typically between 0-10°C, throughout the addition of the nitrating agent.[1] Use an ice-salt bath for efficient cooling and add the nitrating agent slowly and dropwise to manage the exotherm.[5]
-
-
Incorrect Nitrating Agent or Acid Ratio: The composition of the mixed acid (typically nitric acid and sulfuric acid) is critical for generating the active electrophile, the nitronium ion (NO₂⁺).[1][5]
-
Causality: The concentration of sulfuric acid influences the concentration of the nitronium ion.[1] For a moderately deactivated ring like 2-methylbenzyl cyanide, a sufficiently strong nitrating medium is necessary, but overly harsh conditions can lead to oxidation or dinitration.
-
Solution: A common and effective ratio is 1:1 or 1:2 of concentrated nitric acid to concentrated sulfuric acid.[1] Ensure you are using fresh, high-purity acids, as water content can diminish the strength of the nitrating mixture.
-
-
Impure Starting Material: The purity of the 2-methylbenzyl cyanide starting material significantly impacts the reaction's success.[3][6]
Problem 2: High Proportion of Unwanted Isomers (e.g., 5-Nitro Isomer)
Question: My main product is an undesired regioisomer, specifically the 5-nitro or 4-nitro isomer. How can I improve the selectivity for the 3-position?
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The directing effects of the methyl and cyanomethyl groups favor nitration at other positions. The formation of the 3-nitro isomer is kinetically disfavored.
-
Causality: The methyl group strongly directs ortho and para (positions 3, 5, and 6), while the cyanomethyl group also directs ortho and para (positions 3 and 5). The 5-position is electronically favored and sterically accessible, often leading to it being a major byproduct. Achieving 3-nitration requires overcoming these inherent electronic and steric preferences.
-
Solution: Precise temperature control is paramount. Lower temperatures (approaching 0°C or even slightly below) can favor the kinetically controlled product distribution, potentially increasing the relative yield of the 3-nitro isomer. Additionally, consider alternative nitrating systems that may offer different selectivity profiles, although mixed acid remains the standard.
-
-
Reaction Time: Prolonged reaction times can lead to isomer migration or degradation of the desired product.
-
Causality: While sufficient time is needed for the reaction to complete, extended exposure to strong acid can lead to equilibrium between isomers or decomposition.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5] Quench the reaction as soon as the starting material is consumed to prevent over-reaction or product degradation.
-
Problem 3: Reaction Mixture is Dark/Tarry or Product Fails to Precipitate
Question: The reaction has turned into a dark, viscous mess. Alternatively, after quenching on ice, no solid product precipitates. What has gone wrong?
Possible Causes & Solutions:
-
Oxidation/Polymerization: A dark coloration often indicates oxidation of the starting material or product.[4]
-
Causality: This is typically caused by excessively high reaction temperatures or a nitrating agent that is too harsh for the substrate.[4]
-
Solution: Strictly adhere to low-temperature conditions (0-10°C).[1] Ensure slow, controlled addition of the nitrating agent to prevent localized temperature spikes.
-
-
Product Solubility/Oiling Out: The desired product may be soluble in the aqueous acidic mixture or may have oiled out instead of precipitating as a solid.
-
Causality: If the quenching is not rapid or cold enough, the product can form an oil. It may also have some solubility in the final acidic solution.
-
Solution: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring to ensure rapid cooling and heat dissipation.[1][6] If the product still does not precipitate, careful neutralization of the acidic solution with a base like sodium bicarbonate may be required to decrease its solubility.[1][5] Following neutralization, an extraction with a suitable organic solvent (e.g., ethyl acetate) can be performed to isolate the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism governing this nitration? The reaction proceeds via electrophilic aromatic substitution. The strong sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The π-electrons of the aromatic ring of 2-methylbenzyl cyanide attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (HSO₄⁻) then removes a proton from the ring to restore aromaticity, yielding the nitro-substituted product.
Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] Spot the reaction mixture on a TLC plate alongside a spot of the starting material (2-methylbenzyl cyanide). The disappearance of the starting material spot indicates the reaction is complete. A suitable eluent system might be a mixture of hexane and ethyl acetate (e.g., 4:1 ratio).
Q3: What are the critical safety precautions for this reaction? Nitration reactions are highly exothermic and can be dangerous if not controlled properly.[2]
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Use an ice bath to control the reaction temperature and always add the nitrating agent slowly to the substrate solution. Never add the substrate to the nitrating mixture.
-
Have a quenching bath (ice/water) and a neutralizing agent (e.g., sodium bicarbonate solution) ready before starting the reaction.
Q4: What is the best method for purifying the crude this compound? After quenching and filtering the crude solid, recrystallization is the most common purification method. A mixture of ethanol and water is often effective.[6][7] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly to form pure crystals, which can be isolated by filtration.
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 2-Methylbenzyl cyanide, >98% purity | Impurities can cause side reactions and reduce yield.[3][6] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | A standard and effective mixed acid system for generating the NO₂⁺ electrophile. |
| Acid Ratio | 1:1 to 1:2 (v/v) HNO₃:H₂SO₄ | Balances the generation of nitronium ions with the risk of oxidation. |
| Reaction Temperature | 0°C to 10°C | Critical for controlling regioselectivity and minimizing side reactions like oxidation.[1][3] |
| Addition Method | Slow, dropwise addition of mixed acid | Manages the strong exotherm of the reaction.[5] |
| Reaction Time | 1-2 hours | Monitor by TLC; quench upon consumption of starting material to avoid byproducts.[4][7] |
| Work-up | Quench on crushed ice | Rapidly stops the reaction and precipitates the product.[6] |
Detailed Experimental Protocol
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place 2-methylbenzyl cyanide. Cool the flask to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1:1 v/v) while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2-methylbenzyl cyanide. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.[4]
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.[6]
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain pure this compound.[7]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Benchchem.
- Benchchem.
- Benchchem.
- CymitQuimica. 2-Methyl-3-nitrobenzylcyanide.URL
- Benchchem.
- VPScience.org.
- Organic Syntheses. p-NITROBENZYL CYANIDE.URL
- Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.URL
- ChemInform.
Sources
Troubleshooting low yields in 2-Methyl-3-nitrobenzyl cyanide preparation
Technical Support Center: 2-Methyl-3-nitrobenzyl Cyanide Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights. Our goal is to help you diagnose and resolve common issues leading to low yields, ensuring the efficiency and success of your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific problems you may encounter during the synthesis of this compound. The two most common synthetic routes are the nucleophilic substitution on a benzyl halide and the Sandmeyer reaction. The troubleshooting advice is structured around these pathways.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can help isolate the problem. The following workflow outlines a logical diagnostic process.
Caption: General troubleshooting workflow for low-yield synthesis.
Question 1: My reaction yield is very low and a significant amount of starting material (2-methyl-3-nitrobenzyl halide) remains. What is the likely cause?
Answer: This issue points to an incomplete or stalled nucleophilic substitution reaction. Several factors could be at play:
-
Cause A: Inactive Cyanide Source: Alkali metal cyanides (NaCN, KCN) can be hygroscopic and may become coated with a layer of carbonate over time, reducing their reactivity.
-
Solution: Use freshly opened, finely powdered, and anhydrous sodium or potassium cyanide. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and nucleophilicity of the cyanide ion in organic solvents.
-
-
Cause B: Inappropriate Solvent: For an S_N2 reaction, a polar aprotic solvent such as DMSO, DMF, or acetonitrile is essential. These solvents solvate the cation (Na⁺, K⁺) but not the cyanide anion, leaving it "naked" and highly nucleophilic. Using protic solvents (e.g., ethanol, water) can solvate the cyanide ion through hydrogen bonding, drastically reducing its reactivity.
-
Solution: Ensure you are using a dry, polar aprotic solvent. If your starting material is poorly soluble, gentle heating may be required, but this should be done cautiously to avoid side reactions.
-
-
Cause C: Poor Leaving Group: While bromide and chloride are common leaving groups, bromide is generally more reactive than chloride. If you are using 2-methyl-3-nitrobenzyl chloride, the reaction may be sluggish.
-
Solution: If using the chloride, consider increasing the reaction temperature or time. Alternatively, converting the corresponding alcohol to the bromide or iodide may provide better results.
-
Question 2: I am attempting a Sandmeyer reaction starting from 2-methyl-3-nitroaniline, but the yield is poor and I observe significant tarring and gas evolution before adding the cyanide solution.
Answer: This classic symptom points to the premature decomposition of the aryl diazonium salt. This intermediate is notoriously unstable at elevated temperatures.
-
Cause: Suboptimal Diazotization Temperature: The formation of the diazonium salt from the corresponding aniline using sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) is highly exothermic. If the temperature rises above 5 °C, the diazonium salt will rapidly decompose, losing N₂ gas and forming phenols and other undesirable byproducts.[1][2]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Slow Addition: Add the aqueous solution of sodium nitrite dropwise and slowly to the acidic solution of the aniline, ensuring the temperature does not spike.
-
Check for Excess Nitrous Acid: After the addition is complete, confirm a slight excess of nitrous acid using potassium iodide-starch paper (it should turn blue). This ensures all the aniline has reacted. Avoid a large excess, as it can lead to side reactions.
-
-
Question 3: My final product is contaminated with a significant amount of 2-methyl-3-nitrobenzoic acid. How can I prevent this?
Answer: The presence of the corresponding carboxylic acid is a clear indication of nitrile hydrolysis. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either strong acidic or strong basic conditions, particularly when heated.[3]
-
Cause A: Harsh Reaction Conditions: If your synthesis involves high temperatures in the presence of strong acid or base for a prolonged period, hydrolysis is likely. For example, a Sandmeyer reaction work-up that involves boiling in strong acid to destroy excess cyanide can hydrolyze the product.
-
Solution: Minimize reaction time at high temperatures. During work-up, neutralize the reaction mixture as soon as possible after the reaction is complete.
-
-
Cause B: Aggressive Work-up: Extracting the product from a strongly acidic or basic aqueous layer, especially with heating, can cause hydrolysis.
-
Solution: Perform extractions at room temperature or below. Adjust the pH of the aqueous layer to be near-neutral (pH 6-8) before extraction, if compatible with your product's stability. The carboxylic acid byproduct can be removed by washing the organic layer with a weak base solution, such as aqueous sodium bicarbonate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant and reliable methods for preparing this compound:
-
Nucleophilic Substitution (S_N2 Cyanation): This involves reacting a 2-methyl-3-nitrobenzyl halide (e.g., the bromide or chloride) with an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN).[4][5] This is often the most direct route if the corresponding benzyl halide is readily available.
-
The Sandmeyer Reaction: This classic transformation converts an aromatic amine into a nitrile.[6][7] The process starts with 2-methyl-3-nitroaniline, which is first converted to a diazonium salt at low temperature (0-5 °C). This intermediate is then reacted with copper(I) cyanide (CuCN) to yield the final product.[1][8]
Caption: Primary synthetic pathways to this compound.
Q2: My starting material is 2-methylbenzyl cyanide. What are the major challenges with nitrating this compound directly?
Direct nitration of 2-methylbenzyl cyanide presents a significant challenge in controlling regioselectivity. The methyl group is an ortho-, para-director, while the cyanomethyl group (-CH₂CN) is weakly deactivating and also considered an ortho-, para-director.
-
Challenge: Isomer Formation: Nitration will likely produce a mixture of isomers, including 4-nitro, 6-nitro, and the desired 3-nitro product, as well as dinitrated byproducts. Separating these isomers can be extremely difficult and will lead to a low isolated yield of the target molecule.
-
Challenge: Hydrolysis: The nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) are strongly acidic and can hydrolyze the nitrile group, forming the corresponding carboxylic acid.[3][9]
For these reasons, direct nitration is generally not the preferred method for synthesizing a specific isomer like this compound.
Q3: How does the copper(I) catalyst work in the Sandmeyer reaction, and why is it crucial?
The copper(I) salt is a true catalyst that facilitates the displacement of the diazonium group with the cyanide nucleophile. The reaction proceeds via a radical-nucleophilic aromatic substitution (S_RNAr) mechanism.[6]
-
Single Electron Transfer (SET): The copper(I) cyanide transfers a single electron to the diazonium salt.[2]
-
Loss of Nitrogen: This forms a neutral diazo radical, which rapidly loses a molecule of nitrogen gas (N₂) to generate an aryl radical.
-
Cyanide Transfer: The aryl radical then abstracts a cyanide group from the newly formed copper(II) species, yielding the final benzonitrile product and regenerating the copper(I) catalyst.[8]
The presence of biaryl compounds as byproducts is strong evidence for the existence of this radical intermediate.[6] Without the copper(I) catalyst, this reaction does not proceed efficiently.
Q4: What analytical techniques are best for monitoring the reaction and confirming the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the appearance of the product.
-
Product Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The proton NMR will show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂) protons, and the methyl (-CH₃) protons, with specific chemical shifts and coupling patterns confirming the 2,3-substitution pattern.
-
Infrared (IR) Spectroscopy: This is excellent for confirming the presence of key functional groups. Look for a sharp, strong absorbance around 2250 cm⁻¹ for the nitrile (-C≡N) group and strong absorbances around 1530 cm⁻¹ and 1350 cm⁻¹ for the nitro (-NO₂) group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₉H₈N₂O₂).[10]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.
-
Summary of Key Reaction Parameters
| Parameter | Nucleophilic Substitution (on Benzyl Halide) | Sandmeyer Reaction (from Aniline) |
| Key Reagent | NaCN or KCN | NaNO₂, HCl (or H₂SO₄), CuCN |
| Solvent | Polar aprotic (DMSO, DMF, Acetonitrile) | Water, HCl (or H₂SO₄) |
| Temperature | 25 - 80 °C (substrate dependent) | Diazotization: 0-5 °C (Critical) Cyanation: 25 - 60 °C |
| Key Challenge | Reagent activity, solvent purity | Diazonium salt stability |
| Common Byproduct | Elimination products (minor) | Phenols, biaryls, tars |
References
- Wikipedia. Sandmeyer reaction. [Link]
- NRO Chemistry. Sandmeyer Reaction. YouTube. [Link]
- Organic Syntheses. p-NITROBENZYL CYANIDE. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- TMP Chem. 37.01 Sandmeyer Reactions. YouTube. [Link]
- Thieme. Synthesis of 1,3,5-Triazines. [Link]
- Wikipedia.
- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
- Organic Syntheses. Benzyl Cyanide. [Link]
- ResearchGate.
- ChemInform.
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Technical Support Center: Purification of 2-Methyl-3-nitrobenzyl cyanide
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-3-nitrobenzyl cyanide. We will address common challenges, provide troubleshooting solutions, and detail validated protocols to help you achieve high purity for this critical chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several common impurities are frequently encountered:
-
Isomeric Byproducts: If your synthesis involves the nitration of 2-methylbenzyl cyanide, the formation of other positional isomers (e.g., 2-methyl-4-nitrobenzyl cyanide, 2-methyl-5-nitrobenzyl cyanide) is a primary concern. The methyl group is an ortho-, para-director, but the conditions can lead to a mixture.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-methylbenzyl cyanide (if starting from it) or 2-methyl-3-nitrobenzyl halide (e.g., bromide or chloride) in the crude product.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the starting halide to form 2-methyl-3-nitrobenzyl alcohol, or hydrolysis of the nitrile group itself under harsh conditions.[2][3]
-
Isocyanide Byproduct: The cyanide ion is an ambident nucleophile, which can lead to the formation of the isomeric 2-methyl-3-nitrobenzyl isocyanide. This byproduct is known for its highly unpleasant odor.[4]
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., ethanol, DMF, toluene) are common.
Q2: What are the primary strategies for purifying crude this compound?
A2: A multi-step approach is typically the most effective strategy.
-
Liquid-Liquid Extraction (Acid/Base Wash): This is a crucial first step to remove specific types of impurities. An acidic wash (e.g., with dilute sulfuric acid) is highly effective at removing basic impurities and, specifically, hydrolyzing and removing isocyanides.[4][5] A subsequent basic wash (e.g., with sodium bicarbonate solution) neutralizes any remaining acid and removes acidic impurities.
-
Recrystallization: This is the most powerful technique for removing isomeric byproducts and other impurities with different solubility profiles from the desired product.[1] The choice of solvent is critical for success.
-
Column Chromatography: For very high purity requirements or when dealing with difficult-to-separate impurities, silica gel column chromatography can be employed.[6][7]
Q3: How do I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[8][9]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities through unexpected signals. Quantitative NMR (qNMR) can be used for an absolute purity determination.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main compound from non-volatile impurities. A diode array detector (DAD) can help in the initial identification of impurity peaks by comparing their UV spectra.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents or low-boiling point byproducts.[12][13]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| My final product is a brownish or yellowish oil instead of a solid. | High concentration of impurities, particularly isomeric byproducts or residual solvents, which are depressing the melting point. | 1. Confirm Identity: First, run a ¹H NMR to confirm the presence of the desired product. 2. Solvent Removal: Ensure all reaction solvents are thoroughly removed under vacuum. 3. Purify Further: If the product is present, the impurity level is too high for crystallization. Perform column chromatography to isolate the main compound, then attempt recrystallization.[14] |
| The product has a very strong, unpleasant "burnt rubber" smell. | This is a classic indicator of the presence of the 2-methyl-3-nitrobenzyl isocyanide byproduct. | Perform a liquid-liquid extraction workup. Vigorously wash the crude product (dissolved in a water-immiscible solvent like ethyl acetate) with an equal volume of warm (~50-60°C) 10% sulfuric acid. This hydrolyzes the isocyanide. Follow with a sodium bicarbonate wash to neutralize.[4][5] |
| My ¹H NMR spectrum shows multiple signals in the aromatic region and for the benzylic CH₂ group. | This strongly suggests the presence of positional isomers (e.g., 2-methyl-4-nitro, 2-methyl-6-nitro). | Meticulous recrystallization is required. You may need to test several solvent systems (see protocol below) and potentially perform multiple recrystallization cycles. If isomers are still present, column chromatography is the next logical step. |
| The yield after recrystallization is very low. | 1. The chosen solvent is too good; the product is highly soluble even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Change Solvent System: Switch to a solvent system where the product has lower solubility when cold (e.g., from pure ethanol to 80% aqueous ethanol). 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Concentrate: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again. 4. Pre-heat Funnel: If performing hot filtration, pre-heat the funnel and filter flask to prevent the product from crashing out.[14] |
Visualized Purification Workflow
The following diagram outlines the logical flow for purifying crude this compound, moving from initial workup to final purity analysis.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol: Purification by Washing and Recrystallization
This protocol describes a robust method for purifying crude this compound containing common impurities like isocyanides and positional isomers.
Part 1: Extractive Workup
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Acid Wash (Isocyanide Removal): Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sulfuric acid. Shake vigorously for 2-3 minutes. Allow the layers to separate and discard the lower aqueous layer. This step hydrolyzes the foul-smelling isocyanide byproduct.[4]
-
Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer. Swirl gently at first to release CO₂ gas, then shake more vigorously. This neutralizes any residual sulfuric acid. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude, washed solid.
Part 2: Recrystallization
The key to successful recrystallization is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For nitrobenzyl cyanides, aqueous ethanol is often an excellent choice.[1]
-
Solvent Selection: Place a small amount of the washed solid into a test tube. Add a few drops of a potential solvent (e.g., 95% ethanol). If it dissolves immediately, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is too poor. A good solvent will dissolve the solid upon heating but allow crystals to form upon cooling.
-
Dissolution: Place the washed solid into an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., 80% ethanol in water) needed to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would lower the recovery yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum to obtain the pure this compound.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Typical Recovery | Notes |
| 95% Ethanol | Moderate | Very High | Fair | Good for removing highly non-polar impurities. |
| 80% Ethanol / 20% Water | Low | High | Good to Excellent | Often the optimal choice. Water acts as an anti-solvent, reducing solubility at cold temperatures significantly.[1] |
| Methanol | Moderate | Very High | Fair | Can be effective; crystals for X-ray analysis have been obtained from methanol.[15] |
| Isopropanol | Low | Moderate | Good | A viable alternative to ethanol. |
References
- Organic Syntheses. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide.
- He, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o767.
- Science of Synthesis. (n.d.). Synthesis of 1,3,5-Triazines.
- SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN1546463A - Method for reducing benzyl alcohol in benzyl cyanide.
- Li, B., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2210.
- Google Patents. (n.d.). CN110511204A - The preparation method of benzyl cyanide.
- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Organic Syntheses Procedure.
- Google Patents. (n.d.). CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Bera, S., et al. (n.d.). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. The Royal Society of Chemistry.
- He, L. (2009). 2-Methyl-3-nitro-benzyl cyanide. PubMed.
- YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride.
- Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
- ElectronicsAndBooks. (n.d.). This compound.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
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Stability issues of 2-Methyl-3-nitrobenzyl cyanide under reaction conditions
This method should be able to separate the starting material from more polar hydrolysis products (amide, carboxylic acid) and many less polar byproducts. Method optimization may be required for specific reaction mixtures. [14]
References
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- Kasturi Aromatics.
- Organic Syntheses.p-NITROBENZYL CYANIDE. [Link]
- Logue, B. A., et al. (2010). The Analysis of Cyanide and its Breakdown Products in Biological Samples. Critical Reviews in Analytical Chemistry. [Link]
- Organic Syntheses.2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]
- Finetech Industry Limited.this compound | CAS: 23876-14-4. [Link]
- Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
- Local Pharma Guide.CAS NO. 23876-14-4 | this compound. [Link]
- Google Patents. (CN101219967B). The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Firmin, J. L., & Gray, D. O. (1976). The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. Biochemical Journal. [Link]
- Logue, B. A., et al. (2010). The Analysis of Cyanide and its Breakdown Products in Biological Samples.
- NIST.2-Methylbenzyl cyanide. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
- Mugberia Gangadhar Mahavidyalaya. (2020, April 21). Alkyl cyanides (nitriles) and isocyanides. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- LookChem. (2025, May 20). 2-Methyl-3-nitrobenzyl alcohol. [Link]
- Organic Syntheses.2-METHYL-2-(TRIMETHYLSILOXY)PENTAN-3-ONE. [Link]
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- Google Patents. (CN1257154C). Method for reducing benzyl alcohol in benzyl cyanide.
- Wikipedia.
- U.S. International Trade Commission. (1967).
- Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology. [Link]
- BYJU'S.NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
- Blessing Tuition & Tutorial Centre. (2026). PUBLIC & REVISION MODEL EXAM (2026) QUESTION PAPER -1 12th STD CHEMISTRY. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitro Compounds
Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of nitro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The nitration of organic compounds is a powerful and widely used transformation, but it is also one of the most energetic and potentially hazardous reactions performed in a laboratory.[1] Proper management of the reaction exotherm is not just critical for safety, but also for achieving high yield and selectivity.
This guide moves beyond simple procedural lists to explain the fundamental principles behind each recommendation, ensuring a deeper understanding and fostering a culture of safety and experimental excellence.
Troubleshooting Guide: Real-Time Problem Solving
This section is structured to help you diagnose and respond to specific issues you may encounter during a nitration experiment.
Issue 1: Sudden, Uncontrolled Temperature Spike (Thermal Runaway)
You observe the internal reaction temperature rising rapidly and it is not responding to adjustments in the cooling bath.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[2]
-
Maximize Cooling: Increase the cooling capacity to the maximum. This could involve lowering the temperature of your cryocool or adding more dry ice/salt to the cooling bath.[3]
-
Enhance Agitation: Increase the stirring rate to improve heat transfer to the cooling surfaces and prevent the formation of localized hot spots.[4]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This is a last-resort measure. The standard procedure is to slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[4] Caution: The dilution of strong acids is itself a highly exothermic process. This step must be performed with extreme care, behind a blast shield, and with appropriate personal protective equipment (PPE).[4]
Potential Causes & Preventative Measures:
-
Inadequate Cooling: The cooling system's capacity is insufficient for the reaction scale or rate of heat generation.
-
Rapid Reagent Addition: The nitrating agent was added too quickly, generating heat faster than it could be dissipated.[7]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[7]
-
Prevention: Use an overhead mechanical stirrer for viscous mixtures or larger scale reactions to ensure efficient mixing.
-
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[4]
-
Prevention: Ensure the reaction has initiated before adding the bulk of the nitrating agent. A slight initial temperature rise upon the first additions can be a good indicator.
-
Caption: Emergency response workflow for a temperature excursion.
Issue 2: Low Yield of Desired Nitro Compound
The reaction is complete, but the isolated yield is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: The reaction temperature may have been too low, significantly slowing the reaction rate, or the reaction time was insufficient.[3]
-
Solution: Before quenching, use an appropriate analytical method (e.g., TLC, GC, or NMR on a small aliquot) to confirm the disappearance of the starting material. If the reaction is stalled, consider allowing it to stir longer at the set temperature. Cautiously increasing the temperature in small increments can be considered, but must be done with extreme care.[8]
-
-
Side Reactions:
-
Cause: If the temperature was too high, side reactions such as oxidation or polynitration may have occurred, consuming the starting material and producing unwanted byproducts.[3][9] The formation of dark brown or black tars is often an indication of oxidative decomposition.[8]
-
Solution: Improve temperature control by using a more efficient cooling bath and ensuring the internal temperature, not just the bath temperature, is monitored and controlled.[4] Slower addition of the nitrating agent can also minimize temperature spikes.[3]
-
-
Incorrect Reagent Concentration:
-
Cause: The concentration of sulfuric acid is critical for generating the active nitronium ion (NO₂⁺).[10] Using acids that have absorbed atmospheric moisture can reduce their effective concentration and halt the reaction.[11]
-
Solution: Always use fresh, concentrated acids to prepare the nitrating mixture.[8]
-
Issue 3: Poor Regioselectivity or Formation of Polynitrated Products
The reaction produces a mixture of isomers or multiple nitro groups have been added to the aromatic ring.
Possible Causes & Solutions:
-
High Reaction Temperature: Temperature has a significant impact on the regioselectivity of nitration. Higher temperatures often lead to the formation of undesired isomers and increase the likelihood of polynitration, even in substrates that are not highly activated.[9][12]
-
Solution: Maintain a consistently low and stable reaction temperature. For highly activated substrates like phenols, temperatures below 0°C are often necessary to achieve mononitration.[12]
-
-
Incorrect Molar Ratio of Reagents:
-
Cause: Using a large excess of the nitrating agent can drive the reaction towards polynitration.[13]
-
Solution: Carefully control the stoichiometry. For mononitration, use a molar ratio close to 1:1 (substrate to nitric acid).
-
-
"Hot Spots" from Poor Mixing:
-
Cause: As with thermal runaway, localized areas of high nitrating agent concentration can lead to over-nitration in those spots, even if the bulk temperature is low.[4]
-
Solution: Ensure vigorous and efficient stirring throughout the entire reaction.
-
Caption: Key parameters for controlling reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What defines a "runaway reaction" in the context of nitration? A1: A runaway reaction is an uncontrolled, self-accelerating process where the heat generated by the nitration exceeds the heat removal capacity of the system.[7] This creates a positive feedback loop: the reaction speeds up as it gets hotter, generating even more heat, leading to a rapid increase in temperature and pressure that can result in an explosion.[2]
Q2: Why is a mixture of sulfuric and nitric acid typically used? A2: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is crucial because water can dilute the acids and inhibit the reaction.[10]
Q3: What are the best practices for setting up the cooling system? A3: The choice of cooling bath is critical. An ice-water bath is only suitable for maintaining temperatures at or slightly above 0°C. For sub-zero temperatures, an ice-salt bath (-15 to -5°C), a dry ice/acetone slush (-78°C), or a cryocool is necessary.[6] Always ensure the reaction flask is adequately immersed in the bath and that the internal temperature is monitored with a thermometer or thermocouple, not just the bath temperature.
Q4: How should a nitration reaction be quenched safely at the end of the experiment? A4: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[4] This method serves to both dilute the corrosive acids and dissipate the significant heat of dilution. The product can then typically be isolated via filtration if it's a solid, or by extraction with a suitable organic solvent.
Q5: Are there safer alternatives to traditional batch nitration? A5: Yes, continuous flow microreactors are emerging as a significantly safer technology for performing highly exothermic reactions like nitration.[5][14] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of hot spots and thermal runaway.[5] This technology enables reactions to be run at higher temperatures safely, often leading to faster reaction times and higher throughput.[15]
Data & Protocols
Table 1: Common Cooling Baths and Their Approximate Temperatures
| Cooling Medium | Typical Temperature Range (°C) | Notes |
| Ice / Water | 0 to 5 | For reactions requiring moderate cooling. |
| Ice / Saturated NaCl | -15 to -10 | A common and inexpensive choice for sub-zero temperatures.[6] |
| Dry Ice / Acetone | -78 | A standard for low-temperature synthesis.[6] |
| Dry Ice / Acetonitrile | -40 | Useful for intermediate low temperatures.[6] |
This data is for illustrative purposes. The actual temperature can vary based on the ratio of components and ambient conditions.
Experimental Protocol: General Procedure for Aromatic Nitration with Temperature Control
Disclaimer: This is a generalized procedure and must be adapted based on a thorough literature review and risk assessment for the specific substrate being used.
-
Preparation of Nitrating Mixture: In a flask, slowly add the required volume of concentrated sulfuric acid to the concentrated nitric acid while cooling the flask in an ice-salt bath. Always add acid to acid, never the other way around, and do so slowly with cooling.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with an overhead stirrer, a thermocouple to monitor internal temperature, and an addition funnel (or syringe pump), dissolve the aromatic substrate in a suitable solvent (if necessary) or in concentrated sulfuric acid. Cool this mixture to the desired reaction temperature (e.g., -5°C to 0°C) using an appropriate cooling bath.[3]
-
Slow Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material. The rate of addition should be controlled to ensure the internal temperature does not rise above the set point.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for the required duration. Monitor the reaction's progress by a suitable method (e.g., TLC or GC).
-
Work-up (Quenching): Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.
-
Isolation: Collect the product by vacuum filtration if it precipitates as a solid. Wash the solid with cold water to remove residual acid. If the product is an oil, transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
References
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- ACS Publications. (2025).
- PubMed. (2025).
- Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Alkene Nitration.
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- ResearchGate. (2025).
- ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Royal Society of Chemistry. (2022).
- BenchChem. (n.d.). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration.
- Google Patents. (n.d.).
- YouTube. (2024).
- MDPI. (n.d.).
- Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Asynt. (2024). What are the best tools for cooling chemical reactions?.
- Accurate determination of the kinetics of toluene nitration in a liquid–liquid microflow system. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling.
- Microchannel reactor for nitr
- Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system?.
- ILO Encyclopaedia of Occupational Health and Safety. (2011).
- Why is mononitration of phenol carried out at low temper
- BenchChem. (2025).
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- BenchChem. (n.d.). Technical Support Center: Optimizing Temperature Control for Selective Nitration.
- University of Rochester, Department of Chemistry. (n.d.).
- NIH. (2014).
- American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
- Wikipedia. (n.d.).
- Quora. (2018).
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- Nitr
- ResearchGate. (2025). Determination of Nitration Kinetics of p-Nitrotoluene with a Homogeneously Continuous Microflow.
- AIP Publishing. (n.d.).
- Kinetic Study of o-Nitrotoluene Nitration in a Homogeneously Continuous Microflow. (n.d.).
- ResearchGate. (2025). Review on Greener and Safer Synthesis of Nitro Compounds.
- Lneya. (n.d.). Heating and cooling system for chemical reaction kettle reaction process.
- Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds.
- KGROUP. (2006). Quenching Reactive Substances.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- ResearchGate. (2025). Safety Evaluation of an Unexpected Incident with a Nitro Compound.
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- Nitration and arom
- PubMed. (2011).
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Technical Support Center: Safe Quenching Procedures for 2-Methyl-3-nitrobenzyl Cyanide Reactions
Welcome to the technical support center for handling reactions involving 2-Methyl-3-nitrobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safe and effective quenching procedures. The information herein synthesizes established chemical principles with practical troubleshooting advice to ensure both the integrity of your experiment and the safety of your laboratory personnel.
Section 1: Core Hazard Assessment & Safety Principles
Before initiating any quenching procedure, it is imperative to understand the intrinsic reactivity of this compound. The molecule's functionality dictates the potential hazards during workup.
| Functional Group | Associated Hazards & Reactivity | Mitigation Strategy |
| Nitro Group (-NO₂) | Nitroaromatic compounds can be thermally unstable and are energetic materials.[1] Reactions involving them, such as nitrations, are often highly exothermic.[1] | Always maintain strict temperature control during the reaction and quenching steps. Avoid excessive heating. |
| Nitrile Group (-CN) | Can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid or its salt.[2][3] This process can be exothermic. More critically, basic conditions can potentially lead to the release of highly toxic hydrogen cyanide (HCN) gas.[4] | Use a well-ventilated chemical fume hood. Monitor for any characteristic almond-like odor, which indicates HCN evolution.[4] Choose quenching conditions (pH, temperature) that minimize unwanted hydrolysis if the nitrile is the desired functionality. |
| Benzylic Protons (-CH₂CN) | The protons on the methylene bridge are acidic and can be deprotonated by bases. The resulting carbanion is a reactive intermediate that can lead to undesired side reactions, including polymerization, especially with strong bases.[4] | When quenching reactions involving bases, add the reaction mixture slowly to the quenching solution at a low temperature (0-5 °C) to control the exotherm and minimize high localized concentrations of base.[4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the workup of reactions involving this compound.
Q1: What is the standard quenching procedure for an acidic reaction mixture containing this compound, such as after a nitration reaction?
A1: The standard and most reliable procedure is to pour the acidic reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice and water.[1][5] This method serves three critical purposes: it rapidly cools the mixture to prevent thermal runaway and the formation of byproducts; it dilutes the strong acids, effectively halting the reaction; and for many solid nitroaromatic compounds, the decreased solubility in the diluted aqueous mixture promotes precipitation, aiding in isolation.[5]
Q2: My quenching process is unexpectedly exothermic, with the temperature rising rapidly. What should I do?
A2: An uncontrolled temperature rise is a serious safety concern. Immediately slow down or stop the rate of addition. Ensure your quenching vessel is immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone). If you notice a significant exotherm, it is a sign that the quenching reaction is highly energetic, and you must proceed with extreme caution, adding the reaction mixture portion-wise at a much slower rate.[6] Always use a reaction vessel that is large enough to accommodate potential foaming or rapid boiling.
Q3: I detected a faint, almond-like odor during a basic quench of my reaction. What is happening and what is the immediate action?
A3: This is a critical safety alert. An almond-like odor is characteristic of hydrogen cyanide (HCN), a highly toxic gas.[4] This indicates that the nitrile group is being hydrolyzed or degraded under the basic conditions.
-
Immediate Action: Ensure your chemical fume hood sash is lowered to the appropriate working height to maximize airflow and containment. Cease the addition immediately. If you feel unwell, evacuate the area and seek medical attention, informing them of potential cyanide exposure.
-
Causality: Even weak aqueous bases can cause hydrolysis of cyanides, leading to the formation of HCN.[4] To mitigate this, consider using a milder quenching agent or a non-aqueous workup if your experimental goals allow.
Q4: My product "oiled out" or failed to precipitate after I quenched the reaction in ice water. How should I proceed with isolation?
A4: If your product does not precipitate, it is likely either a liquid/oil at the quenching temperature or it remains soluble in the aqueous mixture.[5] The recommended procedure is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it several times with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5][7] Combine the organic extracts and proceed with standard washing (e.g., with water and brine), drying over an anhydrous agent like sodium sulfate, and solvent removal.[5][8]
Q5: My yield is significantly lower than expected, and I suspect the product decomposed during workup. What are the likely side reactions?
A5: Low yield after workup often points to product instability under the chosen quenching or washing conditions.[9] For this compound, the two primary degradation pathways are:
-
Hydrolysis of the Nitrile: Both strong acids and bases can hydrolyze the nitrile to the corresponding carboxylic acid, especially at elevated temperatures.[3][10] If your workup involves prolonged exposure to harsh pH, you may be losing product to this pathway.
-
Base-Initiated Polymerization: As mentioned in the hazard assessment, strong bases can deprotonate the benzylic position, leading to polymerization and the formation of a dark, intractable tar.[4]
-
Troubleshooting: Before a full-scale workup, it is wise to test the stability of your product. Take a small aliquot of the reaction mixture, quench it, and treat it with the intended acidic or basic wash. Monitor the sample by TLC to see if a new spot appears or the product spot diminishes.[9]
Section 3: Detailed Quenching Protocols
These protocols provide step-by-step methodologies for common scenarios. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. [11] All procedures must be performed in a certified chemical fume hood.[11]
Protocol A: Standard Quench for Acidic Reaction Mixtures
This protocol is suitable for neutralizing reactions conducted in strong acids (e.g., H₂SO₄/HNO₃ nitration mixtures).
-
Preparation: Prepare a beaker with a stirred slurry of crushed ice and water, approximately 5-10 times the volume of your reaction mixture.[5] Place this beaker in a secondary container and an ice bath for added temperature control.
-
Cooling: Cool the completed reaction mixture to 0-10 °C in a separate ice bath.
-
Quenching: Using a dropping funnel or pipette, add the cooled reaction mixture slowly and dropwise to the vigorously stirred ice slurry.[1] Monitor the temperature of the slurry, ensuring it does not rise significantly.
-
Isolation (Precipitate): If a solid precipitates, continue stirring for 15-30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.[7] Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[5]
-
Isolation (No Precipitate): If no solid forms, proceed with liquid-liquid extraction as described in FAQ Q4.[5]
-
Neutralization Wash: After isolating the crude product in an organic solvent, wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with saturated brine to aid in drying.[5]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[8]
Protocol B: Cautious Quench for Basic Reaction Mixtures
This protocol is designed to minimize the risks of HCN evolution and polymerization when quenching reactions containing bases.
-
Preparation: Prepare a quenching solution of a weakly acidic buffer (e.g., saturated aqueous ammonium chloride, NH₄Cl) or very dilute acid (e.g., 1M HCl) in a beaker. The volume should be sufficient to neutralize all the base in the reaction. Cool this solution to 0-5 °C in an ice bath.
-
Cooling: Cool the completed reaction mixture to 0-5 °C.
-
Quenching: Crucially, add the cooled reaction mixture slowly to the stirred, cold quenching solution. Never add the quenching solution to the reaction mixture, as this can create localized "hot spots" of high base concentration.[4]
-
Monitoring: Monitor the quench for any gas evolution or excessive heat. If observed, halt the addition immediately and allow the temperature to subside.
-
Workup: Once the addition is complete and the mixture is neutralized (check pH), proceed with liquid-liquid extraction using an appropriate organic solvent.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous salt and remove the solvent.
Section 4: Visualized Workflows and Troubleshooting
General Quenching Workflow
The following diagram outlines the decision-making process for a standard quenching procedure.
Caption: Decision tree for troubleshooting unexpected reaction outcomes.
Section 5: Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Aqueous Waste: The neutralized aqueous layer from the workup may contain residual organic compounds and salts. It must be collected in a designated aqueous hazardous waste container. [12]* Organic Waste: All organic solvents and solutions should be collected in a designated non-halogenated or halogenated organic waste container, as appropriate.
-
Solid Waste: Filter paper, used drying agents, and contaminated consumables should be disposed of in a designated solid hazardous waste container.
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste. [13]* Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents. [13]Never mix incompatible waste streams. [13] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal. [12]
References
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
- How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual.
- Nitrile to Acid - Common Conditions. Organic Chemistry Portal.
- The Hydrolysis of Nitriles. Chemistry LibreTexts.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Hazardous Waste Disposal Procedures. University of North Dakota.
- Hazardous Waste Disposal Guide. Dartmouth College.
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Work-up procedures for 2-Methyl-3-nitrobenzyl cyanide synthesis
As a Senior Application Scientist, this guide provides a comprehensive technical support center for the work-up and purification of 2-Methyl-3-nitrobenzyl cyanide. The synthesis of this compound, typically achieved through the nitration of 2-methylbenzyl cyanide, presents several challenges during the isolation phase. This document is structured to provide direct, actionable solutions to common problems encountered in the laboratory, ensuring researchers can achieve high purity and yield.
Physicochemical Data of Key Compounds
A clear understanding of the physical properties of the starting material and the desired product is fundamental for designing an effective work-up and purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Notes |
| 2-Methylbenzyl cyanide | C₉H₉N | 131.17 | Colorless to pale yellow liquid | Starting material. Purity is critical for a clean reaction.[1][2] |
| This compound | C₉H₈N₂O₂ | 176.17 | Solid | Desired product.[3][4] |
| ortho/para-Nitro Isomers | C₉H₈N₂O₂ | 176.17 | Often oily or lower melting solids | Common byproducts of the nitration reaction.[5] |
| 2-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Solid | Potential hydrolysis byproduct. |
Standard Work-Up & Purification Protocol
This protocol outlines a standard, field-proven methodology for the isolation and purification of this compound following its synthesis via mixed-acid nitration.
Objective: To isolate and purify this compound from the acidic reaction mixture, removing unreacted starting materials, isomeric byproducts, and acid residues.
Materials:
-
Reaction mixture (containing this compound in H₂SO₄/HNO₃)
-
Crushed ice/ice water
-
Ethyl acetate (or Dichloromethane/DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (95% or as determined for recrystallization)
-
Büchner funnel, filter paper, separatory funnel, round-bottom flask, rotary evaporator
Step-by-Step Procedure:
-
Quenching the Reaction:
-
Carefully and slowly pour the acidic reaction mixture onto a large volume of crushed ice (typically 5-10 times the volume of the acid mixture) in a large beaker with vigorous stirring.[5]
-
Causality: This step is critical for several reasons. It rapidly dilutes the strong acids, halting the reaction and preventing over-nitration or degradation. The low temperature minimizes the hydrolysis of the nitrile group to the corresponding carboxylic acid.[1][6] The product, being organic and insoluble in water, will precipitate out of the aqueous solution.[5]
-
-
Initial Product Isolation (Filtration):
-
Allow the ice to melt completely. The product may appear as a solid precipitate or a pasty mass.[5]
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with several portions of cold water to remove the bulk of the residual acids.
-
-
Liquid-Liquid Extraction:
-
Transfer the crude, filtered product into a separatory funnel.
-
Dissolve the product in a suitable organic solvent like ethyl acetate. Add enough water to dissolve any remaining inorganic salts.
-
Separate the organic layer from the aqueous layer. Extract the aqueous layer at least one more time with the organic solvent to recover any dissolved product.[7]
-
Causality: This step transfers the desired organic product into an immiscible organic phase, leaving water-soluble impurities (acids, salts) in the aqueous phase.
-
-
Neutralization and Washing:
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the layers carefully after each wash.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and transfer the dried organic solution to a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.[9]
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol (e.g., 80-95%).[5]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
Causality: Recrystallization is a highly effective method for separating the desired product from isomeric impurities and other organic contaminants, which will have different solubilities in the chosen solvent system.[1][5]
-
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.
Q1: My final product yield is very low. What are the likely causes during the work-up?
A1: Low yield can be attributed to several factors during the work-up and purification stages:
-
Product Loss During Quenching: If the product is finely dispersed or partially soluble in the acidic water, some may be lost during the initial filtration. Ensure the product has fully precipitated before filtering.
-
Incomplete Extraction: this compound may have some solubility in the aqueous phase. It is crucial to perform multiple extractions (at least 2-3 times) with the organic solvent to ensure complete recovery from the aqueous layer.[9]
-
Emulsion Formation: During the washing steps, particularly the bicarbonate wash, emulsions can form at the interface, trapping the product. To break emulsions, add a small amount of brine and swirl gently, or allow the funnel to stand for an extended period.
-
Loss During Recrystallization: Using too much hot solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling.[5] Always use the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, ensure the solution is thoroughly cooled to maximize precipitation.
Q2: After removing the solvent, my product is an oil or a sticky solid, not the expected crystalline solid. Why?
A2: This is a common issue in nitration reactions and typically points to the presence of impurities that depress the melting point of the final product.
-
Isomeric Impurities: The primary cause is often the co-formation of other nitro isomers (e.g., 2-methyl-5-nitrobenzyl cyanide or 4-methyl-3-nitrobenzyl cyanide). These isomers can form an oily eutectic mixture with the desired product.[5]
-
Solution: A careful recrystallization is the most effective solution.[1] You may need to experiment with different solvent systems (e.g., ethanol-water mixtures, isopropanol) to find one that effectively separates the isomers. Column chromatography is another, more rigorous, purification option.
-
-
Residual Solvent: Incomplete removal of the extraction solvent (like ethyl acetate) or the recrystallization solvent (ethanol) will result in an oily or wet product.
-
Solution: Ensure the product is dried thoroughly under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious not to melt the product.
-
-
Presence of Oily Byproducts: High reaction temperatures can lead to the formation of tarry, oily side products.[1]
-
Solution: While difficult to remove, these can sometimes be separated by triturating the crude oil with a solvent in which the desired product is sparingly soluble but the oil is soluble (e.g., cold hexanes or diethyl ether).
-
Q3: My NMR analysis shows contamination with the starting material, 2-methylbenzyl cyanide. How do I remove it?
A3: This indicates an incomplete nitration reaction. While optimizing the reaction itself is the best solution, you can address this during purification.
-
Recrystallization: The starting material and the nitrated product have significantly different polarities and solubilities. A well-executed recrystallization should effectively separate the less polar 2-methylbenzyl cyanide (which will tend to stay in the mother liquor) from the more polar nitrated product.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a highly effective method. A solvent system of increasing polarity (e.g., starting with a hexane/ethyl acetate mixture) will elute the less polar starting material first, followed by the desired nitrated product.
Frequently Asked Questions (FAQs)
Q: What is the best organic solvent for the liquid-liquid extraction step?
A: Ethyl acetate is a commonly used and effective solvent for extracting substituted benzyl cyanides.[7] It has good solvating power for the product, is relatively non-toxic, and is easily removed on a rotary evaporator. Dichloromethane (DCM) is also effective but is a suspected carcinogen and should be handled with appropriate care in a fume hood.
Q: Why is a sodium bicarbonate wash necessary?
A: The reaction is performed in a mixture of concentrated sulfuric and nitric acids. Even after quenching in water and filtering, significant amounts of acid will remain adsorbed to the crude product. The sodium bicarbonate wash is a crucial neutralization step.[8] It converts the residual strong acids into their corresponding sodium salts, which are highly soluble in water and are thus removed into the aqueous phase, preventing product degradation and simplifying subsequent purification.
Q: The product is a dark brown/red color. Can this be improved?
A: The dark color is usually due to the formation of highly colored nitrated byproducts or polymeric tars, often a result of the reaction temperature being too high.[1] While recrystallization can improve the color, sometimes the impurities co-crystallize with the product. In such cases, you can try treating a solution of the crude product in an organic solvent with a small amount of activated charcoal, followed by hot filtration to remove the charcoal (and adsorbed color) before proceeding with the recrystallization.
Q: What are the most critical safety precautions during the work-up?
A:
-
Handling Strong Acids: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching process is exothermic; perform it slowly and with efficient stirring in an ice bath to control the temperature.
-
Cyanide Compounds: Benzyl cyanides are toxic.[10] Avoid inhalation of dust or vapors and prevent skin contact. All manipulations should be performed in a well-ventilated fume hood.
-
Solvent Handling: Organic solvents are flammable. Ensure there are no ignition sources nearby when performing extractions or rotary evaporation.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the work-up of this compound.
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Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Methyl-3-nitrobenzyl Cyanide: HPLC vs. Alternative Chromatographic Techniques
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-Methyl-3-nitrobenzyl cyanide is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of even trace-level impurities, such as positional isomers or unreacted starting materials, can have profound implications for downstream reactions, biological activity, and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the industry workhorse, with other powerful analytical techniques for the comprehensive purity assessment of this compound.
Our narrative is grounded in the principles of scientific integrity, offering not just protocols, but the causal reasoning behind methodological choices. We will explore the strengths and limitations of each technique, supported by experimental data, to empower researchers and drug development professionals in selecting the optimal analytical strategy for their specific needs.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the preeminent technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound.[1][2] Its high resolution, robustness, and quantitative accuracy make it indispensable for separating the main analyte from structurally similar impurities.
The Principle of Separation: In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[1] Compounds with greater hydrophobicity are retained longer on the column. For this compound, the aromatic ring and methyl group provide sufficient hydrophobicity for strong retention and excellent separation from more polar or less retained impurities.
Rationale for Method Design: A well-designed HPLC method is a self-validating system. The selection of each parameter is critical for achieving the desired separation.
-
Column Chemistry (C18): A C18 (octadecylsilane) column is the logical first choice due to its strong hydrophobic character, which is ideal for retaining aromatic compounds. This allows for the use of a highly aqueous mobile phase at the start of a gradient, ensuring the retention of even closely related, slightly more polar impurities.
-
Mobile Phase Gradient: An isocratic elution (constant mobile phase composition) may not provide sufficient resolution to separate all potential impurities in a single run. A gradient elution, starting with a higher percentage of aqueous phase and gradually increasing the organic solvent (e.g., acetonitrile), is employed to first elute polar impurities and then the main analyte, followed by any non-polar impurities.[2]
-
UV Detection: The nitroaromatic chromophore in this compound and its likely impurities provides strong UV absorbance, making UV detection a sensitive and reliable choice. A wavelength of 254 nm is often a good starting point for aromatic compounds.[2][3]
Illustrative HPLC Workflow
Sources
A Comparative Guide to the GC-MS Analysis of 2-Methyl-3-nitrobenzyl Cyanide and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
2-Methyl-3-nitrobenzyl cyanide is a substituted aromatic nitrile, a class of compounds often used as intermediates in organic synthesis, particularly in the pharmaceutical industry.[1] The purity of such intermediates is paramount, as even trace-level impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideal for impurity profiling of such molecules.[3][4] This guide details a comparative approach to method development for the qualitative and quantitative analysis of this compound and its process-related byproducts.
Predicting Byproducts: A Synthesis-Based Approach
To develop a robust analytical method, one must first anticipate the potential impurities. The synthesis of this compound likely involves the nitration of a 2-methylbenzyl precursor. For instance, the nitration of benzyl cyanide itself with a mixture of nitric and sulfuric acids is known to produce a mixture of ortho- and para-nitrobenzyl cyanide isomers.[5]
Based on analogous syntheses, the primary byproducts in the production of this compound are likely to be:
-
Isomeric Byproducts: Nitration of 2-methylbenzyl cyanide or a related precursor can lead to the formation of other isomers, such as 2-Methyl-5-nitrobenzyl cyanide or 2-Methyl-6-nitrobenzyl cyanide.
-
Unreacted Starting Materials: Incomplete reactions could leave residual 2-methylbenzyl cyanide or other precursors.
-
Oxidation Products: The strong oxidizing conditions of nitration could lead to the formation of corresponding benzoic acids or benzaldehydes.
-
Dinitro Compounds: Over-nitration can result in the formation of dinitrated species.
A successful GC-MS method must be able to chromatographically resolve the main component from these potential impurities.
Comparative GC-MS Methodologies
The analysis of nitroaromatic compounds by GC-MS can be challenging due to their potential thermal lability.[6][7] Therefore, the selection of appropriate GC conditions is critical. Below is a comparison of key parameters and a recommended starting point.
| Parameter | Standard Method | Optimized Method for Nitroaromatics | Rationale for Optimization |
| Injection Mode | Split | Splitless or Pulsed Splitless | Minimizes thermal stress on the analyte in the injector port and enhances sensitivity for trace analysis.[8] |
| Injector Temperature | 250 °C | 200-220 °C | A lower temperature reduces the risk of thermal degradation of the nitro group. |
| Column | General Purpose (e.g., 5% Phenyl Polysiloxane) | Mid-Polarity (e.g., 50% Phenyl Polysiloxane) or WAX column | A more polar stationary phase can improve the separation of isomers and other closely related byproducts.[9] |
| Oven Program | Rapid Ramp (e.g., 20 °C/min) | Slow, controlled ramp (e.g., 5-10 °C/min) | A slower temperature ramp enhances the resolution between closely eluting isomers. |
| Carrier Gas | Helium | Helium or Hydrogen | Hydrogen can offer faster analysis times, but helium is often preferred for its inertness. |
| MS Ionization | Electron Ionization (EI) | Electron Ionization (EI) | EI provides reproducible fragmentation patterns for library matching and structural elucidation. |
Experimental Workflow
The following diagram outlines the recommended workflow for the GC-MS analysis of this compound.
Caption: Optimized workflow for GC-MS analysis.
Step-by-Step Analytical Protocol
This protocol is a robust starting point for the analysis. Method validation according to ICH guidelines is necessary for use in a regulated environment.[10]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh a sample of the test material and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
-
Injector Temperature: 220 °C.
-
Injection Mode: Pulsed Splitless (25 psi for 0.5 min).
-
Column: Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks and compare their mass spectra to a library (e.g., NIST) and to the predicted fragmentation patterns.
-
Quantify impurities using the calibration curve of the main component (as area percent) or with specific reference standards if available.
-
Mass Spectral Fragmentation Analysis
Understanding the fragmentation of this compound is key to its identification and the structural elucidation of its byproducts. The fragmentation of benzyl cyanide typically shows a strong molecular ion peak (m/z 117) and a prominent peak at m/z 90 due to the loss of HCN.[11] The presence of the methyl and nitro groups will influence this pattern.
Expected Fragmentation of this compound (C₉H₈N₂O₂, MW: 176.17 g/mol ):
-
Molecular Ion (M+): A peak at m/z 176 should be observed.
-
Loss of NO₂: A significant fragment at m/z 130 (M - 46) is expected due to the loss of the nitro group.
-
Tropylium-like Ions: Rearrangements can lead to characteristic aromatic fragments. A peak at m/z 104 (loss of NO₂ and CN) is possible.
-
Benzyl Cation Derivative: A fragment at m/z 105 corresponding to the methylbenzyl cation could be present.
Caption: Proposed EI fragmentation of the analyte.
Conclusion
This guide provides a scientifically-grounded starting point for the development of a robust GC-MS method for the analysis of this compound and its byproducts. By understanding the synthesis of the compound and the principles of GC-MS analysis for related molecules, researchers can develop and validate a method that ensures the purity and quality of this important chemical intermediate. The proposed method emphasizes a cautious approach to thermal conditions to prevent analyte degradation while employing a mid-polarity column to achieve optimal separation of potential isomers and impurities.
References
- Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry.
- Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Impurity Profiling of Pharmaceuticals.
- European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
- National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem.
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE.
- MassBank. (n.d.). Benzyl cyanides.
- ResearchGate. (n.d.). GC Chromatogram of C-alkylation of benzyl cyanide.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2025). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
- ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
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- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
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- 11. massbank.eu [massbank.eu]
A Comparative Guide to the Quantitative Analysis of 2-Methyl-3-nitrobenzyl Cyanide in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity control. 2-Methyl-3-nitrobenzyl cyanide (M.W. 176.17 g/mol , Formula: C₉H₈N₂O₂) is a key intermediate whose chemical structure, featuring a nitro group and a cyano group, presents unique analytical challenges.[1] Its accurate quantification within complex reaction matrices—often containing starting materials, regioisomers, and byproducts—is critical for ensuring the final product's quality and the process's economic viability.
This guide provides a comparative analysis of the primary chromatographic techniques for the quantitative determination of this compound. We will delve into the mechanistic basis for method selection, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in establishing robust, reliable, and validated analytical systems.[2][3]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an optimal analytical method is governed by the physicochemical properties of the analyte and the composition of the sample matrix. For this compound, key considerations include:
-
Polarity and Solubility: The presence of both a nitro (-NO₂) and a cyano (-CN) group imparts significant polarity to the molecule. This suggests good solubility in polar organic solvents, making it a suitable candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Thermal Stability: While many benzyl cyanides are amenable to Gas Chromatography (GC), the nitroaromatic moiety raises concerns about thermal lability.[4][5] Degradation in a hot GC injection port can lead to inaccurate quantification. Therefore, thermal stability must be carefully evaluated.
-
Chromophores for Detection: The aromatic ring and the nitro group act as strong chromophores, making UV-Vis detection a highly effective and straightforward quantification technique for HPLC.
-
Potential Impurities: The synthesis of this compound, likely proceeding via the nitration of 2-methylbenzyl cyanide or a related precursor, can generate regioisomers (e.g., 2-methyl-5-nitrobenzyl cyanide, 4-methyl-3-nitrobenzyl cyanide).[1][6][7] The chosen analytical method must possess sufficient selectivity to resolve the target analyte from these structurally similar compounds.
Based on these principles, RP-HPLC and GC are the most viable chromatographic techniques. The following sections will compare their performance characteristics in detail.
Workflow for Analytical Method Selection and Sample Analysis
The logical flow from receiving a sample to generating a validated quantitative result is critical. This process involves initial method screening, development, and subsequent validation to ensure the data is fit for its intended purpose.[8]
Caption: General workflow for analytical method selection and routine sample analysis.
Head-to-Head Comparison: HPLC-UV vs. GC-FID
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are the workhorse techniques for quantitative analysis in process chemistry. While both can be optimized for this application, they offer distinct advantages and disadvantages.
GC-FID: This technique offers high resolution and, with an FID detector, provides a near-universal response for organic compounds. Its primary limitation is the requirement that the analyte be volatile and thermally stable. For nitroaromatics, there is a risk of on-column or in-injector degradation, which can compromise accuracy.[9]
HPLC-UV: This method is exceptionally well-suited for polar, non-volatile, or thermally sensitive compounds. Given the strong UV absorbance of this compound, HPLC-UV provides excellent sensitivity and selectivity. It is generally the more robust and reliable choice for this specific analyte.[10]
Illustrative Performance Data
The following table summarizes the expected performance of optimized HPLC-UV and GC-FID methods for the analysis of this compound. This data is illustrative and serves as a benchmark for what a validated method should achieve.[11][12]
| Parameter | HPLC-UV Method | GC-FID Method | Justification & Causality |
| Specificity | Excellent | Good to Excellent | HPLC excels at resolving polar isomers common in nitration reactions. GC resolution is high, but co-elution is possible if isomers have similar boiling points. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity when properly optimized. |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.1 µg/mL | The strong chromophore of the analyte leads to high sensitivity in UV detection. FID is sensitive but generally less so than UV for this compound class. |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | ~0.3 µg/mL | LOQ is typically 3-5 times the LOD, maintaining the relative sensitivity advantage of HPLC-UV.[8] |
| Precision (%RSD) | < 1.0% | < 1.5% | Modern autosamplers and instrumentation allow for excellent injection precision in both systems. HPLC typically shows slightly better repeatability. |
| Accuracy / Recovery | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy is contingent on a stable, non-degrading analyte. Any thermal degradation in the GC inlet will negatively impact accuracy. |
| Robustness | High | Moderate | HPLC methods are less susceptible to minor variations in temperature. GC methods can be sensitive to inlet temperature, gas flow rates, and liner contamination. |
Experimental Protocols: A Self-Validating System
A trustworthy protocol is a self-validating one, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis.[2]
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is recommended as the primary choice due to its robustness and suitability for the analyte's properties.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 70 12.0 70 12.1 40 | 15.0 | 40 |
4. Sample and Standard Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard into the expected sample concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute an accurately weighed portion of the reaction mixture with the diluent to bring the analyte concentration into the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. System Suitability Test (SST):
-
Make five replicate injections of a mid-level calibration standard.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 1.0%
-
Protocol 2: Gas Chromatography (GC-FID)
This method is a viable alternative if the analyte is confirmed to be thermally stable under the analysis conditions.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Analytical Column: Fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Gases:
-
Carrier Gas: Helium or Hydrogen, constant flow mode (~1.2 mL/min).
-
Makeup Gas: Nitrogen.
-
FID Gases: Hydrogen and Air.
-
Solvent: Acetonitrile or Dichloromethane (GC Grade).
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C (Note: Test lower temperatures, e.g., 220 °C, to check for degradation).
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Detector Temperature: 300 °C
4. Sample and Standard Preparation:
-
Prepare stock and working standards as described in the HPLC protocol, using the appropriate GC-grade solvent.
-
Prepare reaction mixture samples similarly, ensuring filtration to protect the GC inlet liner and column.
5. System Suitability Test (SST):
-
Make five replicate injections of a mid-level standard.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.8
-
%RSD of peak areas: ≤ 1.5%
-
Logical Framework for Method Validation
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[3] The validation process provides documented evidence of the method's performance.
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion and Recommendations
For the routine, high-throughput quantitative analysis of this compound in reaction mixtures, Reverse-Phase HPLC with UV detection is the superior and recommended method. Its key advantages are its direct applicability to polar analytes, operation at ambient temperature which eliminates the risk of thermal degradation, and high sensitivity due to the analyte's strong UV chromophores. This method provides the highest degree of confidence in the accuracy and reliability of the generated data.
Gas Chromatography should be considered a secondary or orthogonal technique. It can be valuable for impurity profiling if certain potential byproducts are more volatile or better resolved by GC. However, its use for primary quantification of the target analyte requires a thorough investigation of thermal stability to ensure data integrity. In all cases, a rigorous method validation following established guidelines is mandatory to ensure compliance and the generation of trustworthy results.[2][8]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- CymitQuimica. (n.d.). 2-Methyl-3-nitrobenzylcyanide.
- Al-Din, F., & Welling, P. (1988). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 459, 289-300.
- BenchChem. (2025). A Comparative Guide to Spectroscopic Methods for Assessing the Regioselectivity of Aromatic Nitration.
- ResearchGate. (n.d.). GC Chromatogram of C-alkylation of benzyl cyanide.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- Nelson Labs. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
- Jönsson, S., Gustavsson, L., & van Bavel, B. (2006). Analysis of nitroaromatic compounds in complex samples using solid-phase microextraction and isotope dilution quantification gas chromatography-electron-capture negative ionisation mass spectrometry. Journal of Chromatography A, 1113(1-2), 175-182.
- SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column.
- Sahoo, N. K., et al. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical and Analytical Chemistry.
- ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Supelco. (n.d.). Benzyl cyanide, analytical standard.
- BenchChem. (2025). Comparison of different derivatization agents for GC-MS cyanide analysis.
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE.
- Zhang, G. (2010). Preparation of p-nitrobenzylcyanide by para-orientation nitration of benzylcyanide. Chemical Research in Chinese Universities, 26(4), 635-637.
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- 9. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to 2-Methyl-3-nitrobenzyl Cyanide and Its Isomers for Researchers
Abstract
This guide provides a comprehensive comparison of 2-Methyl-3-nitrobenzyl cyanide with its constitutional isomers. As crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals for conditions like Parkinson's disease, a thorough understanding of their distinct properties is paramount.[1] This document delves into a comparative analysis of their synthesis, physicochemical characteristics, spectroscopic signatures, and chemical reactivity. By presenting supporting experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with the technical insights necessary for the accurate identification, handling, and application of these versatile compounds.
Introduction: The Significance of Isomeric Purity in Synthesis
In the realm of medicinal chemistry and fine chemical synthesis, constitutional isomers—molecules sharing the same formula but differing in the connectivity of their atoms—often exhibit vastly different physical, chemical, and biological properties. The methyl-nitrobenzyl cyanide scaffold (C₉H₈N₂O₂) is a prime example, where the relative positions of the methyl and nitro substituents on the aromatic ring dictate the molecule's electronic landscape and, consequently, its reactivity and utility.
This compound, in particular, has been identified as a key precursor in the synthesis of therapeutic agents.[1] However, synthetic routes, such as the nitration of 2-methylbenzyl cyanide, can often yield a mixture of isomers. Therefore, a robust understanding of the unique characteristics of each isomer is not merely an academic exercise but a critical necessity for process optimization, quality control, and the unambiguous synthesis of the desired target molecule. This guide provides the foundational data to differentiate and understand these closely related compounds.
Molecular Structures: A Visual Comparison
The primary isomers of concern, alongside the parent compound this compound, are those where the methyl and nitro groups are rearranged around the phenylacetonitrile core. The structures below illustrate these key differences in substitution patterns.
Figure 1: Chemical structures of this compound and its common isomers.
Synthesis and Mechanistic Considerations
The preparation of methyl-nitrobenzyl cyanides typically involves two primary strategies: the nitration of a methylbenzyl cyanide precursor or the cyanation of a methyl-nitrobenzyl halide.
General Synthetic Pathway: Nitration of Methylbenzyl Cyanide
The direct nitration of a methylbenzyl cyanide isomer is a common approach. The directing effects of the alkyl (-CH₃) and cyanomethyl (-CH₂CN) groups, both of which are ortho-, para-directing, will influence the final position of the incoming nitro group. However, the cyanomethyl group is weakly deactivating, while the methyl group is activating, leading to complex product mixtures that necessitate careful control of reaction conditions and subsequent purification.
A typical procedure involves the slow addition of the methylbenzyl cyanide to a cold mixture of concentrated nitric and sulfuric acids.[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Figure 2: General workflow for the synthesis of methyl-nitrobenzyl cyanides via nitration.
Protocol: Synthesis of p-Nitrobenzyl Cyanide
While a specific protocol for this compound is proprietary, the well-documented synthesis of p-nitrobenzyl cyanide from benzyl cyanide illustrates the fundamental principles of this reaction class.[2][3]
Objective: To synthesize p-nitrobenzyl cyanide via electrophilic nitration of benzyl cyanide.
Materials:
-
Benzyl cyanide (100 g, 0.85 mole)
-
Concentrated Nitric Acid (275 mL, sp. gr. 1.42)
-
Concentrated Sulfuric Acid (275 mL, sp. gr. 1.84)
-
Crushed Ice (1200 g)
-
95% Ethanol for recrystallization
-
2 L round-bottomed flask with mechanical stirrer and dropping funnel
-
Ice bath
Procedure:
-
Preparation of Nitrating Mixture: In the 2 L flask, combine the concentrated nitric acid and sulfuric acid. Cool the mixture to 10°C using an ice bath.
-
Addition of Substrate: Slowly add the benzyl cyanide from the dropping funnel to the stirred, cold acid mixture. The rate of addition must be carefully controlled to maintain the reaction temperature between 10°C and 20°C. This step typically takes about one hour.
-
Causality: This slow, cooled addition is crucial to prevent overheating, which would lead to the formation of dinitro byproducts and increase the risk of a runaway reaction.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture for an additional hour at room temperature to ensure the reaction goes to completion.
-
Quenching and Precipitation: Pour the reaction mixture slowly and carefully onto 1200 g of crushed ice in a large beaker. A pasty solid, which is a mixture of ortho- and para-nitrobenzyl cyanide, will precipitate.[2]
-
Isolation and Purification: Filter the crude product using a Büchner funnel and press the solid to remove excess acid and oily byproducts.
-
Recrystallization: Dissolve the crude solid in approximately 500 mL of boiling 95% ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to crystallize the p-nitrobenzyl cyanide. The ortho-isomer and other impurities tend to remain in the mother liquor. Filter the crystals, wash with a small amount of cold ethanol, and dry. The expected yield is 50-54%.[2]
Comparative Physicochemical and Spectroscopic Properties
The position of the substituents significantly impacts the physical properties and spectroscopic signatures of the isomers. These differences are key to their identification and separation.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₈N₂O₂ | 176.17 | - | - | - |
| 4-Methyl-3-nitrobenzyl cyanide | C₉H₈N₂O₂ | 176.17 | - | - | - |
| o-Nitrobenzyl cyanide | C₈H₆N₂O₂ | 162.15 | - | 83-84 | - |
| m-Nitrobenzyl cyanide | C₈H₆N₂O₂ | 162.15 | - | 62[4] | - |
| p-Nitrobenzyl cyanide | C₈H₆N₂O₂ | 162.15 | Beige Powder/Solid[5] | 114 - 118[5] | 195 - 197 @ 16 hPa[5] |
Data for some methyl-substituted isomers is sparse in publicly available literature, highlighting the value of internal analytical data generation.
Spectroscopic Signatures
Spectroscopic analysis is the most powerful tool for distinguishing between these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct NMR spectra. Similarly, vibrational modes and mass spectrometric fragmentation patterns provide confirmatory evidence.
4.2.1. ¹H NMR Spectroscopy
The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic. The chemical shifts and, crucially, the splitting patterns (multiplicity) of the aromatic protons allow for unambiguous assignment of the substitution pattern.
-
This compound: Would be expected to show three distinct aromatic protons, likely a doublet, a triplet, and another doublet, with coupling constants characteristic of ortho and meta relationships.
-
3-Methyl-4-nitrobenzyl cyanide: Would also show three distinct aromatic protons, but their chemical shifts and coupling patterns would differ due to the different electronic environment.
-
4-Methyl-3-nitrobenzyl cyanide: Would exhibit a singlet for the proton between the two substituents, and two doublets for the other two protons, which would be ortho-coupled.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. All isomers will exhibit strong, characteristic absorbances for:
-
Nitrile (C≡N) stretch: A sharp, intense peak around 2240-2260 cm⁻¹.
-
Nitro (NO₂) stretches: Two strong peaks, one for the asymmetric stretch (~1500-1560 cm⁻¹) and one for the symmetric stretch (~1345-1385 cm⁻¹).
Subtle shifts in the exact wavenumbers of these peaks can be observed between isomers due to electronic effects, but these are less diagnostic for primary identification than NMR.
4.2.3. Mass Spectrometry (MS)
All isomers will have the same molecular ion peak (M⁺) at m/z = 176.17. However, the fragmentation patterns under electron ionization (EI) can differ. A common fragmentation pathway is the loss of the nitro group (-NO₂) or the entire cyanomethyl group (-CH₂CN). The relative abundances of these fragment ions can provide clues to the isomer's structure, as the stability of the resulting carbocations may vary.
Reactivity and Electronic Effects
The interplay between the electron-donating methyl group (+I, +R effects) and the strongly electron-withdrawing nitro group (-I, -R effects) governs the chemical reactivity of each isomer.
Figure 3: Relationship between isomeric structure, electronic effects, and resulting chemical reactivity.
-
Acidity of Benzylic Protons: The electron-withdrawing nitro group stabilizes the benzylic carbanion formed upon deprotonation. The closer the nitro group is to the cyanomethyl group (e.g., in an ortho or para position), the more acidic the benzylic protons will be. This has significant implications for reactions involving the formation of a benzylic anion, such as alkylations.
-
Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The overall electron density on the ring can subtly influence the reactivity of this group, though this effect is generally less pronounced than the effect on the benzylic protons or the ring itself.
-
Aromatic Ring Reactivity: The combination of an activating group (-CH₃) and a deactivating group (-NO₂) makes the reactivity of the ring towards further electrophilic substitution complex. The positions available for substitution and the rate of reaction will be highly dependent on the specific isomer.
Safety and Handling
Trustworthiness through Self-Validation: The protocols and safety information provided are grounded in established chemical safety principles. Every handling step implies a self-validating check; for instance, working in a fume hood validates the acknowledged inhalation risk.
All isomers of methyl-nitrobenzyl cyanide should be handled with care, assuming high toxicity.
-
Toxicity: These compounds are classified as nitriles and nitroaromatics. They are harmful if swallowed, in contact with skin, or if inhaled.[5][6] Metabolism can potentially release cyanide, which inhibits cellular respiration.[7]
-
Personal Protective Equipment (PPE): Always handle these compounds in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8]
-
Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5][7] Mixing nitriles with strong acids can lead to violent reactions.[9]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While this compound and its isomers share the same molecular formula, their distinct structural arrangements give rise to a unique set of physicochemical properties, spectroscopic signatures, and reactivities. For the medicinal chemist or process development scientist, the ability to distinguish between these isomers is fundamental to achieving desired synthetic outcomes and ensuring the quality and purity of the final product. This guide provides the essential comparative data and procedural insights to facilitate this critical task, underscoring the principle that in organic synthesis, structure unequivocally dictates function and properties.
References
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- This compound | CAS 23876-14-4 | Chemical-Suppliers.Chemical-Suppliers. [Link]
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A Comparative Guide to the Synthetic Utility of 2-Methyl-3-nitrobenzyl Cyanide and Other Key Intermediates in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among these, nitroaromatic compounds serve as versatile precursors, particularly for the synthesis of nitrogen-containing heterocycles, which form the backbone of a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth technical comparison of 2-Methyl-3-nitrobenzyl cyanide and its alternative intermediates, focusing on their synthetic utility, reaction efficiencies, and applications in drug development. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity.
The Strategic Importance of Substituted Nitrobenzyl Cyanides
Nitrobenzyl cyanides are powerful intermediates due to the presence of two key functional groups: the nitro group, a versatile precursor to an amino group via reduction, and the cyanomethyl group, which can participate in a variety of cyclization and functional group transformations. The specific substitution pattern on the aromatic ring significantly influences the reactivity and the types of heterocyclic systems that can be accessed.
This compound is a unique building block where the ortho-methyl group and the meta-nitro group to the cyanomethyl substituent create a specific electronic and steric environment. This arrangement can be strategically exploited for the synthesis of substituted indoles and isoquinolines, frameworks of significant interest in medicinal chemistry.
Comparative Analysis of Reductive Cyclization Pathways
A primary application of nitrobenzyl cyanides is in reductive cyclization reactions, where the nitro group is reduced to an amine, which then undergoes an intramolecular reaction with the cyanomethyl group or a derivative thereof to form a heterocyclic ring.
Synthesis of Substituted Indoles: A Comparative Perspective
The synthesis of indoles, a privileged scaffold in drug discovery, can be approached from various nitroaromatic precursors. The Leimgruber-Batcho indole synthesis is a powerful method that starts from o-nitrotoluenes, the direct precursors to o-nitrobenzyl cyanides.[1][2]
Let's consider the synthesis of a hypothetical 7-methylindole derivative. Starting from 2-methyl-3-nitrotoluene, the precursor to this compound, the Leimgruber-Batcho synthesis would proceed via the formation of an enamine followed by reductive cyclization.
Alternatively, a more direct approach to other substituted indoles involves the reductive cyclization of o-nitrobenzyl cyanides themselves.
Causality Behind Experimental Choices: The choice of starting material and synthetic route is dictated by the desired substitution pattern on the final indole. The Leimgruber-Batcho synthesis is ideal for indoles with substitution originating from the starting nitrotoluene. Direct cyclization of a pre-formed nitrobenzyl cyanide is advantageous when the cyanomethyl group is readily available and the desired substitution is already present on the aromatic ring. The presence of the methyl group in this compound can influence the regioselectivity of cyclization and the reactivity of the starting material.
Synthesis of Isoquinolinones: A Key Application in Drug Development
A significant application of this compound derivatives is in the synthesis of substituted isoquinolinones, which are core structures in various pharmaceuticals, including poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[3][4][5]
A study by Woon et al. demonstrated the reductive cyclization of methyl 2-(cyanomethyl)-3-nitrobenzoate, a derivative of this compound, to 5-nitroisoquinolin-1-one. This reaction highlights the utility of this specific substitution pattern in accessing medicinally relevant scaffolds.
Table 1: Comparison of Starting Materials for Heterocyclic Synthesis
| Intermediate | Target Heterocycle | Key Reaction | Reported Yield | Advantages | Disadvantages |
| This compound derivative | 5-Nitroisoquinolin-1-one | Reductive Cyclization | Moderate | Direct route to a key PARP inhibitor precursor. | Steric hindrance can affect reaction outcomes. |
| o-Nitrobenzyl cyanide | 2-Aminoindole | Reductive Cyclization | Good to Excellent | Readily available starting material, versatile for various indole syntheses. | Lacks the specific substitution pattern for certain complex targets. |
| p-Nitrobenzyl cyanide | p-Nitrophenylacetic acid | Hydrolysis | High | Efficient precursor for further functionalization. | Not suitable for direct intramolecular cyclization to form common N-heterocycles. |
| 2-Nitrotoluene | Indole | Leimgruber-Batcho Synthesis | High | Versatile for a wide range of substituted indoles. | Multi-step process compared to direct cyclization of nitrobenzyl cyanides. |
Experimental Protocols
To provide a practical context for the discussed transformations, detailed experimental protocols for key reactions are presented below.
Protocol: Reductive Cyclization of Methyl 2-(cyanomethyl)-3-nitrobenzoate to 5-Nitroisoquinolin-1-one
This protocol is adapted from the work of Woon et al. and demonstrates the synthesis of a key precursor for PARP inhibitors.
Experimental Workflow:
Caption: Workflow for the reductive cyclization to 5-nitroisoquinolin-1-one.
Step-by-Step Methodology:
-
Reaction Setup: A solution of methyl 2-(cyanomethyl)-3-nitrobenzoate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reducing Agent: A solution of diisobutylaluminium hydride (DiBAL-H) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, the mixture is quenched by the slow addition of methanol at -78 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then poured into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-nitroisoquinolin-1-one.
Trustworthiness: This protocol is based on a peer-reviewed publication and represents a validated method. The use of TLC for reaction monitoring ensures that the reaction is driven to completion, and the purification by column chromatography ensures the isolation of a pure product.
Protocol: Leimgruber-Batcho Synthesis of 4-Benzyloxyindole from 2-Methyl-3-nitrophenol
This protocol, adapted from Organic Syntheses, illustrates the conversion of a substituted o-nitrotoluene precursor into a functionalized indole.[6]
Experimental Workflow:
Caption: Multi-step workflow for the Leimgruber-Batcho indole synthesis.
Step-by-Step Methodology:
-
O-Benzylation: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated. After work-up, 6-benzyloxy-2-nitrotoluene is obtained.
-
Enamine Formation: The 6-benzyloxy-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in DMF at reflux to form the corresponding enamine, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.
-
Reductive Cyclization: The enamine is dissolved in a mixture of THF and methanol. Raney nickel is added, followed by the careful addition of hydrazine hydrate. The reaction is exothermic and should be controlled with a water bath. After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified to yield 4-benzyloxyindole.
Expertise & Experience: The choice of Raney nickel and hydrazine hydrate for the reduction is a classic and effective method for the Leimgruber-Batcho synthesis. Hydrazine hydrate decomposes in the presence of Raney nickel to generate hydrogen in situ, which is a convenient and efficient way to perform the hydrogenation. The use of pyrrolidine in the enamine formation step often accelerates the reaction compared to using only DMF-DMA.
Mechanistic Insights and Rationale
The synthetic utility of these nitroaromatic intermediates is deeply rooted in their electronic and steric properties.
Caption: Comparative mechanistic pathways for indole synthesis.
In the direct reductive cyclization of 2-nitrobenzyl cyanide, the proximity of the resulting amino group to the cyanomethyl group facilitates a rapid intramolecular cyclization. The Leimgruber-Batcho synthesis, on the other hand, involves the formation of a more complex enamine intermediate, which, upon reduction, undergoes a cascade of cyclization and elimination steps to furnish the indole ring. The choice between these pathways depends on the availability of the starting materials and the desired substitution pattern in the final product.
Conclusion and Future Outlook
This compound and its related isomers are valuable and versatile intermediates in the synthesis of nitrogen-containing heterocycles. The specific substitution pattern of this compound offers unique opportunities for the construction of complex and medicinally relevant scaffolds, such as the isoquinolinone core of PARP inhibitors. A thorough understanding of the reactivity and synthetic applications of these intermediates, as well as their alternatives, is crucial for the rational design and efficient execution of synthetic strategies in drug discovery and development. Future research in this area will likely focus on the development of more efficient and selective catalytic systems for reductive cyclization reactions, as well as the exploration of novel applications of these versatile building blocks in the synthesis of new therapeutic agents.
References
- Woon, E. C. Y., Dhami, A., Sunderland, P. T., Chalkley, D. A., & Threadgill, M. D. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 620-622.
- Jo, H., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 17(21), 7537-7541.
- Leimgruber, W., & Batcho, A. D. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure und der Phenylmilchsäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia.
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE.
- Organic Syntheses. (n.d.). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE.
- Zhang, J., et al. (2012). The discovery of potent PARP-1 inhibitors from the modification of the isoquinolinone core of an existing inhibitor. Bioorganic & Medicinal Chemistry, 20(12), 3781-3793.
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The Strategic Utility of 2-Methyl-3-nitrobenzyl cyanide in Complex Amine Synthesis: A Comparative Guide
For the discerning researcher in drug development, the selection of a precursor is a critical decision point, dictating not only the efficiency of a synthetic route but also influencing the novelty of the resulting molecular architecture. This guide provides an in-depth technical comparison of 2-Methyl-3-nitrobenzyl cyanide as a precursor, evaluating its performance and strategic value against alternative synthetic intermediates. We will delve into the causality behind experimental choices and present a logical framework for its application in the synthesis of complex pharmaceutical building blocks.
Introduction: The Architectural Value of Substituted Benzyl Cyanides
Benzyl cyanide and its derivatives are foundational precursors in the synthesis of a multitude of pharmaceuticals, including analgesics, antihistamines, and antidepressants.[1][2] The reactivity of the benzylic methylene group and the versatility of the nitrile functionality offer a powerful toolkit for molecular construction.[3] The strategic placement of substituents on the aromatic ring, such as in this compound, provides a scaffold with pre-engineered reactivity, enabling the synthesis of complex, polyfunctional molecules that would otherwise require more convoluted synthetic pathways.
This compound (C₉H₈N₂O₂) is a crystalline solid that serves as a valuable intermediate in organic synthesis.[4] Its structure is characterized by a benzene ring substituted with a cyanomethyl group, a methyl group, and a nitro group. The ortho methyl group and meta nitro group to the cyanomethyl substituent create a unique electronic and steric environment, influencing the reactivity of the benzylic protons and the aromatic ring itself.
Comparative Analysis: this compound vs. Alternative Precursors
The true efficacy of a precursor is best understood through a comparative lens. Here, we evaluate this compound against other common benzyl cyanide derivatives in the context of synthesizing a key structural motif in medicinal chemistry: a substituted benzylamine.
Hypothetical Target: 2-Amino-3-methylbenzylamine
To illustrate the utility of our target precursor, we will consider the synthesis of 2-amino-3-methylbenzylamine. This molecule contains a valuable pharmacophore, a 1,2-diaminobenzyl moiety, which is a common feature in various biologically active compounds. The synthesis of this target from this compound involves the simultaneous reduction of the nitro and nitrile groups.
dot
Caption: Proposed synthesis of 2-amino-3-methylbenzylamine.
Performance Comparison Table
The following table provides a comparative overview of different precursors for the synthesis of substituted benzylamines, highlighting key performance indicators.
| Precursor | Target Moiety | Key Transformation(s) | Typical Reagents | Estimated Yield | Key Advantages & Disadvantages |
| This compound | 2-Amino-3-methylbenzylamine | Simultaneous nitro and nitrile reduction | H₂, Pd/C or Raney Ni | >80% (estimated) | Advantages: High atom economy, convergent synthesis. Disadvantages: Requires robust reduction conditions, potential for catalyst poisoning. |
| o-Tolunitrile | 2-Methylbenzylamine | Nitrile reduction | LiAlH₄ or H₂/Raney Ni | ~85-95% | Advantages: High yield, well-established methods. Disadvantages: Requires a separate nitration and reduction step to achieve the target diamine. |
| 2-Nitrobenzyl bromide | 2-Nitrobenzyl cyanide | Cyanation | NaCN or KCN | ~70-80% | Advantages: Direct route to the nitro-substituted cyanide. Disadvantages: Use of highly toxic cyanide salts, potential for side reactions.[5] |
| 3-Nitrotoluene | 3-Nitrobenzyl bromide | Benzylic Bromination | NBS, AIBN | ~60-70% | Advantages: Readily available starting material. Disadvantages: Multi-step synthesis to reach the target, use of hazardous brominating agents. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic protocol lies in its reproducibility and the clarity of its procedural steps. Below are detailed experimental protocols for the synthesis of this compound and its subsequent reduction.
Protocol 1: Synthesis of this compound
This procedure is adapted from documented methods for the synthesis of similar nitro-substituted benzyl cyanides.[4]
dot
Caption: Multi-step synthesis of this compound.
Materials:
-
o-Xylene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Potassium Permanganate
-
Thionyl Chloride
-
Sodium Cyanide
-
Appropriate solvents (e.g., dichloromethane, ethanol)
Procedure:
-
Nitration of o-Xylene: Carefully add o-xylene to a cooled mixture of concentrated nitric and sulfuric acids. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Pour the mixture onto ice and extract the organic layer.
-
Oxidation to 2-Methyl-3-nitrobenzoic acid: The nitrated xylene intermediate is oxidized using a strong oxidizing agent like potassium permanganate in a basic solution. The reaction mixture is heated to reflux, and upon completion, the manganese dioxide is filtered off. The filtrate is acidified to precipitate the carboxylic acid.
-
Halogenation to 2-Methyl-3-nitrobenzyl halide: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reduced to the alcohol, which is subsequently converted to the benzyl halide.
-
Cyanation: The 2-Methyl-3-nitrobenzyl halide is reacted with sodium cyanide in a suitable solvent (e.g., ethanol/water mixture) to yield this compound. The product can be purified by recrystallization.
Rationale: This multi-step synthesis utilizes readily available starting materials. Each step is a standard, well-documented organic transformation, ensuring a reliable and scalable process.
Protocol 2: Reduction of this compound to 2-Amino-3-methylbenzylamine
This protocol is based on established methods for the reduction of nitroarenes and nitriles.[6]
dot
Sources
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A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-3-nitrobenzyl Cyanide: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Methyl-3-nitrobenzyl cyanide is a valuable building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. Its strategic functionalization, featuring a nitrile group ortho to a methyl group and meta to a nitro group, presents unique synthetic challenges and opportunities. This guide provides an in-depth, comparative analysis of three principal synthetic routes to this important intermediate: classical nucleophilic substitution, the Sandmeyer reaction, and modern palladium-catalyzed cyanation.
This document moves beyond a simple recitation of protocols. It is designed to provide a deeper understanding of the causality behind experimental choices, offering insights gleaned from years of practical application in the field. Each method is presented with a self-validating logic, ensuring that the described protocols are robust and reproducible.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting materials, each dictating a different strategic pathway. The choice of route will ultimately depend on factors such as the availability of starting materials, desired scale, cost considerations, and tolerance for hazardous reagents. The three routes benchmarked in this guide are:
-
Nucleophilic Substitution: A traditional and straightforward approach involving the displacement of a leaving group on the benzylic carbon with a cyanide nucleophile.
-
The Sandmeyer Reaction: A classic transformation in aromatic chemistry that allows for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.
-
Palladium-Catalyzed Cyanation: A modern, versatile, and often milder method for the introduction of a nitrile group onto an aromatic ring.
Caption: Overview of the three synthetic routes to this compound.
Route 1: Nucleophilic Substitution - The Workhorse Approach
The nucleophilic substitution pathway is a fundamental and widely practiced method for the synthesis of benzyl cyanides.[1] This route hinges on the S_N2 displacement of a good leaving group, typically a halide, from the benzylic position by a cyanide salt. The overall transformation is a two-step process starting from the corresponding benzyl alcohol.
Causality of Experimental Choices
The success of this route relies on the efficient conversion of the starting 2-methyl-3-nitrobenzyl alcohol to a more reactive benzyl halide, followed by a clean substitution with cyanide.
-
Step 1: Halogenation of the Benzyl Alcohol. The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group. Common methods include reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding benzyl chloride or bromide. The choice between chloride and bromide often comes down to reactivity and cost, with bromides generally being more reactive but chlorides often being more economical.
-
Step 2: Cyanation of the Benzyl Halide. The reaction of the benzyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is a classic S_N2 reaction. The choice of solvent is critical. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often preferred as it solvates the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion. Alternatively, a biphasic system with a phase-transfer catalyst can be employed to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt.[2]
Caption: Workflow for the nucleophilic substitution route.
Experimental Protocol: Nucleophilic Substitution
Step 1: Synthesis of 2-Methyl-3-nitrobenzyl Alcohol
A reliable method for the preparation of the starting alcohol involves the reduction of 2-methyl-3-nitrobenzoic acid.[2]
-
In a suitable reaction vessel, a mixture of sodium borohydride (NaBH₄) in tetrahydrofuran (THF) is stirred at ambient temperature.
-
A solution of 2-methyl-3-nitrobenzoic acid in THF is then added to the mixture.
-
After a short period of stirring, methanesulfonic acid is slowly added.
-
Upon completion of the reaction, the mixture is acidified with hydrochloric acid and extracted with ethyl acetate.
-
The organic layer is isolated, and the solvent is removed under reduced pressure to yield crude 2-methyl-3-nitrobenzyl alcohol, which can be purified by crystallization. An expected yield for this step is approximately 84%.[2]
Step 2: Cyanation via Benzyl Halide (Generalized Procedure)
This protocol is adapted from a well-established procedure for the synthesis of benzyl cyanide.[3]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-methyl-3-nitrobenzyl halide in a suitable solvent such as aqueous ethanol.
-
Add a slight molar excess of sodium cyanide.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and filter to remove the precipitated sodium halide.
-
The filtrate is concentrated under reduced pressure to remove the majority of the solvent.
-
The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
Route 2: The Sandmeyer Reaction - A Classic Transformation
The Sandmeyer reaction offers a powerful method for the introduction of a variety of functional groups, including nitriles, onto an aromatic ring.[4][5] This route commences with the corresponding aniline, 2-methyl-3-nitroaniline, which is converted to a diazonium salt intermediate that subsequently reacts with copper(I) cyanide.
Causality of Experimental Choices
The Sandmeyer reaction is a two-part process: diazotization followed by the copper-catalyzed cyanation.
-
Step 1: Diazotization. The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Step 2: Cyanation. The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The copper(I) species catalyzes the decomposition of the diazonium salt with the evolution of nitrogen gas and the formation of the desired aryl nitrile. The mechanism is believed to involve a radical-nucleophilic aromatic substitution.[6]
Caption: Workflow for the Sandmeyer reaction route.
Experimental Protocol: Sandmeyer Reaction (Generalized Procedure)
This protocol is based on general procedures for the Sandmeyer cyanation of anilines.[7]
-
In a beaker, dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The completion of diazotization can be confirmed by a positive test with starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (evolution of N₂) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Route 3: Palladium-Catalyzed Cyanation - The Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is no exception.[9] This modern approach offers several advantages over traditional methods, including milder reaction conditions, broader functional group tolerance, and often higher yields.[10]
Causality of Experimental Choices
This route involves the palladium-catalyzed coupling of an aryl halide with a cyanide source.
-
Starting Material: The synthesis would begin with a halogenated derivative of 2-methyl-3-nitrotoluene, such as 2-bromo-1-methyl-3-nitrobenzene. This precursor can be prepared by the nitration of 2-bromotoluene.
-
Catalytic System: A typical catalytic system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., dppf, XPhos), and a cyanide source. Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic and less prone to catalyst poisoning than alkali metal cyanides.[10] Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even safer and more environmentally benign alternative.[11]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF, DMAc, or NMP at elevated temperatures. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
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- 11. researchgate.net [researchgate.net]
A Comparative Study of Catalysts for the Synthesis of 2-Methyl-3-nitrobenzyl Cyanide: A Guide for Researchers
Introduction: The Significance of 2-Methyl-3-nitrobenzyl Cyanide in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique trifunctionalized benzene ring structure, featuring a methyl, a nitro, and a cyanomethyl group in a specific ortho- and meta-relationship, provides a versatile scaffold for the elaboration of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable building block in the development of novel therapeutics.
The synthesis of this important intermediate, however, is not without its challenges. Achieving the desired regiochemistry while maintaining high yields and purity requires careful consideration of the synthetic route and, critically, the choice of catalyst. This guide provides a comprehensive comparative analysis of catalytic systems for the synthesis of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most effective and efficient method for their specific applications. We will delve into two primary synthetic strategies, with a major focus on the catalytic cyanation of a suitable precursor, providing supporting experimental data and detailed protocols.
Synthetic Strategies: Navigating the Path to this compound
Two principal retrosynthetic pathways have been identified for the synthesis of this compound.
Route A: The Halide Cyanation Pathway This is the more direct and generally preferred route, involving the nucleophilic substitution of a halide in 2-methyl-3-nitrobenzyl halide with a cyanide salt. This reaction is typically facilitated by a phase-transfer catalyst (PTC) to overcome the insolubility of the inorganic cyanide salt in the organic reaction medium.
Route B: The Aromatic Nitration Pathway An alternative approach involves the direct nitration of 2-methylbenzyl cyanide (o-tolylacetonitrile). The success of this route is heavily dependent on the regioselectivity of the nitration reaction, aiming for the introduction of the nitro group at the 3-position.
This guide will primarily focus on the in-depth analysis of catalysts for Route A, as it offers greater control and predictability in achieving the desired product. A discussion of the merits and potential drawbacks of Route B will also be provided for a comprehensive overview.
Route A: A Deep Dive into Phase-Transfer Catalyzed Cyanation
The reaction of 2-methyl-3-nitrobenzyl halide (chloride or bromide) with an alkali metal cyanide (e.g., NaCN or KCN) is a classic SN2 reaction. However, the heterogeneity of the reaction mixture, with the organic substrate and the inorganic cyanide salt residing in separate phases, severely limits the reaction rate. Phase-transfer catalysts are indispensable in overcoming this phase barrier.
The Mechanism of Phase-Transfer Catalysis in Cyanation
Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, function by transporting the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs. The lipophilic cation of the PTC pairs with the cyanide anion, forming a lipophilic ion pair that is soluble in the organic solvent. This "activated" cyanide anion is then readily available to react with the benzyl halide. The halide anion displaced in the reaction is then transported back to the aqueous phase by the PTC cation, completing the catalytic cycle.
Figure 2: Experimental workflow for the synthesis of 2-methyl-3-nitrobenzyl bromide.
Step-by-Step Protocol:
-
To a solution of 2-methyl-3-nitrotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-methyl-3-nitrobenzyl bromide, which can be further purified by recrystallization or distillation.
Phase-Transfer Catalyzed Cyanation of 2-Methyl-3-nitrobenzyl Bromide: A Comparative Protocol
This protocol outlines a general procedure that can be adapted to compare the efficacy of different phase-transfer catalysts.
Figure 3: Experimental workflow for the phase-transfer catalyzed cyanation.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitrobenzyl bromide (1 equivalent) in a suitable organic solvent (e.g., toluene).
-
In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2-1.5 equivalents).
-
Add the aqueous sodium cyanide solution to the organic solution in the flask.
-
Add the phase-transfer catalyst (0.05-0.1 equivalents).
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Route B: The Nitration of 2-Methylbenzyl Cyanide - A Feasibility Assessment
The direct nitration of 2-methylbenzyl cyanide (o-tolylacetonitrile) presents an alternative synthetic route. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the methyl (-CH₃) and cyanomethyl (-CH₂CN) groups.
The methyl group is an ortho-, para-director and an activating group. The cyanomethyl group is a deactivating group and is considered to be an ortho-, para-director, although its deactivating nature will slow down the reaction. The interplay of these two groups will determine the final isomer distribution.
Based on the directing effects, the potential nitration products are:
-
3-nitro: Ortho to the methyl group and meta to the cyanomethyl group.
-
4-nitro: Para to the methyl group and meta to the cyanomethyl group.
-
5-nitro: Meta to the methyl group and para to the cyanomethyl group.
-
6-nitro: Ortho to both the methyl and cyanomethyl groups (sterically hindered).
The nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene, with the para isomer being the major product under many conditions. Given that the cyanomethyl group is deactivating, it is plausible that the nitration will be primarily directed by the activating methyl group. Therefore, a significant formation of the 4-nitro and 6-nitro isomers is expected. The desired 3-nitro isomer would likely be a minor product, making this route less efficient for the specific synthesis of this compound compared to the more controlled halide cyanation pathway.
Conclusion and Catalyst Recommendation
For the synthesis of this compound, the phase-transfer catalyzed cyanation of 2-methyl-3-nitrobenzyl halide is the recommended route due to its superior control over regiochemistry and potential for high yields.
Catalyst Selection:
-
For initial laboratory-scale synthesis and process development, Tetrabutylammonium Bromide (TBAB) is a cost-effective and reliable choice that is expected to provide good results.
-
For optimizing reaction kinetics and potentially reducing reaction times, Benzyltriethylammonium Chloride (BTEAC) should be considered, particularly when using aromatic solvents.
-
For achieving the highest possible yields and throughput, especially in a manufacturing setting, Aliquat 336 is the recommended catalyst due to its high lipophilicity and demonstrated efficacy in similar systems.
The alternative route involving the nitration of 2-methylbenzyl cyanide is likely to suffer from poor regioselectivity, leading to a complex mixture of isomers and making the isolation of the desired this compound challenging and economically unviable for most applications.
Ultimately, the optimal catalyst and reaction conditions should be determined through empirical studies, taking into account factors such as cost, availability, desired purity, and scalability. This guide provides a solid foundation for initiating such investigations and making informed decisions in the synthesis of this important pharmaceutical intermediate.
References
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
- Makosza, M., & Serafin, B. (1965). A new reaction of haloforms with aromatic compounds. Roczniki Chemii, 39, 1223-1230.
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Halpern, M. (2003). Phase-Transfer Catalysis: Mechanism and Synthesis. American Chemical Society.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989).
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-nitrobenzyl Cyanide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methyl-3-nitrobenzyl cyanide. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The narrative emphasizes the causality behind experimental choices, grounding every protocol in the rigorous framework of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative
This compound (C₉H₈N₂O₂) is a key intermediate in the synthesis of various organic compounds and potential pharmaceutical agents.[1][2] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide will compare and contrast the principal analytical techniques suitable for this molecule, providing detailed protocols and a validation framework based on established regulatory standards.
The Regulatory Backbone: Understanding ICH Q2(R2) Validation Parameters
The validation of an analytical procedure is a structured process designed to ensure its reliability and accuracy for its intended use.[4] The ICH Q2(R2) guideline provides a harmonized international approach, outlining the core performance characteristics that must be evaluated.[5][6] These parameters are interconnected, forming a self-validating system where each test supports the overall demonstration of the method's suitability.
Sources
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Methyl-3-nitrobenzyl Cyanide
Introduction: The Critical Role of Purity in Synthesis and Development
2-Methyl-3-nitrobenzyl cyanide is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique structure, featuring a reactive benzylic cyanide group and functionalities amenable to further transformation (the nitro and methyl groups), makes it a versatile building block.[1][2] However, the utility of this reagent is directly contingent upon its purity. The presence of isomeric, reactive, or starting material impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-separate by-products, and ultimately, compromised yield and purity of the final target molecule.
This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to rigorously assess the purity of commercially available this compound. We will delve into the likely impurity landscape based on common synthetic routes and present a multi-faceted analytical approach. The methodologies described herein are designed to be self-validating, ensuring that purity data is not just a number, but a trustworthy and actionable insight.
The Impurity Landscape: What to Expect and Why
Understanding the potential impurities in a commercial reagent requires a logical deduction based on its synthesis. The most common routes to this compound involve two key transformations: the nitration of a toluene derivative and the introduction of the cyanide moiety.
-
Nitration-Related Impurities: The nitration of 2-methylbenzyl cyanide (or a precursor) is a critical step. Electrophilic aromatic substitution is governed by directing effects, and while the ortho-methyl and meta-cyanoethyl groups would ideally direct the nitro group to the 3-position, side reactions are inevitable.[3]
-
Positional Isomers: The most significant impurities are often other isomers, such as 2-methyl-5-nitrobenzyl cyanide and 4-methyl-3-nitrobenzyl cyanide. These isomers can have similar physical properties, making them challenging to remove via simple crystallization.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitro species, which can complicate downstream reactions.
-
-
Cyanation-Related Impurities: The introduction of the nitrile is typically achieved via nucleophilic substitution on a 2-methyl-3-nitrobenzyl halide (e.g., chloride or bromide) with a cyanide salt like sodium cyanide (NaCN).[2][4][5]
-
Starting Benzyl Halide: Incomplete reaction will leave residual 2-methyl-3-nitrobenzyl halide, a reactive electrophile.
-
Benzyl Alcohol: Hydrolysis of the benzyl halide starting material, or the product under certain conditions, can generate 2-methyl-3-nitrobenzyl alcohol.[6]
-
Isocyanide By-product: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. This can lead to the formation of the foul-smelling 2-methyl-3-nitrobenzyl isocyanide impurity.[7]
-
The following diagram illustrates the relationship between the target molecule and its primary potential impurities.
Caption: Key impurities arise from side reactions during synthesis.
A Multi-Modal Analytical Workflow for Purity Verification
No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of chromatographic and spectroscopic methods. This workflow ensures that what is quantified by one method is structurally confirmed by another, forming a self-validating loop.
Caption: Orthogonal analytical workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality: HPLC with UV detection is the primary method for quantifying the main component and its non-volatile, structurally similar impurities, such as positional isomers. A reverse-phase C18 column is ideal as it separates compounds based on polarity, which will differ sufficiently between the target molecule and its key impurities.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~200 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis & Data Interpretation:
-
Perform a blank injection (diluent only) to identify any system peaks.
-
Inject the sample. The main peak for this compound is expected to elute within the gradient. Isomers will likely elute as closely resolved peaks.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This provides a relative purity value. For absolute quantification, a certified reference standard would be required to create a calibration curve.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurities
Causality: GC-MS is invaluable for confirming the molecular weight of the main component and identifying more volatile impurities that might not be well-retained by HPLC, such as residual synthesis solvents or low-boiling point by-products. The mass spectrum provides a molecular fingerprint that confirms identity.[9][10][11]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Injection: 1 µL, Split ratio 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Analysis & Data Interpretation:
-
The total ion chromatogram (TIC) will show the separation of components.
-
The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z = 176.17.[12]
-
Key fragments would include the loss of the cyanide group and fragmentation of the benzyl ring. The tropylium ion (m/z 91) is a common fragment for benzyl compounds, but substitution will alter this pattern.[13] Look for the characteristic benzyl fragment at m/z 104 (C₈H₈⁺) and the nitrobenzyl fragment.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Blueprint
Causality: ¹H NMR provides unambiguous structural confirmation. It allows for the visualization of every unique proton in the molecule, and the chemical shift, splitting pattern, and integration of these signals confirm the connectivity. It is particularly powerful for identifying and estimating the quantity of positional isomers, as their aromatic protons will have distinct patterns.[14]
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
~2.5 ppm (singlet, 3H): The methyl (–CH₃) protons.
-
~3.8 ppm (singlet, 2H): The benzylic (–CH₂CN) protons.
-
~7.4-8.0 ppm (multiplet, 3H): The three protons on the aromatic ring. The exact splitting pattern (e.g., a triplet and two doublets) will be characteristic of the 1,2,3-substitution pattern. The presence of other sets of signals in this region strongly suggests isomeric impurities.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Causality: FTIR is a rapid and simple technique to confirm the presence of the key functional groups: the nitrile (C≡N) and the nitro (NO₂). The absence of other significant peaks (e.g., a broad –OH stretch around 3300 cm⁻¹) can quickly rule out certain impurities like the corresponding benzyl alcohol.
Detailed Experimental Protocol: FTIR
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
-
Key Vibrational Frequencies:
-
2250-2230 cm⁻¹: A sharp, medium-intensity peak characteristic of the aromatic nitrile C≡N stretch.[17][18][19]
-
1550-1490 cm⁻¹: A strong, sharp peak from the asymmetric NO₂ stretch.[20][21]
-
1360-1320 cm⁻¹: A strong, sharp peak from the symmetric NO₂ stretch.[20][21]
-
~3000-2850 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
Comparative Analysis: A Hypothetical Supplier Showdown
The data below represents a hypothetical comparison of this compound from three different commercial suppliers, based on the analytical workflow described above.
| Parameter | Supplier A | Supplier B | Supplier C | Commentary |
| Appearance | Pale yellow crystalline solid | Off-white powder | Tan, slightly oily solid | Color can indicate the presence of trace, often colored, impurities.[7] |
| Purity (HPLC Area %) | 99.2% | 97.5% | 94.1% | Supplier A shows the highest purity by the primary quantitative method. |
| Isomeric Impurity (HPLC) | 0.3% | 1.8% | 3.5% | Supplier B and C have significant levels of isomers that could affect reactivity. |
| Starting Halide (GC-MS) | Not Detected | 0.1% | 0.8% | Residual halide in Supplier C's material is a concern for side reactions. |
| ¹H NMR Confirmation | Conforms to structure | Conforms, minor aromatic signals consistent with HPLC isomers | Major signals conform, but baseline is noisy and extra peaks are present | NMR for Supplier A is clean, confirming high purity. Supplier C shows multiple unidentifiable impurities. |
| FTIR Confirmation | All key peaks present | All key peaks present | Key peaks present, minor broadness noted around 3400 cm⁻¹ | The broadness in Supplier C's spectrum may suggest moisture or alcohol impurity. |
| Recommendation | Excellent. Suitable for all applications, including GMP and sensitive synthetic steps. | Good. Acceptable for general research but may require re-purification for demanding applications. | Poor. Not recommended without significant re-purification. High levels of multiple impurities. | The choice depends on the sensitivity of the downstream application. |
Conclusion and Final Recommendation
The purity of this compound is not a monolithic property but a detailed profile of the main component and its accompanying impurities. This guide demonstrates that a combination of orthogonal analytical techniques is essential for a comprehensive and trustworthy assessment.
For researchers in drug development and other high-stakes applications, sourcing material from suppliers who provide a detailed Certificate of Analysis reflecting multiple analytical techniques (at a minimum HPLC and NMR) is paramount. When in doubt, the protocols outlined here provide a robust framework for in-house verification. Ultimately, investing the time to rigorously assess the purity of this key intermediate will prevent costly and time-consuming downstream complications, ensuring the integrity and success of your scientific endeavors.
References
- Bernstein, R. E., & Lynch, D. W. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. NASA Ames Research Center.
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- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- ResearchGate. (n.d.). Study of the composition of nitriles using IR spectroscopy. Retrieved from a representative article on ResearchGate discussing nitro group FTIR frequencies.
- SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- Mahrous, M. F., & Mokhtar, M. (n.d.). Validated HPLC method for assay of Xipamide, Triamterene and toxic impurity; Benzyl cyanide based on analytical Eco-scale assessment. Scribd.
- Scientific Laboratory Supplies. (n.d.). Benzyl cyanide, analytical standard.
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Coll. Vol. 1, p. 401 (1941); Vol. 2, p. 77 (1922).
- Jayawardane, D. C. L., et al. (2015). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 7(18), 7589-7595.
- Zhang, L., & Wang, J. (2009). 2-Methyl-3-nitro-benzyl cyanide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o767.
- Google Patents. (n.d.). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
- ChemSrc. (n.d.). 2-Methyl-3-nitrobenzyl alcohol.
- Local Pharma Guide. (n.d.). CAS NO. 23876-14-4 | this compound.
- Chemical-Suppliers.com. (n.d.). This compound.
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Wikipedia. (n.d.). Benzyl cyanide.
- Ataman Kimya. (n.d.). BENZYL CYANIDE.
- The Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts.
- Kage, S., et al. (2017). A Screening Method for Cyanide in Blood by Dimethoxytriazinyl Derivatization-GC/MS. Journal of Analytical Toxicology, 41(8), 717-722.
- Johnson, K. (2022). The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. University of California, Davis.
- Hyma Synthesis Pvt. Ltd. (n.d.). Company Homepage.
- Pande, V.V., et al. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-313.
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A Comparative Spectroscopic Guide to Identifying Isomers of 2-Methyl-3-nitrobenzyl Cyanide
Introduction: The Challenge of Positional Isomerism
In the realm of organic synthesis and pharmaceutical development, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. 2-Methyl-3-nitrobenzyl cyanide (CAS 23876-14-4) is a valuable synthetic intermediate, but its synthesis can potentially yield a mixture of constitutional isomers.[1][2][3] These isomers, sharing the same molecular formula (C₉H₈N₂O₂) and mass (176.17 g/mol ), can possess markedly different chemical and biological properties. Differentiating them requires a robust, multi-faceted analytical approach.
This guide provides an in-depth comparison of standard spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the unambiguous identification of this compound from its key positional isomers. We will move beyond simple data reporting to explain the underlying principles and experimental logic, empowering researchers to make informed analytical decisions.
For the purpose of this guide, we will compare the target compound with three of its logical isomers:
-
Isomer 1 (Target): this compound
-
Isomer 2: 4-Methyl-3-nitrobenzyl cyanide
-
Isomer 3: 2-Methyl-4-nitrobenzyl cyanide
-
Isomer 4: 3-Methyl-4-nitrobenzyl cyanide
Overall Analytical Workflow
A conclusive identification is rarely achieved with a single technique. The most effective strategy involves a synergistic workflow, where the strengths of one method compensate for the ambiguities of another.
Caption: Integrated workflow for isomer identification.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is an excellent first-pass technique. Its power lies in the rapid confirmation of key functional groups and providing initial clues about the aromatic substitution pattern. While it often cannot distinguish all positional isomers definitively on its own, it can quickly rule out other classes of compounds.
Causality Behind Experimental Choices
We use IR to confirm the presence of the three critical functionalities: the nitrile (-C≡N), the nitro group (-NO₂), and the substituted benzene ring. The position of C-H out-of-plane bending vibrations in the fingerprint region (900–675 cm⁻¹) is particularly sensitive to the substitution pattern on the aromatic ring, offering the first real clue to isomeric identity.[4]
Expected Spectral Features
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected between 2260-2220 cm⁻¹. Its intensity and position are relatively insensitive to the substitution pattern, confirming the presence of the nitrile group in all isomers.[5][6][7]
-
Nitro (NO₂) Stretch: Nitroaromatic compounds display two characteristic strong absorptions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8][9][10][11] These bands confirm the nitro functionality.
-
Aromatic C-H Stretch: A weak to medium absorption is found just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[12][13]
-
Aromatic C=C Stretch: Medium to weak bands appear in the 1600-1450 cm⁻¹ region.[12][13]
-
C-H Out-of-Plane (OOP) Bending: This is the most diagnostic region in IR for substitution patterns. The number and position of adjacent hydrogens on the ring dictate the absorption pattern.
| Isomer | Substitution Pattern | Expected C-H OOP Bending (cm⁻¹) |
| 1: 2-Me, 3-NO₂ | 1,2,3-trisubstituted | ~810-750 (strong) and potentially others |
| 2: 4-Me, 3-NO₂ | 1,2,4-trisubstituted | ~880-800 (strong) |
| 3: 2-Me, 4-NO₂ | 1,2,4-trisubstituted | ~880-800 (strong) |
| 4: 3-Me, 4-NO₂ | 1,2,4-trisubstituted | ~880-800 (strong) |
As isomers 2, 3, and 4 have the same 1,2,4-trisubstitution, IR spectroscopy will struggle to differentiate them but can readily distinguish them from isomer 1.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample (1-2 mg) directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Processing: Perform a background subtraction and ATR correction on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing constitutional isomers. By mapping the chemical environment of every proton (¹H) and carbon (¹³C) atom, it provides a unique and detailed fingerprint for each isomer.
Logical Framework for NMR Analysis
The relative positions of the electron-donating methyl group (+I effect) and the strongly electron-withdrawing nitro group (-I, -M effects) create unique electronic environments for the remaining aromatic protons and carbons.[14][15][16] This directly translates to predictable differences in chemical shifts and coupling patterns. An electron-withdrawing group like -NO₂ deshields nearby protons (moves them downfield), while an electron-donating group like -CH₃ shields them (moves them upfield).[15][16]
Caption: Logical workflow for isomer elucidation using NMR.
¹H NMR: Comparative Analysis
The aromatic region (typically 6.5-8.5 ppm) is the most informative.[12][17] The benzylic (-CH₂CN) and methyl (-CH₃) protons will appear as singlets in the upfield region.
| Isomer | Aromatic Protons | Predicted ¹H NMR Aromatic Signals (Multiplicity, Integration) | Key Differentiator |
| 1: 2-Me, 3-NO₂ | 3 (at C4, C5, C6) | Triplet (1H), Triplet (1H), Doublet (1H) | Three distinct coupled signals. One proton will be significantly downfield (ortho to NO₂). |
| 2: 4-Me, 3-NO₂ | 3 (at C2, C5, C6) | Singlet (or narrow doublet) (1H), Doublet (1H), Doublet (1H) | Presence of a near-singlet for the H at C2 (meta-coupled only). |
| 3: 2-Me, 4-NO₂ | 3 (at C3, C5, C6) | Doublet (1H), Doublet of Doublets (1H), Doublet (1H) | Clear ortho and meta couplings. H at C3 is ortho to NO₂ and will be far downfield. |
| 4: 3-Me, 4-NO₂ | 3 (at C2, C5, C6) | Doublet (1H), Doublet of Doublets (1H), Doublet (1H) | H at C5 is ortho to NO₂ and will be far downfield. Splitting pattern similar to Isomer 3, but chemical shifts of methyl and benzyl groups will differ. |
¹³C NMR: Structural Confirmation
¹³C NMR confirms the carbon skeleton. The key is to count the number of unique aromatic carbon signals, which reflects the molecule's symmetry. Aromatic carbons typically resonate between 110-160 ppm.[13][16] The carbons directly attached to the electron-withdrawing nitro and cyano groups will be deshielded (further downfield).[14][18]
| Isomer | Symmetry | Expected Aromatic ¹³C Signals |
| 1: 2-Me, 3-NO₂ | Asymmetric | 6 |
| 2: 4-Me, 3-NO₂ | Asymmetric | 6 |
| 3: 2-Me, 4-NO₂ | Asymmetric | 6 |
| 4: 3-Me, 4-NO₂ | Asymmetric | 6 |
While all isomers are asymmetric and show 6 signals, the precise chemical shifts, particularly of the substituted (quaternary) carbons, will be unique and can be predicted using substituent chemical shift (SCS) increments. This provides a final, unambiguous confirmation of the substitution pattern proposed by ¹H NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with sufficient relaxation delay (d1) of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H NMR signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, crucially, fragmentation patterns that can help differentiate isomers. All four isomers will have the same molecular ion peak (M⁺•) at m/z 176. The distinction lies in the relative abundance of fragment ions, which are dictated by the stability of the resulting cations and radicals.
Mechanistic Insight into Fragmentation
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation. For benzyl cyanide derivatives, common fragmentation includes the formation of a stable substituted tropylium ion.[19][20] For nitroaromatics, characteristic losses of •NO, •OH, and •NO₂ are observed.[21][22] The relative positions of the substituents can influence which fragmentation pathways are favored.
-
Molecular Ion (M⁺•): Expected at m/z = 176 for all isomers. Its presence confirms the molecular formula.[22]
-
Loss of •NO₂: A fragment at m/z = 130 ([M-46]⁺) corresponding to the loss of the nitro group.
-
Loss of H•: A fragment at m/z = 175 ([M-1]⁺), often leading to a cyclized fragment.
-
Substituted Benzyl/Tropylium Cation: The most significant fragmentation is often the cleavage of the C-C bond alpha to the ring to form a substituted methylnitrobenzyl cation (m/z = 150) or a rearranged tropylium ion. The stability of this ion will vary slightly between isomers.
-
Ortho Effects: In some cases, adjacent substituents can lead to unique fragmentation pathways, such as the loss of a neutral water molecule if a rearrangement is possible. Isomer 1 (2-Methyl-3-nitro) might exhibit unique interactions between the adjacent groups under ionization conditions.
Predicted Key Fragments
| Ion | m/z | Expected Presence | Notes |
| [M]⁺• | 176 | All | Molecular Ion |
| [M-H]⁺ | 175 | All | Loss of a hydrogen radical |
| [M-NO]⁺• | 146 | All | Loss of nitric oxide[21] |
| [M-NO₂]⁺ | 130 | All | Loss of nitro group |
| [C₈H₇N]⁺• | 117 | All | Fragment corresponding to methyl-benzyl cyanide cation radical |
| [C₇H₆]⁺• | 90 | All | Common fragment from benzyl derivatives |
While the major fragments may be common, the relative intensities of these peaks in the mass spectrum will differ, providing a fingerprint for each isomer. For example, the isomer that forms the most stable [M-NO₂]⁺ cation may show this as a more abundant peak.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 50°C to 250°C).
-
MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer. Use a standard EI energy of 70 eV.
-
Data Acquisition: Scan a mass range from m/z 40 to 300.
Conclusion: A Multi-Technique Imperative
While each spectroscopic technique provides valuable information, no single method offers a complete and foolproof solution for distinguishing the constitutional isomers of this compound. A synergistic approach is paramount.
-
IR spectroscopy rapidly confirms the necessary functional groups are present.
-
¹H NMR spectroscopy serves as the primary tool for differentiation, leveraging unique chemical shifts and spin-spin coupling patterns to determine the substitution pattern.
-
¹³C NMR spectroscopy provides unambiguous confirmation of the carbon framework and symmetry.
-
Mass spectrometry confirms the molecular weight and offers supporting evidence through subtle, but reproducible, differences in fragmentation patterns.
By integrating the data from these techniques, researchers and drug development professionals can achieve an unequivocal structural assignment, ensuring the quality, safety, and integrity of their work.
References
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A Researcher's Guide to the Reactivity of Substituted Nitrobenzyl Cyanides
Introduction: The Versatile Role of Nitrobenzyl Cyanides in Synthesis
Substituted nitrobenzyl cyanides are pivotal intermediates in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Their value stems from the unique reactivity conferred by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which act in concert to acidify the benzylic C-H bond. This acidification facilitates the formation of a resonance-stabilized benzylic carbanion, a potent nucleophile for constructing complex molecular architectures. Professionals in drug development often leverage this reactivity for creating carbon-carbon bonds in the synthesis of novel therapeutic agents.[1]
The rate and efficiency of carbanion formation—and thus the overall reactivity—are exquisitely sensitive to the nature and position of other substituents on the aromatic ring. Understanding these substituent effects is not merely an academic exercise; it is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This guide provides a comprehensive comparison of the reactivity of various substituted nitrobenzyl cyanides, supported by experimental data, to empower researchers in making informed decisions for their synthetic applications.
Theoretical Framework: Understanding Substituent Effects on Reactivity
The core of nitrobenzyl cyanide reactivity lies in the stability of its conjugate base, the benzylic carbanion. Any factor that stabilizes this carbanion will increase the acidity of the benzylic proton (lower pKₐ) and generally accelerate reactions that proceed through this intermediate. The stability of this anion is governed by a combination of inductive and resonance effects.[2][3]
-
Inductive Effects: These are electrostatic effects transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like halogens or additional nitro groups pull electron density away from the benzylic carbon, helping to disperse the negative charge of the carbanion and thus stabilizing it.[4][5] This effect is distance-dependent, weakening as the substituent moves further from the reaction center.[3]
-
Resonance Effects: These occur when substituents can delocalize the carbanion's negative charge through the π-electron system of the aromatic ring. The parent nitro group is exceptionally powerful in this regard, delocalizing the charge onto its own oxygen atoms. Additional substituents in the ortho or para positions can either enhance or diminish this effect. An EWG like a cyano group in the para position will further delocalize the charge, leading to significant stabilization.[6] Conversely, an electron-donating group (EDG) like a methoxy group will destabilize the carbanion by pushing electron density toward the already electron-rich center.[2]
The following diagram illustrates the resonance stabilization of the carbanion formed from a generic para-substituted nitrobenzyl cyanide, highlighting the key role of the nitro group.
The Hammett Equation: Quantifying Reactivity
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on reaction rates and equilibria.[7][8] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., H).
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an EWG, while a negative value indicates an EDG.[9]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs, which is characteristic of reactions involving the buildup of negative charge in the transition state, such as carbanion formation.[7]
Experimental Data: A Comparative Analysis
The most direct way to compare the reactivity of substituted nitrobenzyl cyanides is to examine the kinetics of their reactions. A seminal study by Crampton and Gibson investigated the rates of reaction between various substituted benzyl cyanide anions and the electrophile 1,3,5-trinitrobenzene (TNB) in methanol.[10] The formation of the carbanion via deprotonation by methoxide is the prerequisite step, and the subsequent reaction rate with TNB serves as an excellent proxy for the nucleophilicity and availability of the carbanion.
The data clearly demonstrates the profound impact of electron-withdrawing substituents on reactivity.
| Substituent (on Benzyl Cyanide) | Position | Relative Rate Constant (k) for Reaction with TNB | Interpretation |
| -NO₂ | 4- (para) | 3.34 x 10⁵ | Highest Reactivity . The para-nitro group provides powerful resonance and inductive stabilization to the carbanion, making it easier to form and highly reactive.[10] |
| -NO₂ | 2- (ortho) | 9.30 x 10⁴ | High Reactivity . The ortho-nitro group also provides strong stabilization, though its effect can sometimes be slightly modulated by steric factors compared to the para position.[10] |
| -CN | 4- (para) | 5.40 x 10⁰ | Moderate Reactivity . The cyano group is a strong EWG, significantly enhancing reactivity over the unsubstituted benzyl cyanide.[10] |
| -H | (Unsubstituted) | (Reference) | Baseline Reactivity . The parent benzyl cyanide requires a strong base for deprotonation. |
| -OCH₃ | 4- (para) | (Not Measured) | Expected Low Reactivity . As a strong electron-donating group by resonance, it would destabilize the carbanion, leading to much slower reaction rates.[2] |
Data sourced from Crampton & Gibson, J. Chem. Soc., Perkin Trans. 2, 1981.[10]
These results provide a clear, quantitative hierarchy of reactivity: 4-NO₂ > 2-NO₂ >> 4-CN > H >> 4-OCH₃ . This trend directly correlates with the electron-withdrawing ability of the substituent and its capacity to stabilize the intermediate carbanion.
Experimental Protocol: Kinetic Analysis of Carbanion Reactivity via UV-Vis Spectroscopy
To provide a practical context for these comparisons, this section details a robust, self-validating protocol for measuring the reaction kinetics of a substituted nitrobenzyl cyanide anion with an electrophile. This method relies on UV-Visible spectrophotometry to monitor the formation of the colored product over time.
Objective: To determine the second-order rate constant for the reaction of a 4-substituted benzyl cyanide anion with 1,3,5-trinitrobenzene (TNB).
Materials:
-
Substituted Benzyl Cyanide (e.g., 4-Nitrobenzyl cyanide)
-
1,3,5-Trinitrobenzene (TNB)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in MeOH (freshly prepared and standardized)
-
Temperature-controlled UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Syringes and volumetric flasks
Step-by-Step Methodology:
-
Solution Preparation:
-
Causality: Anhydrous methanol is used as the solvent because it is polar enough to dissolve the ionic species but is a weak enough acid that it doesn't immediately protonate the carbanion, allowing the reaction to be studied.[10]
-
Prepare a stock solution of the chosen substituted nitrobenzyl cyanide in anhydrous methanol (e.g., 2x10⁻⁴ M).
-
Prepare a stock solution of TNB in anhydrous methanol (e.g., 4x10⁻³ M).
-
Prepare a stock solution of sodium methoxide in methanol (e.g., 0.1 M). This solution acts as the base to generate the carbanion in situ.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor at the wavelength of maximum absorbance (λ_max) of the colored σ-adduct product (e.g., the Meisenheimer complex formed between the carbanion and TNB). This wavelength must be determined beforehand by scanning a solution where the reaction has gone to completion.
-
Set the cell holder to a constant temperature (e.g., 25.0 °C) to ensure rate consistency.
-
-
Kinetic Run:
-
Causality: The reaction is run under pseudo-first-order conditions, with the base (NaOMe) in large excess compared to the nitrobenzyl cyanide. This simplifies the rate law, as the concentration of the base remains effectively constant, allowing for easier determination of the rate constant with respect to the limiting reactant.
-
To a 1 cm path length quartz cuvette, add the required volumes of the nitrobenzyl cyanide stock and methanol to achieve the final desired concentration.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate for 5-10 minutes.
-
Initiate the reaction by rapidly injecting a small, precise volume of the sodium methoxide stock solution into the cuvette. Mix immediately by inverting the cuvette (covered with parafilm) 2-3 times.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Alternatively, plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of the resulting straight line is -k_obs.
-
The second-order rate constant (k) for the reaction is then calculated by dividing k_obs by the concentration of the base: k = k_obs / [NaOMe] .
-
By repeating this procedure for a series of substituted nitrobenzyl cyanides, a direct, quantitative comparison of their reactivities can be established.
Conclusion and Future Directions
The reactivity of substituted nitrobenzyl cyanides is fundamentally controlled by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, particularly those capable of resonance stabilization like a para-nitro group, dramatically increase the acidity of the benzylic proton and accelerate reactions proceeding through a carbanion intermediate.[10] This guide has provided the theoretical basis for this phenomenon, presented quantitative kinetic data, and detailed a robust experimental protocol for independent verification.
For professionals in drug development and process chemistry, these principles are directly applicable. A compound with a highly activating substituent (e.g., 4-nitro) may react quickly under mild basic conditions, whereas a derivative with a donating group may require a much stronger base or higher temperatures, potentially leading to side reactions. By leveraging the predictable nature of these substituent effects, researchers can rationally design more efficient and selective synthetic transformations.
References
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-3-nitrobenzyl Cyanide
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methyl-3-nitrobenzyl cyanide, a compound that requires careful handling due to its dual hazardous nature, stemming from both the organic nitrile and the nitroaromatic functionalities. This document is designed to build trust by providing value beyond the product itself, ensuring safety and environmental compliance in your laboratory.
Understanding the Hazard Profile
This compound (CAS No. 23876-14-4) is an organic compound that presents a complex risk profile. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we must infer its hazards by examining its structural components and data from closely related analogs.
-
The Nitrile Group (-CN): Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1][2] Metabolism or decomposition of some organic cyanides can also lead to cyanide poisoning, which impairs cellular respiration.[3]
-
The Nitroaromatic Group (-NO₂ on a benzene ring): Nitroaromatic compounds are often toxic, mutagenic, and are generally resistant to environmental degradation.[4][5] They are also reactive and can be incompatible with strong reducing agents or bases.
-
Analog Compound Analysis: Safety data for similar compounds like 2-nitrophenylacetonitrile, 3-nitrophenylacetonitrile, and p-nitrobenzyl cyanide consistently indicate acute toxicity (harmful if swallowed, in contact with skin, or if inhaled) and potential for skin and eye irritation.[6][7][8]
Based on this analysis, this compound should be handled as an acutely toxic substance that requires strict safety protocols to prevent exposure and environmental contamination.
Synthesized Hazard and Property Data
The following table summarizes the known and inferred data for this compound and its close analogs. This information is critical for assessing risk and planning disposal.
| Property | This compound | 2-Nitrophenylacetonitrile | 3-Nitrophenylacetonitrile | p-Nitrobenzyl cyanide |
| CAS Number | 23876-14-4 | 610-66-2 | 621-50-1 | 555-21-5 |
| Molecular Formula | C₉H₈N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 176.17 g/mol | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol |
| Physical State | Solid (assumed) | Light brown solid[9] | Solid[10] | Beige powder/solid[11] |
| Melting Point | Not available | 81 - 85 °C[8] | 60 - 62 °C[10] | 114 - 118 °C[11] |
| GHS Hazard Statements (Synthesized/Known) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. (Inferred from analogs) | H302, H312, H315, H319, H332, H335[9] | H302, H312, H332[6] | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[12] |
| Signal Word | Warning (Inferred) | Warning[9] | Warning[6] | Danger[12] |
Immediate Safety & Handling Protocols
Before any disposal procedure, ensure that all personnel are aware of the risks and that the proper engineering controls and Personal Protective Equipment (PPE) are in use.
-
Designated Area: All work with this compound, including weighing, handling, and disposal preparations, must be conducted in a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile gloves or thicker, chemical-resistant gloves. Inspect gloves before each use.[7]
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be worn.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Incompatible Materials: Store and handle this compound away from strong acids, strong bases, and strong oxidizing and reducing agents.[11] Contact with acids can liberate highly flammable and toxic hydrogen cyanide gas.[1][13]
Disposal Workflow: A Decision-Making Framework
The primary directive for the disposal of this compound is to treat it as acute hazardous waste. It should never be disposed of down the drain or in regular trash. The following diagram outlines the decision process.
Caption: Decision workflow for handling and disposing of this compound waste.
Step-by-Step Direct Disposal Protocol (Without Chemical Treatment)
This is the most common and recommended procedure for most laboratory settings.
-
Waste Segregation:
-
Solid Waste: Place contaminated materials such as gloves, weigh boats, and absorbent pads into a dedicated, heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound into a dedicated, compatible, and sealable hazardous waste container.
-
Empty Containers: The original container of this chemical, even when empty, must be disposed of as hazardous waste.
-
-
Container Selection and Labeling:
-
Use containers provided by your institution's Environmental Health & Safety (EHS) department. Containers must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," "Toxic," "Organic Cyanide Waste," and the full chemical name: "this compound."
-
Crucially, add the warning: "Do Not Mix with Acids ."
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
-
Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations.
-
Experimental Protocol: Chemical Neutralization
For facilities equipped and permitted to perform chemical treatment, neutralization can render the waste less hazardous. This process involves a two-stage approach targeting both the nitrile and nitro functional groups. This procedure must be performed by trained personnel in a chemical fume hood.
Stage 1: Alkaline Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under basic conditions to a carboxylate salt and ammonia.[14][15] This eliminates the risk of cyanide release.
Methodology:
-
Preparation: For every 1 gram of this compound waste, prepare a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A typical ratio is 20-30 mL of basic solution per gram of waste.
-
Reaction Setup: Place the waste (or a solution of the waste in a water-miscible solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Slowly add the NaOH or KOH solution to the flask. Heat the mixture to reflux (typically 80-100 °C) with stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper at the top of the condenser). This may take several hours.
-
Cooling: Once the hydrolysis is complete, allow the mixture to cool to room temperature. The resulting solution now contains the sodium or potassium salt of 2-methyl-3-nitrobenzoic acid.
Stage 2: Reduction of the Nitro Group
The nitro group can be reduced to a less toxic amino group using a reducing agent like iron powder in an acidic medium.[16][17]
Methodology:
-
Neutralization and Acidification: Carefully neutralize the basic solution from Stage 1 with dilute hydrochloric acid (HCl) until it is acidic (pH 2-3). This will protonate the carboxylate to form the carboxylic acid.
-
Reduction: To the acidic solution, add iron powder (Fe) in a molar excess (approximately 3-5 equivalents relative to the starting nitro compound).
-
Reaction: Heat the mixture gently (50-70 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours. The disappearance of the yellow color of the nitro compound is a visual indicator of reaction progress.
-
Final Steps:
-
Cool the reaction mixture.
-
Neutralize the solution with sodium carbonate until the pH is approximately 7.
-
Filter the mixture to remove the iron salts.
-
The resulting aqueous solution, now containing 3-amino-2-methylbenzoic acid, is significantly less toxic. However, it should still be collected as aqueous chemical waste and disposed of through your EHS department.
-
Caption: Two-stage chemical neutralization process for this compound waste.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated. All cleanup should occur within a fume hood if possible.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a solvent like ethanol or acetone, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container and arrange for disposal through your EHS department.
By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reinforcing a culture of safety and responsibility.
References
- Occupational Safety and Health Administration (OSHA). (2024, January 22). CYANIDES (as CN). U.S. Department of Labor. [Link]
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- PubChem. (n.d.). 3-Nitrophenylacetonitrile.
- Trapido, M., Veressinina, Y., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Academy Publishers. [Link]
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- ResearchGate. (2025, October 19).
- Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
- National Institutes of Health (NIH). (n.d.).
- PubMed. (1995).
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- U.S. Environmental Protection Agency (EPA). (n.d.). Cyanide Compounds. [Link]
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- New Jersey Department of Health. (n.d.). Hydrogen cyanide - Hazardous Substance Fact Sheet. [Link]
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- Mallinckrodt Specialty Chemicals Co. (1989).
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A Comprehensive Guide to the Safe Handling of 2-Methyl-3-nitrobenzyl Cyanide
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. 2-Methyl-3-nitrobenzyl cyanide, a compound with potential applications in organic synthesis, requires meticulous handling due to its inherent toxicological profile, which is characteristic of aromatic nitro compounds and organic cyanides. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks
While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure strongly suggests significant hazards. The presence of the benzyl cyanide moiety indicates that it can be toxic if swallowed, in contact with skin, or if inhaled[1][2]. A critical concern with organic cyanides is their potential to metabolize into cyanide in the body, which can inhibit cellular respiration and lead to severe health consequences, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and even death[3]. The nitro group further contributes to its reactivity and potential toxicity. Therefore, a proactive and stringent approach to safety is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial when handling this compound. The following table summarizes the mandatory PPE, with the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should be over the cuff. A recommended thickness of 6-8 mil offers a balance of dexterity and protection. | Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is a critical best practice that provides an additional barrier against contamination and allows for the safe removal of the outer glove if it becomes contaminated[4][5]. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | This combination protects against splashes and airborne particles that could cause serious eye irritation or injury[1][6]. |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | This protects the skin on the body and arms from accidental spills and splashes[5]. |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator equipped with organic vapor (black) cartridges. | This is essential to prevent the inhalation of any fine powders or aerosols, which can cause respiratory irritation and systemic toxicity[7][8]. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | This protects the feet from potential spills[9]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All operations involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure[4][6][10]. A designated area within the fume hood should be clearly marked for this work[10][11].
Weighing and Preparation of Solutions
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated area.
-
Weighing: If possible, weigh the solid this compound directly within the fume hood. If the balance cannot be placed inside the hood, use a tared, sealed container to transport the chemical to the balance. Minimize the time the container is open outside the hood.
-
Dissolution: Add the solvent to the solid within the fume hood. Use a magnetic stirrer for dissolution to avoid splashing. Keep the container covered as much as possible.
Reaction Monitoring and Work-up
-
Monitoring: When monitoring the reaction (e.g., by TLC or LC-MS), take care to handle samples within the fume hood.
-
Quenching: If the reaction needs to be quenched, do so slowly and carefully within the fume hood, being mindful of any potential exothermic reactions.
-
Extraction and Purification: All extraction and purification steps (e.g., liquid-liquid extraction, chromatography) must be performed in the fume hood.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: Decision workflow for PPE selection based on the handling task.
Emergency Procedures: Be Prepared
Rapid and appropriate response to an emergency is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention[4][5].
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1][4].
-
Spills:
-
Inside a fume hood: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. The contaminated absorbent must then be placed in a sealed container for hazardous waste disposal. The area should then be decontaminated.
-
Outside a fume hood: Evacuate the area immediately and alert others. Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill or a spill outside of a fume hood without proper training and equipment[4][10].
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Decontamination of Glassware:
-
Rinse the glassware three times with a suitable organic solvent (e.g., acetone, ethanol) inside a chemical fume hood. Collect the rinsate as hazardous waste.
-
Then, rinse the glassware with an alkaline solution (e.g., 0.1 M sodium hydroxide) to hydrolyze any residual cyanide. This rinse should also be collected as hazardous waste[4].
-
Finally, wash the glassware with soap and water.
-
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers[12].
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.
References
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
- Stanford Environmental Health & Safety.
- University of Illinois Division of Research Safety. (2014). Cyanides. [Link]
- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]
- LSU Health Sciences Center New Orleans Environmental Health & Safety. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
- Kasturi Aromatics.
- Dartmouth Environmental Health and Safety. Cyanide Salts. [Link]
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- United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide. [Link]
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- Cole-Parmer. Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98%. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
